8H-indeno[1,2-d][1,3]thiazol-2-amine
Description
BenchChem offers high-quality 8H-indeno[1,2-d][1,3]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8H-indeno[1,2-d][1,3]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4H-indeno[1,2-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWFLFMSNXBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525893 | |
| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85787-95-7 | |
| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 8H-indeno[1,2-d]thiazol-2-amine and Its Analogs
Introduction: Navigating a Novel Scaffold
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in this and related compounds. By dissecting the constituent parts, we will establish a strong predictive foundation for the basicity, synthesis, and characterization of the 8H-indeno[1,2-d]thiazol-2-amine core. The methodologies and principles outlined herein are designed to serve as a starting point for the empirical investigation of this promising, yet uncharacterized, chemical entity.
Section 1: Physicochemical and Basic Properties
The basicity of a molecule, quantified by its pKa value, is a critical parameter in drug development, influencing solubility, membrane permeability, and target binding. For 8H-indeno[1,2-d]thiazol-2-amine, the basicity is primarily dictated by the 2-aminothiazole ring system.
The Basicity of the 2-Aminothiazole Core
The 2-aminothiazole unit can be considered a cyclic isothiourea.[6] The basicity arises from the potential protonation at two primary sites: the endocyclic nitrogen (N3) and the exocyclic amino group (N2'). Protonation of the ring nitrogen is generally more favorable. The experimentally determined pKa of the parent 2-aminothiazole is approximately 5.36.[7] This moderate basicity is comparable to that of pyridine.
The key determinant of basicity in this system is the tautomeric equilibrium between the amino and imino forms. The amino tautomer is the dominant species, and protonation occurs on the endocyclic nitrogen atom.
Predictive Analysis of 8H-indeno[1,2-d]thiazol-2-amine Basicity
Fusing the indene ring to the thiazole core introduces electronic effects that will modulate its basicity. The indenyl system is electron-rich and aromatic. Annulation of this system to the 4,5-positions of the thiazole ring is expected to increase the electron density within the heterocyclic ring. This inductive and resonance electron-donating effect would likely increase the basicity of the endocyclic nitrogen, resulting in a pKa value slightly higher than that of the parent 2-aminothiazole.
The table below summarizes the known pKa of the parent compound and provides a predicted range for the target molecule.
| Compound | Structure | Known/Predicted pKa | Rationale for Prediction |
| 2-Aminothiazole | 5.36[7] | Experimental value for the core scaffold. | |
| 8H-indeno[1,2-d]thiazol-2-amine | ![]() | Predicted: 5.5 - 6.5 | The electron-donating nature of the fused indenyl ring is expected to increase the electron density on the endocyclic nitrogen, making it more basic. The exact value will depend on the specific electronic contributions of the fused system. |
Section 2: Synthetic Pathways
The synthesis of 8H-indeno[1,2-d]thiazol-2-amine would most logically be approached via a modification of the classic Hantzsch thiazole synthesis.[8][9] This method involves the condensation of an α-haloketone with a thiourea derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-bromo-1-indanone and thiourea as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis would proceed as follows:
-
α-Bromination of 1-Indanone: The synthesis begins with the selective bromination of 1-indanone at the α-position (C2) to yield 2-bromo-1-indanone. This is a standard reaction, often achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Hantzsch Condensation: The resulting α-haloketone, 2-bromo-1-indanone, is then reacted with thiourea. This condensation reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the fused indenothiazole ring system.[8][10]
Caption: Workflow for experimental pKa determination via UV-metric titration.
Computational Protocol: pKa Prediction
Computational methods provide a rapid, cost-effective way to estimate pKa before synthesis. [11][12]These methods calculate the Gibbs free energy change of the protonation reaction.
Principle: The pKa is proportional to the Gibbs free energy of the acid dissociation reaction in solution (ΔG_aq). This is calculated by combining the gas-phase energies of the protonated and neutral species with their respective solvation free energies.
Step-by-Step Workflow:
-
Structure Preparation: Generate 3D structures of both the neutral 8H-indeno[1,2-d]thiazol-2-amine and its protonated form (proton on the endocyclic nitrogen).
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both structures using a quantum mechanics method (e.g., Density Functional Theory, DFT, with a suitable basis set like B3LYP/6-31G*). This yields the gas-phase free energies (G_gas).
-
Solvation Energy Calculation: Calculate the free energy of solvation (ΔG_solv) for both species using an implicit solvent model (e.g., Polarizable Continuum Model - PCM).
-
Free Energy Calculation: Calculate the free energy of each species in solution: G_aq = G_gas + ΔG_solv.
-
pKa Calculation: Use the thermodynamic cycle to calculate the pKa:
-
ΔG_aq(reaction) = G_aq(Neutral) + G_aq(H+) - G_aq(Protonated)
-
pKa = ΔG_aq(reaction) / (2.303 * RT)
-
Note: The value for G_aq(H+) is a well-established experimental constant.
-
Conclusion
While 8H-indeno[1,2-d]thiazol-2-amine remains a novel chemical entity, a comprehensive analysis based on its core components provides a strong predictive foundation for its study. We predict a moderately basic compound (pKa ~5.5-6.5) that can be synthesized via a straightforward Hantzsch condensation. The established biological importance of the 2-aminothiazole scaffold marks this molecule and its derivatives as compelling candidates for investigation in drug discovery programs. The experimental and computational protocols detailed in this guide offer a clear path forward for the empirical characterization and validation of these predictions.
References
-
Sorkun, M. C., et al. (2019). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation, 15(11), 6199-6209. Retrieved from [Link] [12]17. Meloun, M., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link] [13]18. Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link] [8]19. Alfaifi, G. H., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PLOS ONE, 18(3), e0274459. Retrieved from [Link] [14]20. Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 499-506. Retrieved from [Link] [9]21. Bondock, S., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(7), 9670-9688. Retrieved from [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties | PLOS One [journals.plos.org]
An In-depth Technical Guide to 8H-indeno[1,2-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8H-indeno[1,2-d]thiazol-2-amine, a heterocyclic amine with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, and known biological activities, offering insights for its application in research and drug development.
Core Compound Identification and Properties
8H-indeno[1,2-d]thiazol-2-amine is a fused heterocyclic system containing an indene and a thiazole ring. This structural motif is of interest to medicinal chemists due to its rigid framework, which can allow for specific interactions with biological targets.
Chemical Abstracts Service (CAS) Number: 85787-95-7[1][2][3]
The CAS number is a unique identifier for this specific chemical substance, ensuring unambiguous identification in literature and databases.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S | [1][2] |
| Molecular Weight | 188.25 g/mol | [1][2] |
| SMILES Code | NC1=NC2=C(CC3=C2C=CC=C3)S1 | [1] |
| Appearance | Typically a solid | Inferred from synthesis protocols[4] |
| Solubility | Soluble in organic solvents like DMF and Ethanol | Inferred from synthesis protocols[4] |
Synthesis of 8H-indeno[1,2-d]thiazol-2-amine and its Derivatives
The synthesis of the 8H-indeno[1,2-d]thiazol-2-amine core is a critical aspect of its study and application. A common and effective method involves the reaction of a substituted 2-bromo-1-indanone with thiourea.[5] This approach is exemplified in the synthesis of various derivatives aimed at exploring their therapeutic potential.[4]
General Synthesis Workflow:
The synthesis can be conceptualized as a two-step process, often starting from a substituted indanone. The following diagram illustrates a typical synthetic route for derivatives of 8H-indeno[1,2-d]thiazol-2-amine.
Sources
An In-Depth Technical Guide to the Molecular Structure of 8H-indeno[1,2-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8H-indeno[1,2-d]thiazol-2-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique tricyclic arrangement, incorporating an indene nucleus fused with a 2-aminothiazole ring, confers a rigid molecular geometry and specific electronic properties that are advantageous for targeted interactions with biological macromolecules. This guide provides a detailed examination of the molecule's structural features, validated synthesis protocols, and known biological relevance, with a particular focus on its emerging role as a core fragment in the design of novel therapeutic agents, such as inhibitors for viral proteases.
Introduction: The Significance of the Indenothiazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the 2-aminothiazole moiety is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its hydrogen bonding capabilities and metabolic stability.[1][2] When fused with an indene ring system to form 8H-indeno[1,2-d]thiazol-2-amine, the resulting molecule presents a planar, electron-rich structure with a defined spatial orientation of its functional groups. This structural rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.
Derivatives of this core have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] More recently, the scaffold has proven to be a valuable starting point for the development of potent inhibitors against viral enzymes, such as the SARS-CoV-2 3-Chymotrypsin-like cysteine protease (3CLpro), a critical enzyme in the viral replication cycle.[5][6] Understanding the core molecular structure is therefore paramount for the rational design of next-generation inhibitors.
Molecular Structure and Physicochemical Properties
The foundational structure of 8H-indeno[1,2-d]thiazol-2-amine consists of a benzene ring fused to a five-membered cyclopentene ring (forming the indene part), which is in turn fused to a 2-aminothiazole ring. The exocyclic amine group at the 2-position of the thiazole ring is a critical functional group, acting as a key hydrogen bond donor and a site for further chemical modification.
Structural Elucidation
The definitive structure of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives is typically confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are used to identify the protons on the aromatic ring, the methylene bridge (-CH₂- at position 8), and the amine group. ¹³C NMR provides evidence for the carbon skeleton, including the quaternary carbons at the ring fusion points.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, such as [M+H]⁺.[5]
-
Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups, such as the N-H stretching vibrations of the primary amine and the C=N stretching of the thiazole ring.
Physicochemical Data Summary
The fundamental properties of the parent compound are summarized below for quick reference. These values are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
| Property | Value | Source |
| IUPAC Name | 8H-indeno[1,2-d][9][10]thiazol-2-amine | [11] |
| Molecular Formula | C₁₀H₈N₂S | [12] |
| Molecular Weight | 188.25 g/mol | [12] |
| Monoisotopic Mass | 188.04082 Da | [11] |
| CAS Number | 85787-95-7 | [12] |
| Predicted XLogP3 | 2.3 | [11] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [11] |
| Hydrogen Bond Acceptors | 2 (from ring nitrogens) | [11] |
Synthesis and Mechanistic Rationale
The construction of the 8H-indeno[1,2-d]thiazol-2-amine core is most commonly achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[13] This approach involves the condensation of an α-haloketone with a thioamide-containing compound, typically thiourea.
Representative Synthesis Protocol
The following protocol outlines a common and efficient method for synthesizing the indenothiazole scaffold, starting from a substituted 1-indanone. The choice of an α-bromo-indanone as the key intermediate is strategic, as the bromine atom serves as an excellent leaving group in the subsequent cyclization step.
Step 1: α-Bromination of 1-Indanone
-
Dissolve the starting 1-indanone (1.0 equiv) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add bromine (Br₂) (1.0-1.1 equiv) to the solution at room temperature while stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude 2-bromo-1-indanone product.
-
The solid is collected by filtration, washed with cold water to remove residual acid, and dried. This intermediate is often used in the next step without further purification.
Step 2: Cyclocondensation with Thiourea (Hantzsch Reaction)
-
Suspend the crude 2-bromo-1-indanone (1.0 equiv) in a protic solvent like ethanol.
-
Reflux the reaction mixture for 4-10 hours. The heat provides the necessary activation energy for the nucleophilic attack and subsequent dehydration and cyclization.
-
Monitor the reaction by TLC. Upon completion, the mixture is cooled, and the product often precipitates from the solution.
-
The resulting solid, typically the hydrobromide salt of the final product, is filtered, washed with cold ethanol, and dried.[14] It can be neutralized with a base (e.g., NaHCO₃ solution) to yield the free base form, 8H-indeno[1,2-d]thiazol-2-amine.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified product.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process, highlighting the key reagents and transformation.
Caption: A two-step workflow for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine.
Biological Activity and Therapeutic Potential
The indenothiazole scaffold is of high interest to drug development professionals due to its validated biological activities. The planar, rigid structure allows it to fit into well-defined binding pockets of enzymes and receptors, while the 2-aminothiazole portion provides key hydrogen bonding interactions.
Inhibition of SARS-CoV-2 3CL Protease
A notable recent application of this scaffold is in the development of inhibitors for the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for processing viral polyproteins and enabling viral replication.[5]
-
Mechanism of Action: Derivatives of 8H-indeno[1,2-d]thiazole have been designed to act as non-covalent inhibitors. They occupy the substrate-binding site of the 3CLpro enzyme, preventing it from cleaving the viral polyprotein. Molecular docking studies suggest that the core scaffold forms hydrophobic and π-stacking interactions with key residues in the active site, such as His41 and Met165. The 2-amino group or its derivatives can form crucial hydrogen bonds with residues like Glu166, anchoring the inhibitor in place.[5]
-
Structure-Activity Relationship (SAR): Studies have shown that modifications to the 2-amino group can significantly impact inhibitory potency. For instance, converting the amine to various amides has led to compounds with IC₅₀ values in the low micromolar range against 3CLpro.[5][15] This demonstrates that the 8H-indeno[1,2-d]thiazole core serves as an excellent foundational structure for further optimization.
Signaling Pathway Context
The diagram below illustrates the logical role of a 3CLpro inhibitor in disrupting the SARS-CoV-2 life cycle. By blocking the protease, the maturation of essential viral proteins is halted, thereby inhibiting the formation of new, functional viruses.
Sources
- 1. excli.de [excli.de]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide | C10H9BrN2S | CID 18997027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- | C14H11N3S | CID 9907348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 8h-indeno[1,2-d][1,3]thiazol-2-amine (C10H8N2S) [pubchemlite.lcsb.uni.lu]
- 12. scbt.com [scbt.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors | MDPI [mdpi.com]
Whitepaper: Determination of the Molecular Weight of 8H-indeno[1,2-d]thiazol-2-amine
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of the heterocyclic compound 8H-indeno[1,2-d]thiazol-2-amine. The determination of an accurate molecular weight is a foundational step in chemical synthesis, drug discovery, and materials science, serving as a critical parameter for structural elucidation and purity assessment. This document details both the theoretical calculation based on the compound's molecular formula and the principal experimental methodologies for its verification, including mass spectrometry and elemental analysis. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for professionals engaged in the characterization of novel chemical entities.
Introduction to 8H-indeno[1,2-d]thiazol-2-amine
8H-indeno[1,2-d]thiazol-2-amine is a heterocyclic compound featuring a fused indene and thiazole ring system. This structural motif is of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, and the indenothiazole scaffold has been explored for various therapeutic applications, including the development of novel inhibitors for enzymes like the SARS-CoV-2 3CL protease[1][2].
The precise characterization of this molecule is paramount for any research or development application. The first and most fundamental of these characterization parameters is its molecular weight. An accurately determined molecular weight validates the chemical structure, confirms the success of a synthesis, and is a prerequisite for all subsequent quantitative studies.
Part 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight of a compound is calculated from its molecular formula, which for 8H-indeno[1,2-d]thiazol-2-amine is C₁₀H₈N₂S [3]. Two important values are derived from this formula: the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is the value typically used for stoichiometric calculations in bulk chemical reactions.
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S). This value is crucial in high-resolution mass spectrometry, where individual isotopic peaks are resolved.
The calculation based on the atomic weights of the constituent elements is summarized below.
| Element | Count | Average Atomic Weight (amu) | Subtotal (Average) | Most Abundant Isotope Mass (amu) | Subtotal (Monoisotopic) |
| Carbon (C) | 10 | 12.011 | 120.11 | 12.00000 | 120.00000 |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 1.00783 | 8.06264 |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 14.00307 | 28.00614 |
| Sulfur (S) | 1 | 32.06 | 32.06 | 31.97207 | 31.97207 |
| Total | 188.25 g/mol [3][4] | 188.04085 Da |
This calculated value serves as the benchmark against which all experimental measurements are compared.
Part 2: Experimental Verification of Molecular Weight
While theoretical calculations provide a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The two primary methods for this validation are mass spectrometry and elemental analysis.
Mass Spectrometry (MS)
Mass spectrometry is the most direct and sensitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 8H-indeno[1,2-d]thiazol-2-amine, which is amenable to protonation, Electrospray Ionization (ESI) is an ideal technique.
Causality of Method Choice: ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. This is critical for unambiguous molecular weight determination. The basic amine group on the thiazole ring is readily protonated in the acidic mobile phase, forming a positive ion [M+H]⁺ that is easily detected.
-
Sample Preparation: Dissolve ~1 mg of the synthesized 8H-indeno[1,2-d]thiazol-2-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL using a mobile phase solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A direct infusion method can be used, or the sample can be injected through a short chromatographic column to remove salts and impurities.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Scan Range: m/z 50 - 500
-
-
Data Acquisition & Analysis: Acquire the mass spectrum. The primary peak of interest will be the protonated molecular ion [M+H]⁺. Given the monoisotopic mass of 188.04 Da, the expected m/z value for the [M+H]⁺ ion is approximately 189.05. High-resolution instruments (e.g., Q-TOF, Orbitrap) can measure this value with high precision (<5 ppm error), confirming the elemental composition.
Caption: Workflow for Molecular Weight Verification by ESI-MS.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the compound. This technique validates the empirical formula. If the molecular weight from MS corresponds to the empirical formula weight, this analysis confirms the molecular formula.
Trustworthiness through Self-Validation: The power of this method lies in its comparison of experimental percentages to the theoretically calculated values. A close match (typically within ±0.4%) provides strong, independent evidence for the proposed molecular formula, thereby validating the purity of the sample.
| Element | Mass Contribution ( g/mol ) | Total Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 10 * 12.011 = 120.11 | 188.25 | 63.80% |
| Hydrogen (H) | 8 * 1.008 = 8.064 | 188.25 | 4.28% |
| Nitrogen (N) | 2 * 14.007 = 28.014 | 188.25 | 14.88% |
| Sulfur (S) | 1 * 32.06 = 32.06 | 188.25 | 17.03% |
-
Sample Preparation: A small, precisely weighed amount of the highly purified and dried compound (typically 1-3 mg) is required. The sample must be free of solvent and other impurities.
-
Instrumentation: Use a dedicated CHNS elemental analyzer. The instrument combusts the sample at high temperatures (≥900 °C) in a stream of oxygen.
-
Analysis: The combustion products (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Data Processing: The instrument's software calculates the percentage of each element based on the mass of the sample and the detector's response. The results are then compared with the theoretical values.
Caption: Validation Logic for Elemental Analysis.
Summary of Physicochemical Data
The following table summarizes the core identifying information for 8H-indeno[1,2-d]thiazol-2-amine.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₈N₂S | [3] |
| Average Molecular Weight | 188.25 g/mol | [3][4] |
| Monoisotopic Mass | 188.04085 Da | Calculated |
| CAS Number | 85787-95-7 | [3] |
| Physical State | Solid | [5] |
| Melting Point | 268-270 °C | [4] |
Conclusion
The molecular weight of 8H-indeno[1,2-d]thiazol-2-amine is theoretically calculated to be 188.25 g/mol . This fundamental property is rigorously confirmed through a combination of high-resolution mass spectrometry, which identifies the molecular ion with high accuracy, and elemental analysis, which validates the underlying elemental composition. The convergence of theoretical calculations with data from these orthogonal experimental techniques provides an unassailable confirmation of the compound's molecular weight and formula. This level of analytical rigor is the bedrock of reproducible and reliable scientific research in drug discovery and chemical development.
References
-
Kumar, A., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 8H-INDENO[1,2-D][1,3]THIAZOL-2-AMINE CAS#: 85787-95-7 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
Abstract
The 8H-indeno[1,2-d]thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique rigid, tricyclic structure makes it an attractive framework for designing novel therapeutic agents. Derivatives have shown promise in various fields, including as potential inhibitors of the SARS-CoV-2 3CL protease and as anticancer agents[1][2]. This technical guide provides an in-depth exploration of the primary synthetic pathways to this important molecular core, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis of the principal synthetic strategies, grounding our discussion in authoritative scientific literature.
Introduction: The Significance of the Indenothiazole Scaffold
The fusion of an indane system with a 2-aminothiazole ring creates the 8H-indeno[1,2-d]thiazol-2-amine structure. This conformationally restricted scaffold presents a unique three-dimensional arrangement of atoms, making it an ideal candidate for targeted interactions with biological macromolecules. The 2-aminothiazole moiety itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other key binding interactions[2][3][4]. The indane portion of the molecule provides a rigid, lipophilic backbone that can be functionalized to fine-tune the compound's physicochemical properties and target engagement. The convergence of these two structural motifs has led to the development of indenothiazole derivatives with significant therapeutic potential, underscoring the need for robust and efficient synthetic methodologies.
Primary Synthetic Pathways
The construction of the 8H-indeno[1,2-d]thiazol-2-amine core is predominantly achieved through variations of the classical Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, the α-haloketone is a functionalized 1-indanone derivative, and the thioamide is thiourea. We will explore two main strategic approaches: a one-pot synthesis starting from 1-indanone and a two-step approach utilizing pre-functionalized 1-indanone precursors.
Pathway A: One-Pot Synthesis via In-Situ α-Halogenation
For operational simplicity and step-economy, a one-pot approach starting from a readily available 1-indanone is highly attractive. This method combines the α-halogenation of the ketone and the subsequent Hantzsch cyclization in a single reaction vessel, avoiding the isolation of the often lachrymatory α-haloketone intermediate.
The causality behind this one-pot procedure lies in a sequence of two well-established reactions: acid-catalyzed α-halogenation followed by Hantzsch cyclization.
-
In-Situ α-Halogenation: The reaction is typically initiated in an acidic medium (often acetic acid or generated HBr/HI) which catalyzes the tautomerization of the 1-indanone to its enol form. This enol is the active nucleophile that attacks the electrophilic halogen (e.g., Br₂ or I₂). The halogenation occurs selectively at the α-position (C2 of the indanone) because the resulting α-haloketone is less prone to further enolization and subsequent halogenation under acidic conditions[4][5]. The electron-withdrawing effect of the first halogen atom deactivates the carbonyl oxygen towards protonation, slowing down the rate of further enol formation[4].
-
Hantzsch Cyclization: Once the α-haloindanone is formed in situ, the sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon, displacing the halide in an SN2 reaction. This forms an isothiouronium salt intermediate. The subsequent steps involve an intramolecular cyclization, where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the indanone. A final dehydration step then occurs, leading to the formation of the aromatic thiazole ring and yielding the final product.
The following is a representative protocol based on procedures for similar one-pot Hantzsch syntheses[1][6].
-
Reaction Setup: To a solution of the substituted 1-indanone (1.0 equiv) in a suitable solvent such as dry ethanol (approx. 0.2-0.4 M), add thiourea (2.0 equiv).
-
Addition of Halogen: At room temperature, add a solution of bromine (1.1 equiv) or iodine (1.1 equiv) in the same solvent dropwise with stirring.
-
Reaction: The reaction mixture is then heated to reflux (typically 60-80 °C) for a period of 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. If a precipitate forms, it is collected by filtration. Often, the product precipitates as the hydrohalide salt. Neutralization with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) will yield the free base, which can then be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Pathway B: Synthesis from Pre-Functionalized Indanones
This strategy offers greater control by separating the synthesis of the α-functionalized indanone from the cyclization step. While it involves an additional synthetic step, it can be advantageous when the starting indanone is sensitive to the conditions of in-situ halogenation or when different leaving groups are desired. A key study by Kumar et al. (2016) details the synthesis of 8H-indeno[1,2-d]thiazol-2-amines from α-bromo, α,α-dibromo, and α-tosyloxy-1-indanones[7].
While all three precursors converge to the same product, the initial steps of the mechanism and the rationale for their use differ.
-
From 2-Bromo-1-indanone: This is the most direct application of the Hantzsch synthesis. The mechanism is identical to that described in Pathway A, starting from the α-haloketone. It is the benchmark against which other precursors are compared.
-
From 2,2-Dibromo-1-indanone: The use of a gem-dibromo ketone can enhance the reactivity of the α-carbon due to the strong electron-withdrawing effect of two bromine atoms, making it highly electrophilic[7]. The reaction with thiourea likely proceeds with an initial nucleophilic attack by sulfur to displace one bromine atom. The subsequent cyclization and dehydration would be followed by the elimination of the second bromine atom (as HBr) during the aromatization of the thiazole ring. This precursor can be advantageous in cases where the monobrominated species is less stable or difficult to isolate.
-
From 2-Tosyloxy-1-indanone: The tosylate group (p-toluenesulfonate) is an excellent leaving group, often superior to halides. The use of an α-tosyloxy ketone provides a stable, crystalline, and non-lachrymatory alternative to α-haloketones[8][9]. The mechanism is analogous to the Hantzsch synthesis, with the sulfur of thiourea displacing the tosylate group. This approach can be particularly useful for substrates where bromination is low-yielding or produces side products.
The following protocols are adapted from the work of Kumar et al. (2016)[7].
Protocol 1: Synthesis from 2-Bromo/2,2-Dibromo-1-indanone
-
Reaction Setup: In a round-bottom flask, dissolve the 2-bromo- or 2,2-dibromo-1-indanone derivative (1.0 equiv) in ethanol.
-
Addition of Thiourea: Add an equimolar amount of thiourea (1.0 equiv).
-
Reaction: Reflux the reaction mixture for 4-5 hours, monitoring completion by TLC.
-
Isolation: After cooling, the product often precipitates from the reaction mixture. The solid is filtered, washed with water, and then with cold ethanol.
-
Purification: The crude product is recrystallized from aqueous ethanol to afford the pure 8H-indeno[1,2-d]thiazol-2-amine.
Protocol 2: Synthesis from 2-Tosyloxy-1-indanone
-
Reaction Setup: The procedure is identical to Protocol 1, using the 2-tosyloxy-1-indanone derivative (1.0 equiv) as the starting material.
-
Reaction and Work-up: The reaction is refluxed for 4-5 hours and worked up in the same manner as described above.
Data Summary and Comparative Analysis
The choice of synthetic pathway depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups.
Quantitative Data
The following table summarizes representative yields for the synthesis of the parent 8H-indeno[1,2-d]thiazol-2-amine from different precursors as reported in the literature.
| Precursor | Reagents | Conditions | Yield (%) | Reference |
| 2-Bromo-2,3-dihydroinden-1-one | Thiourea | Ethanol, Reflux, 4-5h | 95% | [7] |
| 2,2-Dibromo-2,3-dihydroinden-1-one | Thiourea | Ethanol, Reflux, 4-5h | 93% | [7] |
| 2-Tosyloxy-1-indanone | Thiourea | Ethanol, Reflux, 4-5h | 90% | [7] |
| Substituted 1-Indanones | Thiourea, Iodine | - | Moderate | [10] |
Comparative Insights
-
Pathway A (One-Pot):
-
Pros: Higher step economy, avoids isolation of potentially hazardous α-haloketone intermediates, starts from more readily available 1-indanones.
-
Cons: Reaction conditions for in-situ halogenation might not be compatible with all functional groups on the indanone ring. May lead to side products (e.g., over-halogenation or aromatic ring halogenation) if not carefully controlled.
-
-
Pathway B (Pre-functionalization):
-
Pros: Offers greater control and predictability. The use of purified intermediates can lead to cleaner reactions and higher final product purity. α-Tosyloxy ketones are stable, crystalline solids, which is a significant handling advantage. Yields from these precursors are consistently excellent (90-95%)[7].
-
Cons: Requires an additional synthetic step to prepare the precursor, lowering the overall process efficiency. The synthesis of α-haloketones can involve hazardous reagents and produce lachrymatory byproducts.
-
Expert Recommendation: For initial discovery and small-scale synthesis, the one-pot approach (Pathway A) offers a rapid entry to the indenothiazole scaffold. For larger-scale synthesis, process development, or when dealing with complex, functionalized indanones, the two-step approach (Pathway B), particularly via the stable α-tosyloxy ketone intermediate, is recommended for its robustness and high, reproducible yields.
Alternative & Theoretical Pathways: The Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, involving a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base[3][11]. While its primary utility is for thiophene synthesis, modified Gewald reactions have been reported to yield thiazoles[8][11].
A hypothetical Gewald-type approach to the 8H-indeno[1,2-d]thiazol-2-amine scaffold is conceivable, though not prominently documented. It would likely involve the reaction of 1-indanone with a cyano-containing species and a sulfur source. However, the classic Gewald conditions typically favor thiophene formation. The selective synthesis of a thiazole from a ketone via a Gewald-type mechanism often depends on blocking the pathway to the thiophene, for instance, by using an α-substituted nitrile precursor[11]. This remains an area for potential synthetic exploration rather than an established route to the target molecule.
Conclusion
The synthesis of 8H-indeno[1,2-d]thiazol-2-amine is reliably achieved through robust methodologies based on the Hantzsch thiazole synthesis. Researchers can choose between a convergent one-pot strategy starting from 1-indanones or a more controlled, high-yielding two-step process using pre-functionalized α-bromo, α,α-dibromo, or α-tosyloxy ketones. The selection of the optimal pathway will be dictated by the specific synthetic goals, scale, and the chemical nature of the substrates involved. The consistent high yields reported, particularly from pre-functionalized precursors, ensure that this valuable heterocyclic core is readily accessible for further investigation in drug discovery and medicinal chemistry programs.
References
-
Kumar, D., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. [Link]
-
Wu, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. MDPI. [Link]
- Shukla, A. P., et al. (1987). Synthesis and antiinflammatory activity of some substituted 2-amino-8Hindeno [1, 2-d] thiazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Baran Laboratory, Scripps Research. [Link]
-
Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
-
Dohle, W., et al. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. ACS Publications. [Link]
-
Wan, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Wikipedia. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
-
J&K Scientific. (2025). Gewald Reaction. J&K Scientific LLC. [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
The Emergence of 8H-indeno[1,2-d]thiazol-2-amine: A Technical Guide to its Synthesis and Therapeutic Potential
Introduction: The Significance of Fused Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among these, fused heterocyclic systems hold a place of prominence due to their rigid conformational structures and diverse chemical functionalities, which allow for precise interactions with biological targets. The 2-aminothiazole moiety, a well-established pharmacophore, is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its fusion with an indane nucleus to form the 8H-indeno[1,2-d]thiazole scaffold creates a unique tricyclic system with significant potential for drug development. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives, with a focus on their emerging role as potent enzyme inhibitors.
The Genesis of a Promising Scaffold: Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
The synthesis of the 8H-indeno[1,2-d]thiazol-2-amine core is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been developed, with the Hantzsch thiazole synthesis and its modifications being the most common.[3] A particularly effective and widely adopted method involves the cyclocondensation of a substituted 2-bromo-1-indanone with thiourea.[4][5] This approach offers a straightforward and efficient means to construct the fused indenothiazole system.
General Synthetic Protocol:
A robust two-step synthesis has been established for a variety of 8H-indeno[1,2-d]thiazole derivatives.[4] The initial step involves the formation of the core 2-amino-8H-indeno[1,2-d]thiazole structure, which is then typically acylated in the second step to introduce diverse functionalities for structure-activity relationship (SAR) studies.
Step 1: Synthesis of the 8H-indeno[1,2-d]thiazol-2-amine intermediate
-
Reactants: A substituted 1-indanone is the starting material. This is subjected to bromination to yield the corresponding 2-bromo-1-indanone.
-
Cyclization: The 2-bromo-1-indanone is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux for several hours.
-
Work-up: Upon completion of the reaction, the solvent is evaporated, and the residue is neutralized with an aqueous base, such as ammonium hydroxide, to precipitate the crude product. This intermediate is often carried forward to the next step without extensive purification.
Step 2: Acylation of the 2-amino group
-
Coupling: The crude 8H-indeno[1,2-d]thiazol-2-amine intermediate is coupled with a selected aromatic acid. This is typically achieved using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).
-
Reaction Conditions: The reaction is generally stirred at room temperature for a few hours.
-
Purification: The final product is isolated by quenching the reaction with water, followed by extraction with an organic solvent. The desired compound is then purified by column chromatography on silica gel.
Caption: Synthetic pathway for N-acylated 8H-indeno[1,2-d]thiazol-2-amine derivatives.
Biological Activity and Therapeutic Promise: A Case Study on SARS-CoV-2 3CL Protease Inhibition
The versatility of the 8H-indeno[1,2-d]thiazole scaffold has been recently highlighted in the development of inhibitors for the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a crucial enzyme for viral replication.[4][6] High-throughput screening identified an 8H-indeno[1,2-d]thiazole derivative as a novel inhibitor of this enzyme, paving the way for the synthesis and evaluation of a series of analogues to establish a clear structure-activity relationship.[4]
Structure-Activity Relationship (SAR) Insights
A systematic investigation into the impact of various substituents on the inhibitory activity against SARS-CoV-2 3CLpro has yielded valuable insights.[4] The following table summarizes the key findings for a selection of synthesized derivatives.
| Compound | R1 (on indene ring) | R2 (on benzamido moiety) | IC50 (µM) against SARS-CoV-2 3CLpro |
| 4 | 5-methoxy | 3,5-dimethoxy | 6.42 ± 0.90 |
| 7a | 6-methoxy | 3,5-dimethoxy | 1.28 ± 0.17 |
| 7b | 6-butoxy | 3,5-dimethoxy | Inactive |
| 7e | 6-chloro | 3,5-dimethoxy | Inactive |
| 7f | 6-methoxy | 3,4,5-trimethoxy | Significantly reduced activity |
| 7h | 6-methoxy | 3-methoxy | Maintained activity |
Data sourced from "Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors".[4]
The SAR studies revealed that the position of the methoxy group on the indene ring significantly influences inhibitory activity, with the 6-methoxy substituent (compound 7a ) being about five times more potent than the 5-methoxy analogue (compound 4 ).[4] Furthermore, increasing the steric bulk at this position, as seen with butoxy and isobutoxy groups, was detrimental to the activity. The exploration of substituents on the benzamido moiety indicated that additional steric hindrance had a negative impact, while the presence of electron-withdrawing groups or a heterocyclic ring also diminished the inhibitory effects.[4]
Mechanism of Action: Molecular Docking Studies
To elucidate the binding mode of these inhibitors, molecular docking studies were performed using the crystal structure of SARS-CoV-2 3CLpro.[4] The results for the most potent compound, 7a , revealed that it fits snugly into the S1 and S2 binding pockets of the enzyme, which are critical for substrate recognition.[4]
The indene moiety of compound 7a was found to be buried deep within the hydrophobic S2 subsite, engaging in π-electron interactions with Arg188 and hydrophobic interactions with Met165.[4] The 3,5-dimethoxybenzamido portion of the molecule formed strong hydrogen bonds with Asn142 and Glu166 in the S1 subsite.[4] This detailed understanding of the binding interactions is invaluable for the rational design of next-generation inhibitors with enhanced potency and improved pharmacological profiles.
Caption: Conceptual diagram of Compound 7a binding to the S1 and S2 pockets of SARS-CoV-2 3CLpro.
Experimental Protocols: A Deeper Dive
For researchers aiming to replicate or build upon these findings, detailed experimental procedures are paramount. The following are generalized protocols based on the published literature.[4]
General Procedure for the Synthesis of N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7a)
-
Synthesis of 6-methoxy-8H-indeno[1,2-d]thiazol-2-amine (Intermediate 6a):
-
To a solution of 6-methoxy-2-bromo-1-indanone (1.0 equivalent) in dry ethanol, add thiourea (2.0 equivalents) and bromine (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at 100 °C for 5-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add aqueous ammonium hydroxide (25%) to the residue to precipitate the solid intermediate.
-
Collect the solid by filtration and use it in the next step without further purification.
-
-
Synthesis of the final product (7a):
-
In a round-bottom flask, combine the crude intermediate 6a (1.1 equivalents), 3,5-dimethoxybenzoic acid (1.0 equivalent), HATU (1.0 equivalent), and DIPEA (3.0 equivalents) in DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford the pure compound 7a .
-
Enzymatic Inhibition Assay for SARS-CoV-2 3CLpro
-
Assay Buffer: Prepare an assay buffer consisting of 20 mM Tris (pH 7.3), 150 mM NaCl, 1% Glycerol, and 0.01% Tween-20.
-
Incubation: In a 96-well plate, mix the recombinant SARS-CoV-2 3CLpro (final concentration of 40 nM) with varying concentrations of the test compound in the assay buffer. The total volume should be 50 µL.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as MCA-AVLQSGFRK(DNP)K, to a final concentration of 40 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence signal at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a plate reader. Collect data points continuously for 5 minutes.
-
Data Analysis: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Plot the initial velocities against the inhibitor concentrations and fit the data using a four-parameter concentration-response model to calculate the IC50 values.
Conclusion and Future Directions
The 8H-indeno[1,2-d]thiazol-2-amine scaffold represents a promising new frontier in the development of targeted therapeutics. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive platform for medicinal chemists. The successful identification of potent SARS-CoV-2 3CLpro inhibitors from this class of compounds underscores its therapeutic potential. Future research in this area will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of this scaffold against other therapeutic targets is a logical and exciting next step in unlocking its full potential in drug discovery.
References
-
Ye, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3383. [Link]
-
Ye, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Bioorganic & Medicinal Chemistry, 20(12), 3829-3843. [Link]
- Various Authors. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Various Authors. (2021). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]
-
Various Authors. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1035-1041. [Link]
-
Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Various Authors. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 20, 137-153. [Link]
-
Various Authors. (2023). Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 20, 137-153. [Link]
-
Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Various Authors. (2020). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 63(10), 3879-3893. [Link]
-
Prakash, O., et al. (2012). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. Hetero Letters, 2(2), 192-197. [Link]
-
Various Authors. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3585-3588. [Link]
-
Various Authors. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. [Link]
-
Various Authors. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Journal of the Indian Chemical Society, 99(11), 100745. [Link]
-
Various Authors. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5605. [Link]
-
Various Authors. (1991). [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. Yakugaku Zasshi, 111(10), 571-578. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors | MDPI [mdpi.com]
- 5. [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of the 8H-Indeno[1,2-d]thiazole Core: A Technical Guide for Researchers
Introduction
The 8H-indeno[1,2-d]thiazol-2-amine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry and drug development. Its rigid, planar structure and potential for diverse functionalization make it an attractive core for designing novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control during the synthesis of new chemical entities. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for the 8H-indeno[1,2-d]thiazole core, drawing upon available data from its derivatives to illuminate the characteristic spectral features of the parent amine. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds based on this promising scaffold.
Molecular Structure and Physicochemical Properties
8H-indeno[1,2-d]thiazol-2-amine is a fused heterocyclic compound with the molecular formula C₁₀H₈N₂S and a molecular weight of 188.25 g/mol .[1] The core structure consists of an indene ring system fused to a thiazole ring. The presence of aromatic and heteroaromatic rings, along with a primary amine group, dictates its chemical reactivity and spectroscopic behavior.
Caption: Molecular structure of 8H-indeno[1,2-d]thiazol-2-amine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-CH | 7.0 - 8.0 | m | The four protons on the benzene ring of the indene system are expected to appear in this region as a complex multiplet due to spin-spin coupling. |
| CH₂ | ~3.9 | s | The methylene protons at the 8-position of the indene ring are expected to appear as a singlet. In N-acylated derivatives, this signal has been observed around 3.84-3.94 ppm.[2] |
| NH₂ | Broad singlet | s | The chemical shift of the amine protons is highly dependent on the solvent and concentration. It is expected to be a broad signal that can be exchanged with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of an 8H-indeno[1,2-d]thiazole derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amine group. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.
-
Instrument Setup: The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the expected proton chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally used to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is employed to allow for full relaxation of the protons between scans.
-
Number of Scans: 16 to 64 scans are usually averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Causality in Experimental Choices: The choice of a high-field NMR instrument (e.g., 400 or 500 MHz) is crucial for resolving the complex multiplets in the aromatic region, providing more detailed structural information. The selection of an appropriate deuterated solvent is not only for solubility but also to avoid interfering signals and to facilitate the identification of exchangeable protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal intensity.
Expected ¹³C NMR Spectral Features:
Based on data from N-acylated derivatives, the following chemical shift ranges can be anticipated for the carbon atoms of the 8H-indeno[1,2-d]thiazole core.[2]
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C=N (thiazole) | 160 - 165 | The imine carbon of the thiazole ring is expected to be significantly deshielded. |
| Aromatic/Heteroaromatic C | 110 - 155 | The remaining aromatic and heteroaromatic carbons will appear in this broad region. Specific assignments require advanced 2D NMR techniques. |
| CH₂ | ~32 | The methylene carbon at the 8-position is expected in the aliphatic region. In N-acylated derivatives, this signal has been observed around 32.4 ppm.[2] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: A wider spectral width of around 200-250 ppm is necessary to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.
Authoritative Grounding: The use of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is the authoritative standard for the unambiguous assignment of all proton and carbon signals in complex molecules like 8H-indeno[1,2-d]thiazol-2-amine.
Caption: A typical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): For 8H-indeno[1,2-d]thiazol-2-amine (C₁₀H₈N₂S), the exact mass is 188.0463. In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at this m/z value. In a low-resolution spectrum, it would be seen at m/z 188.
-
Protonated Molecule ([M+H]⁺): Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule is often the most abundant ion, observed at m/z 189.0541. ESI-MS data for N-acylated derivatives show the [M+H]⁺ ion as the base peak.[2]
-
Fragmentation Pattern: The fragmentation of the 8H-indeno[1,2-d]thiazole core will depend on the ionization method used. Under electron ionization (EI), common fragmentation pathways may involve the loss of small molecules such as HCN, H₂S, or cleavage of the indene ring. A detailed fragmentation study of the parent compound is necessary for a complete understanding.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Infusion and Analysis: The sample solution is introduced into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion. A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.
Trustworthiness of Data: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion, providing a high degree of confidence in the compound's identity.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.
Expected IR Spectral Features:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| N-H (amine) | 3400 - 3200 | Symmetric and asymmetric stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 2950 - 2850 | Stretching |
| C=N (thiazole) | 1640 - 1590 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
| C-S | 800 - 600 | Stretching |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Expertise in Interpretation: The presence of sharp, distinct peaks in the fingerprint region (below 1500 cm⁻¹) is characteristic of the specific molecular structure and can be used for compound identification by comparison with a reference spectrum.
Conclusion
The spectroscopic characterization of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives is crucial for advancing research in areas where this scaffold shows promise. This guide provides a foundational understanding of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this important heterocyclic core. While a complete experimental dataset for the unsubstituted parent amine is yet to be fully documented in the literature, the analysis of its derivatives offers significant insights into its spectral properties. For unambiguous structural confirmation and the establishment of a reliable reference dataset, a comprehensive spectroscopic analysis of pure, unsubstituted 8H-indeno[1,2-d]thiazol-2-amine is highly recommended. The protocols and interpretive guidance provided herein serve as a valuable resource for researchers working with this versatile molecular framework.
References
-
Synthesis of derivatives of 8H-indeno[1,2-d]thiazol-2-amines via α- bromo, α,α-dibromo and α-tosyloxy carbonyl compounds. ResearchGate. [Link]
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. MDPI. [Link]
Sources
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Indenothiazole Compounds
For Immediate Release
A Deep Dive into the Pharmacological Potential of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the promising therapeutic targets of indenothiazole compounds and their derivatives. Synthesizing current research and established methodologies, this document serves as a critical resource for professionals engaged in drug discovery and development. By elucidating the mechanisms of action and providing detailed experimental frameworks, we aim to accelerate the exploration of this versatile chemical scaffold for the treatment of various diseases, with a primary focus on oncology.
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of the thiazole ring with an indene moiety to form the indenothiazole scaffold presents a novel and promising area for therapeutic innovation. While research specifically on indenothiazole derivatives is emerging, the broader family of thiazole, benzothiazole, and indazole compounds has been extensively studied, revealing several key cellular targets. This guide will focus on these validated targets, providing a roadmap for the investigation of indenothiazole analogues.
Key Therapeutic Targets and Mechanisms of Action
Our analysis of the current scientific literature indicates that indenothiazole-related compounds exert their therapeutic effects primarily through the modulation of critical cellular pathways involved in cell proliferation, survival, and apoptosis. The most prominent of these targets are protein kinases, the microtubule network, and key players in tumor suppression pathways.
Protein Kinase Inhibition: A Central Strategy in Cancer Therapy
Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Thiazole-containing compounds have demonstrated significant potential as kinase inhibitors.
The PI3K pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Novel benzothiazole derivatives have been designed and synthesized as potent and selective inhibitors of PI3Kβ. The inhibition of the PI3K/mTOR pathway is a recognized strategy in cancer therapy, and thiazole derivatives have been developed as dual inhibitors of these kinases.
PI3K Signaling Pathway and Inhibition
Caption: Experimental workflow for tubulin inhibitor validation.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
-
Reagent Preparation :
-
Reconstitute lyophilized, purified tubulin in general tubulin buffer on ice.
-
Prepare a 10 mM stock solution of GTP.
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) that binds to microtubules.
-
Prepare serial dilutions of the indenothiazole test compound and a known tubulin inhibitor (e.g., nocodazole) as a positive control.
-
-
Assay Procedure :
-
In a pre-warmed 96-well black plate, add 10 µL of the test compound dilutions or controls.
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin, GTP, and the fluorescent reporter in general tubulin buffer.
-
Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the plateau of fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Modulation of the p53-MDM2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Inhibiting the p53-MDM2 interaction is a promising strategy to reactivate p53 function in cancer cells with wild-type p53.
The p53-MDM2 Regulatory Loop
Caption: The p53-MDM2 feedback loop and therapeutic intervention.
Experimental Protocol: MDM2-p53 Interaction Assay (ELISA-based)
This protocol describes a competitive ELISA to screen for compounds that disrupt the MDM2-p53 interaction.
-
Plate Preparation :
-
Coat a 96-well microplate with a capture antibody specific for MDM2 and incubate overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
-
Assay Procedure :
-
Add a constant amount of recombinant MDM2 protein to each well and incubate.
-
Wash the plate to remove unbound MDM2.
-
Add serial dilutions of the indenothiazole test compound or a known inhibitor (e.g., nutlin-3a).
-
Add a constant amount of biotinylated p53 peptide to each well.
-
Incubate to allow for competitive binding.
-
-
Detection and Analysis :
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
A decrease in signal indicates inhibition of the MDM2-p53 interaction. Calculate the IC50 value from the dose-response curve.
-
Cellular Assays for Validating Therapeutic Potential
Beyond targeting specific molecules, it is crucial to assess the overall effect of indenothiazole compounds on cancer cells. The following are standard cellular assays to characterize their anticancer activity.
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation. A decrease in metabolic activity is indicative of cell death or a reduction in proliferation rate.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation :
-
Culture cancer cells to 70-80% confluency and treat with various concentrations of the indenothiazole compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
-
Staining :
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Use software to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assays
Western blotting for key apoptosis markers can confirm if the compound induces programmed cell death.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction and Quantification :
-
Treat cells with the indenothiazole compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer :
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the band intensities to determine the changes in protein expression.
-
Conclusion and Future Directions
The indenothiazole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Based on the extensive research into related thiazole and indazole derivatives, key therapeutic targets include protein kinases (PI3K, Aurora kinases, CDKs), tubulin, and the p53-MDM2 pathway. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new indenothiazole compounds.
Future research should focus on the synthesis and screening of diverse indenothiazole libraries against these targets. Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic efficacy and safety of lead compounds. The continued exploration of this chemical space holds the potential to deliver next-generation targeted therapies for a range of diseases.
References
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Available at: [Link]
-
Drugs that Target p53-Mdm2 Interaction. (2021). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Discovery of selective aminothiazole aurora kinase inhibitors. (n.d.). PubMed. Available at: [Link]
-
Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. (n.d.). MDPI. Available at: [Link]
-
p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents. (n.d.). PubMed. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis. (n.d.). Bio-Rad Antibodies. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PMC. Available at: [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Available at: [Link]
-
Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. (2013). BioDiscovery. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). MDPI. Available at: [Link]
-
The present and future of PI3K inhibitors for cancer therapy. (n.d.). PMC. Available at: [Link]
-
Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. (n.d.). Sci-Hub. Available at: [Link]
Methodological & Application
8H-indeno[1,2-d]thiazol-2-amine experimental protocols
An Application Guide to the Synthesis and In Vitro Evaluation of 8H-indeno[1,2-d]thiazol-2-amine Derivatives
Introduction: The 8H-indeno[1,2-d]thiazol-2-amine scaffold represents a privileged heterocyclic structure in modern medicinal chemistry. This fused ring system, comprising an indene and a 2-aminothiazole moiety, has garnered significant attention due to its versatile biological activities. Derivatives of this core have been identified as potent inhibitors of the SARS-CoV-2 3-Chymotrypsin-like cysteine protease (3CLpro), allosteric enhancers for the A1 adenosine receptor, and agents with potential anti-ulcer properties.[1][2][3] The 2-aminothiazole group, in particular, is a cornerstone for synthesizing a wide array of pharmaceutically relevant compounds.[4]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals. It outlines detailed, field-proven protocols for the chemical synthesis, purification, and characterization of the 8H-indeno[1,2-d]thiazol-2-amine core. Furthermore, it details application-specific protocols for evaluating the biological activity of these compounds in relevant in vitro assays, underscoring the causality behind key experimental choices to ensure robust and reproducible outcomes.
Part 1: Chemical Synthesis and Characterization
The most prevalent and efficient method for constructing the 8H-indeno[1,2-d]thiazol-2-amine core is a variation of the classic Hantzsch thiazole synthesis. This approach involves the cyclocondensation of an α-halocarbonyl compound—in this case, a 2-halo-1-indanone—with a thioamide, typically thiourea.[5][6] This method is favored for its reliability and the accessibility of its starting materials.
Protocol 1.1: Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
This two-step protocol first describes the synthesis of the key intermediate, 2-bromo-2,3-dihydroinden-1-one, followed by its reaction with thiourea.
Step A: Synthesis of 2-Bromo-2,3-dihydroinden-1-one (Intermediate)
-
Rationale: The introduction of a halogen at the α-position to the carbonyl group is essential for creating an electrophilic center that is susceptible to nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization process. Acetic acid serves as both a solvent and a catalyst for the enolization required for bromination.
-
In a fume hood, dissolve 1-indanone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Slowly add bromine (Br₂) (1.1 to 2.2 equivalents, depending on the desired mono- or di-bromination) to the stirred solution.[7]
-
Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then carefully pour it over crushed ice with stirring.
-
The brominated product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step B: Cyclocondensation with Thiourea
-
Rationale: This is the core ring-forming step. Thiourea acts as the nucleophile, and the subsequent intramolecular condensation and dehydration form the stable aromatic thiazole ring. Ethanol is a common solvent that facilitates the dissolution of both reactants and is suitable for reflux conditions.
-
To a solution containing the 2-bromo-2,3-dihydroinden-1-one intermediate (1 equivalent) in absolute ethanol, add an equimolar amount of thiourea.[7]
-
Reflux the reaction mixture for 4-5 hours.[7] The progress can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
After the reaction is complete, cool the mixture. The product, 8H-indeno[1,2-d]thiazol-2-amine, often precipitates out of the solution upon cooling.
-
If precipitation is incomplete, the volume of ethanol can be reduced under vacuum, or the mixture can be poured over ice to induce precipitation.[7]
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
For final purification, recrystallize the crude product from aqueous ethanol to yield pure 8H-indeno[1,2-d]thiazol-2-amine.[7]
Caption: Synthetic workflow for 8H-indeno[1,2-d]thiazol-2-amine.
Protocol 1.2: Physicochemical and Spectroscopic Characterization
-
Rationale: Rigorous characterization is non-negotiable for confirming the structural integrity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together they form a self-validating system of analysis.
| Technique | Purpose | Expected Observations for 8H-indeno[1,2-d]thiazol-2-amine Derivatives |
| ¹H NMR | Confirms proton environment and molecular structure. | - A broad singlet corresponding to the -NH₂ protons.[7]- A singlet around 3.8-3.9 ppm for the two protons of the methylene bridge (-CH₂-).[1]- Aromatic protons in the expected region (7-8 ppm), with splitting patterns dependent on substitution. |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | - Signals corresponding to all unique carbon atoms in the molecule, confirming the fused ring structure.[1] |
| IR Spectroscopy | Identifies key functional groups. | - Appearance of –NH₂ absorption bands in the 3250-3450 cm⁻¹ region.- Disappearance of the strong C=O carbonyl absorption from the 1-indanone starting material.[7] |
| Mass Spec (MS) | Determines molecular weight and elemental formula. | - A prominent [M+H]⁺ ion peak corresponding to the calculated molecular weight of the target compound.[1] (For C₁₀H₈N₂S, MW is 188.25).[8] |
| Melting Point | Assesses purity. | A sharp and reproducible melting point range indicates high purity.[7] |
Part 2: Application Notes & In Vitro Protocols
The utility of a novel compound is determined by its biological activity. The following protocols are designed to screen 8H-indeno[1,2-d]thiazol-2-amine derivatives for potential therapeutic applications identified in the literature.
Protocol 2.1: SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay
-
Rationale: The SARS-CoV-2 3CLpro is a viral cysteine protease essential for viral replication, making it a prime target for antiviral drug development.[1] A common method to assess inhibition is a Förster Resonance Energy Transfer (FRET) assay. A fluorogenic substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3) to achieve final desired concentrations.
-
Assay Plate Setup: In a 96-well black microplate, add 2 µL of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: To each well, add 48 µL of a pre-prepared solution containing recombinant SARS-CoV-2 3CLpro in assay buffer to a final concentration of ~0.5 µM.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) to each well to a final concentration of ~20 µM.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the 3CLpro FRET-based inhibition assay.
Protocol 2.2: General In Vitro Cytotoxicity (MTT Assay)
-
Rationale: Before advancing a compound, it's crucial to assess its general toxicity to mammalian cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol serves as a baseline assessment of a compound's therapeutic window.
Step-by-Step Methodology:
-
Cell Seeding: Culture an appropriate human cell line (e.g., HEK293T, HepG2) and seed cells into a 96-well clear plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 8H-indeno[1,2-d]thiazol-2-amine compound in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9] Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals within the cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Abs_treated / Abs_control).
-
Plot % Viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Safety and Handling
As with all laboratory chemicals, 8H-indeno[1,2-d]thiazol-2-amine and its precursors should be handled with care. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All synthetic steps, especially those involving bromine and heating solvents, must be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.
References
-
SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. (2016). ResearchGate. [Link]
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). MDPI. [Link]
-
[Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. (1993). PubMed. [Link]
-
6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency. (2005). PubMed. [Link]
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
-
8H-Indeno[1,2-d]thiazol-2-amine hydrobromide. PubChem. [Link]
-
Structure of 8H-indeno[1,2-d]thiazole derivatives. ResearchGate. [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Not available.
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2023). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
In vitro assays for 8H-indeno[1,2-d]thiazol-2-amine activity
Application Notes and Protocols
Topic: In Vitro Assays for 8H-indeno[1,2-d]thiazol-2-amine Activity Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Characterizing 8H-indeno[1,2-d]thiazol-2-amine Derivatives: From Primary Cytotoxicity to Mechanism of Action
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Indenothiazole Scaffold
The 8H-indeno[1,2-d]thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as anti-ulcer agents, allosteric enhancers of adenosine receptors, and, more recently, as inhibitors of viral proteases like SARS-CoV-2 3CLpro.[1][2][3] A prominent application for this class of compounds is in oncology, where they have been investigated as potential cytotoxic agents and tubulin polymerization inhibitors.[4][5][6]
Given this diverse potential, a systematic and logically tiered approach to in vitro characterization is essential. This guide provides a comprehensive framework for researchers to efficiently screen and elucidate the mechanism of action (MoA) of novel 8H-indeno[1,2-d]thiazol-2-amine derivatives, focusing on a common drug discovery path: anticancer activity. We will progress from broad cytotoxicity screening to specific assays for apoptosis and cell cycle arrest, concluding with a framework for target-based enzymatic assays.
The Experimental Blueprint: A Tiered Assay Strategy
A successful in vitro evaluation campaign should be designed as a decision-making tree. Initial broad screening identifies active compounds, which then trigger more specific, hypothesis-driven mechanistic studies. This strategy conserves resources by focusing detailed efforts only on compounds of proven biological relevance.
Our proposed workflow is structured in three tiers:
-
Tier 1: Primary Viability Screening. Does the compound affect cell viability?
-
Tier 2: Mechanistic Elucidation. If so, how? Does it induce programmed cell death (apoptosis) or halt cell proliferation (cell cycle arrest)?
-
Tier 3: Target-Specific Interrogation. Can we identify a direct molecular target? (e.g., a specific enzyme).
Caption: Principle of the XTT cell viability assay.
Protocol: XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
96-well, flat-bottom, clear tissue culture plates
-
8H-indeno[1,2-d]thiazol-2-amine compounds, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Positive control (e.g., Staurosporine or Doxorubicin)
-
Microplate spectrophotometer capable of reading absorbance at ~450 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95% using Trypan Blue.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indenothiazole compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Shortly before the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate for 2-4 hours (37°C, 5% CO₂). The incubation time should be optimized to yield a strong signal in the vehicle control wells without saturation.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the orange formazan product.
-
Measure the absorbance at ~450 nm (with a reference wavelength of ~650 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
-
Tier 2 Protocols: Uncovering the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in Tier 1 are advanced to mechanistic studies. The two most common fates of cancer cells treated with effective drugs are apoptosis and cell cycle arrest.
A. Apoptosis Induction: Caspase-Glo® 3/7 Assay
Apoptosis is a form of programmed cell death executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [7]This cleavage releases aminoluciferin, which is consumed by luciferase to produce a stable "glow-type" luminescent signal that is directly proportional to caspase activity. [7][8]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay
This is a simple, "add-mix-measure" protocol ideal for high-throughput formats. [8][9] Materials:
-
Materials from the XTT assay (cells, plates, compounds, etc.).
-
White-walled, clear-bottom 96-well plates (for luminescence).
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the XTT protocol, but use white-walled plates suitable for luminescence. Seed cells and treat with compounds for a relevant time period (e.g., 6, 12, or 24 hours, as apoptosis is often an earlier event than loss of metabolic activity).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium. The reagent contains a lysis buffer, so no pre-processing of cells is needed. [7]
-
-
Incubation:
-
Mix the contents by briefly shaking the plate on an orbital shaker (~300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells).
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Plot the fold change against compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
B. Cell Cycle Arrest: Propidium Iodide Staining & Flow Cytometry
Many anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). This can be quantified using flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cell populations:
-
G0/G1 Phase: Normal DNA content (2N).
-
S Phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.
-
G2/M Phase: Doubled DNA content (4N) prior to cell division.
Causality: Ethanol fixation is critical as it dehydrates and permeabilizes the cells, allowing PI to enter and stain the nuclear DNA. [10]Treatment with RNase A is mandatory because PI can also bind to double-stranded RNA, and its removal ensures that the signal comes exclusively from DNA.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells grown and treated with compounds in 6-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol.
-
PI/RNase Staining Buffer (e.g., from a kit, or prepared with PBS, 50 µg/mL PI, and 100 µg/mL RNase A).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat with the indenothiazole compound at 1x and 3x its IC₅₀ value for 24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating (potentially apoptotic) and adherent cells. Aspirate the medium into a 15 mL conical tube.
-
Wash the plate with PBS and add this wash to the same tube.
-
Trypsinize the adherent cells, neutralize with complete medium, and add them to the same conical tube.
-
Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant. Resuspend the cell pellet in ~500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. [10] * Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at ~850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark. [11]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and then model the cell cycle distribution based on the PI fluorescence histogram. [10] * Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and vehicle control samples.
-
Data Interpretation and Profile Building
The data from these assays should be integrated to build a comprehensive profile of each active compound.
| Compound ID | Structure | Cytotoxicity IC₅₀ (µM, 48h) | Caspase-3/7 Activation (Fold Change @ IC₅₀) | Cell Cycle Arrest (Phase, 24h @ IC₅₀) |
| IND-001 | [Scaffold] | 2.5 | 8.2-fold | G2/M Arrest |
| IND-002 | [Scaffold] | 15.7 | 1.3-fold (not significant) | No significant change |
| Control | Doxorubicin | 0.8 | 10.5-fold | G2/M Arrest |
Interpretation:
-
IND-001 is a potent compound that is cytotoxic, strongly induces apoptosis, and causes cells to arrest in the G2/M phase. This is a classic profile for a potent anticancer agent, such as a tubulin inhibitor or a CDK1 inhibitor. This compound would be a high-priority candidate for Tier 3 target validation assays.
-
IND-002 shows weak cytotoxicity and does not induce apoptosis or cell cycle arrest at its IC₅₀, suggesting a different, less potent mechanism or potential off-target effects.
Tier 3 Perspective: Target-Based Biochemical Assays
If the cell-based data suggests a particular MoA (e.g., G2/M arrest often points towards microtubule or kinase disruption), the next logical step is to test this hypothesis using a cell-free biochemical assay. [12][13]Kinase inhibition is a common mechanism for compounds with this type of heterocyclic structure. [14][15] Assays like ADP-Glo™ (Promega) measure the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. [16]An inhibitor will block the kinase, leading to a decrease in ADP production and a reduction in the luminescent signal. This allows for the direct determination of an IC₅₀ value against a purified enzyme, confirming direct target engagement. [17][18]
References
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Flow Cytometry Protocol. (n.d.). Assay Genie. Retrieved from [Link]
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022). Biocompare. Retrieved from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Twarużek, M., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica. Retrieved from [Link]
-
Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]
-
Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]
-
Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(3), 224–244. Retrieved from [Link]
-
Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
[Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. (1991). PubMed. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency. (2005). PubMed. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
Structure of 8H-indeno[1,2-d]thiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). PubMed. Retrieved from [Link]
-
in vitro assays used in preclinical safety. (2023). YouTube. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). De Gruyter. Retrieved from [Link]
-
Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024). LinkedIn. Retrieved from [Link]
-
8H-Indeno[1,2-d]thiazol-2-amine hydrobromide. (n.d.). PubChem. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 8. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 9. biocompare.com [biocompare.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 14. caymanchem.com [caymanchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 8H-indeno[1,2-d]thiazol-2-amine Derivatives as SARS-CoV-2 3CLpro Inhibitors
Abstract
The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A primary and highly validated target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This cysteine protease is essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins required for replication.[1][2] The 8H-indeno[1,2-d]thiazole scaffold has emerged as a promising chemotype for the development of novel 3CLpro inhibitors.[3][4] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity, with compounds such as N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (henceforth referred to as compound 7a ) exhibiting an IC50 of 1.28 µM in biochemical assays.[3][5] This document provides a comprehensive guide for researchers, offering detailed protocols for the synthesis, biochemical characterization, and cellular evaluation of 8H-indeno[1,2-d]thiazole derivatives as potential SARS-CoV-2 3CLpro inhibitors. The methodologies are designed to be robust and self-validating, progressing from initial in vitro enzymatic assays to more complex cell-based models of protease activity, while ensuring scientific integrity and reproducibility.
Part 1: Scientific Rationale and Mechanism of Action
The Central Role of 3CL Protease in the SARS-CoV-2 Life Cycle
The SARS-CoV-2 genome is translated within the host cell into two large polyproteins, pp1a and pp1ab.[1] The 3CL protease is responsible for orchestrating at least 11 distinct cleavage events on these polyproteins, releasing essential components of the viral replication and transcription complex (RTC).[2] The catalytic active site of 3CLpro features a Cys145-His41 dyad.[2] Given its indispensable role and the lack of a close human homolog, 3CLpro is considered an outstanding target for antiviral intervention.[1]
Proposed Mechanism of Inhibition by 8H-indeno[1,2-d]thiazole Derivatives
The 8H-indeno[1,2-d]thiazole scaffold provides a unique three-dimensional structure for engaging with the 3CLpro active site. Molecular docking studies have predicted that these compounds bind non-covalently within the substrate-binding pocket.[4] Specifically, the indenyl portion and thiazole core are positioned to make hydrophobic and hydrogen-bonding interactions within the S1 and S2 pockets of the protease, which are critical for substrate recognition.[4] By occupying this active site, the inhibitor physically obstructs the binding of the natural polyprotein substrate, thereby halting the viral maturation process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biochemical Evaluation of 8 H-Indeno[1,2- d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 8H-indeno[1,2-d]thiazol-2-amine in Preclinical Anti-Ulcer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives for anti-ulcer activity in rat models. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies grounded in established pharmacological and biochemical principles.
Introduction: The Scientific Rationale for Investigating 8H-indeno[1,2-d]thiazol-2-amine
Peptic ulcer disease is a significant global health concern, characterized by mucosal damage in the stomach and duodenum, primarily due to an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, and NSAID use) and protective mechanisms (e.g., mucus-bicarbonate barrier, prostaglandins, and adequate mucosal blood flow)[1]. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2][3]. Notably, several thiazole-containing compounds have demonstrated significant anti-ulcer and gastroprotective effects[4][5].
The 8H-indeno[1,2-d]thiazol-2-amine core structure presents a unique chemical entity with potential for novel pharmacological activities. Previous research has indicated that derivatives of this compound exhibit potent anti-ulcer properties in various rat models. Specifically, N-substituted derivatives have shown significant inhibitory effects on gastric ulcers induced by ethanol and hydrochloric acid[6]. Furthermore, certain derivatives have been observed to possess potent inhibitory effects on gastric acid secretion[6]. This suggests that 8H-indeno[1,2-d]thiazol-2-amine and its analogues may act through multiple mechanisms to protect the gastric mucosa, making them promising candidates for further investigation as anti-ulcer agents.
This guide will detail the essential in vivo models and analytical methods to rigorously assess the anti-ulcer potential of this class of compounds.
Preclinical Evaluation Workflow
The preclinical assessment of 8H-indeno[1,2-d]thiazol-2-amine's anti-ulcer efficacy follows a multi-step, logical progression. The workflow is designed to first establish the compound's protective effects in an acute ulcer model, followed by investigations into its potential mechanisms of action, such as antisecretory and cytoprotective properties.
Figure 1: Preclinical workflow for anti-ulcer evaluation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vivo experiments. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Minimum of one week before the experiment.
Ethanol-Induced Gastric Ulcer Model
This model is widely used to screen for cytoprotective agents. Ethanol induces severe hemorrhagic lesions in the gastric mucosa.
Protocol:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into the following groups (n=6 per group):
-
Normal Control: Vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Ulcer Control: Vehicle orally.
-
Positive Control: Omeprazole (20 mg/kg) or Ranitidine (50 mg/kg) orally.
-
Test Groups: 8H-indeno[1,2-d]thiazol-2-amine at various doses (e.g., 10, 30, 100 mg/kg) orally.
-
-
One hour after the administration of the respective treatments, orally administer 1 mL of absolute ethanol to all animals except the normal control group[7].
-
One hour after ethanol administration, euthanize the animals by cervical dislocation under anesthesia.
-
Immediately excise the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to remove gastric contents and blood clots.
-
Pin the stomachs on a corkboard for macroscopic examination and ulcer scoring.
Pylorus Ligation (Shay Rat) Model
This model is used to assess the effect of a compound on gastric acid secretion[8][9].
Protocol:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Divide the animals into groups as described in section 3.2.
-
Administer the respective treatments orally.
-
Thirty minutes after treatment, anesthetize the rats (e.g., with ether or an injectable anesthetic).
-
Make a midline abdominal incision and expose the stomach.
-
Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct blood vessels[10].
-
Suture the abdominal wall.
-
Keep the animals in individual cages and deprive them of food and water.
-
Four to nineteen hours after pylorus ligation, euthanize the animals[8][11].
-
Collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate the total acidity of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).
Evaluation Parameters and Data Analysis
Macroscopic Ulcer Scoring
-
Examine the gastric mucosa for hemorrhagic streaks, spots, or ulcers.
-
Measure the length (mm) of each lesion.
-
The ulcer index can be calculated based on a scoring system. A common method is to sum the lengths of all lesions for each stomach[12]. Another approach involves a severity score[13]:
-
0: No ulcer.
-
1: Red coloration.
-
2: Spot ulcers.
-
3: Hemorrhagic streaks.
-
4: Ulcers.
-
5: Perforations.
-
Table 1: Macroscopic Gastric Lesion Evaluation
| Parameter | Calculation |
| Ulcer Index (UI) | Sum of the lengths (mm) of all lesions in the stomach. |
| Percentage of Ulcer Inhibition | [(UI control - UI treated) / UI control] x 100 |
Histopathological Examination
-
Fix a portion of the stomach tissue in 10% buffered formalin.
-
Process the tissue for paraffin embedding.
-
Section the tissue at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E)[14][15][16][17][18].
-
Examine the slides under a light microscope for:
-
Epithelial cell loss.
-
Hemorrhage.
-
Edema.
-
Leukocyte infiltration in the submucosa.
-
Biochemical Assays
Table 2: Key Biochemical Parameters for Anti-Ulcer Activity
| Parameter | Method | Significance |
| Gastric Wall Mucus | Alcian blue binding assay | Measures the primary protective layer of the stomach. |
| Malondialdehyde (MDA) | Thiobarbituric acid reactive substances (TBARS) assay | An indicator of lipid peroxidation and oxidative stress[19]. |
| Superoxide Dismutase (SOD) | Spectrophotometric assay based on the inhibition of nitroblue tetrazolium reduction | A key antioxidant enzyme that scavenges superoxide radicals[20][21]. |
| Catalase (CAT) | Spectrophotometric assay measuring the decomposition of hydrogen peroxide | An antioxidant enzyme that detoxifies hydrogen peroxide[19]. |
| Reduced Glutathione (GSH) | Spectrophotometric assay using Ellman's reagent | A non-enzymatic antioxidant crucial for cellular defense[21]. |
Hypothesized Mechanism of Action
Based on the known anti-inflammatory properties of thiazole derivatives and the established pathophysiology of gastric ulcers, a potential mechanism of action for 8H-indeno[1,2-d]thiazol-2-amine can be proposed. The compound may exert its gastroprotective effects through a combination of cytoprotective and antisecretory actions.
Figure 2: Hypothesized mechanism of action for 8H-indeno[1,2-d]thiazol-2-amine.
Positive Controls: Rationale for Use
-
Omeprazole: A proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme system in gastric parietal cells, providing potent and long-lasting inhibition of gastric acid secretion[2][3][22]. It serves as a benchmark for antisecretory activity.
-
Ranitidine: A histamine H2-receptor antagonist that competitively blocks the action of histamine on parietal cells, leading to a reduction in gastric acid secretion[5][23][24][25]. It provides a comparison to a different class of antisecretory agents.
Conclusion
The protocols and evaluation parameters outlined in these application notes provide a robust framework for investigating the anti-ulcer potential of 8H-indeno[1,2-d]thiazol-2-amine. A systematic approach, combining in vivo efficacy models with mechanistic and biochemical assays, will enable a thorough characterization of this promising class of compounds and pave the way for the development of novel gastroprotective therapies.
References
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2014). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. PubMed. [Link]
-
Drugs.com. (2025). Ranitidine Patient Tips: 7 things you should know. Drugs.com. [Link]
-
GlobalRx. (n.d.). Ranitidine Hydrochloride 150mg Tablet: Clinical Overview. GlobalRx. [Link]
-
Dr. Oracle. (2025). What is the role of Proton Pump Inhibitors (PPIs) in treating gastric ulcers?. Dr. Oracle. [Link]
-
PubMed. (1986). Review of ulcer treatment: role of ranitidine. PubMed. [Link]
-
Oda, K., Nakagawa, K., & Nakao, T. (1989). [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(10), 757–764. [Link]
-
Wikipedia. (2024). Proton-pump inhibitor. Wikipedia. [Link]
-
RxList. (n.d.). Ranitidine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Bio-protocol. (2019). Ethanol-induced gastric ulcer in rats. Bio-protocol. [Link]
-
PubMed. (2015). Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response. PubMed. [Link]
-
ResearchGate. (n.d.). Histological examination of rat stomach (H & E stained) from different treatment groups. ResearchGate. [Link]
-
Slideshare. (2016). Pylorus ligastion method for anti ulcer study. Slideshare. [Link]
-
Journal of Pre-Clinical and Clinical Research. (2023). Experimental evaluation of anti-ulcer potential of Nigella sativa oil in gastric ulcers in Albino rats. Journal of Pre-Clinical and Clinical Research. [Link]
-
ResearchGate. (n.d.). H&E staining of the gastric tissues of rats from EtOH/HCl-induced... ResearchGate. [Link]
-
Consensus. (n.d.). Anti-inflammatory pathways in NSAID-induced gastric ulcer prevention. Consensus. [Link]
-
Pharmacology Discovery Services. (n.d.). Gastric Acidity, Pylorus Ligation. Pharmacology Discovery Services. [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]
-
ResearchGate. (n.d.). Histology evaluation of gastric mucosal lesions of the rats in... ResearchGate. [Link]
-
Al-kreathy, H. M., & Ahmad, A. (2021). Gastroprotective effect of cirsilineol against hydrochloric acid/ethanol-induced gastric ulcer in rats. Journal of Taibah University Medical Sciences, 16(5), 717–725. [Link]
-
ResearchGate. (n.d.). H&E staining of rat gastric mucosa in ethanol-induced gastric ulcers... ResearchGate. [Link]
-
ResearchGate. (n.d.). H&E staining of rat gastric mucosa in ethanol-induced gastric ulcers... ResearchGate. [Link]
-
MDPI. (2021). Gastroprotective Effects of Inulae Flos on HCl/Ethanol-Induced Gastric Ulcers in Rats. MDPI. [Link]
-
ACS Omega. (2022). Protective Effect of Fustin Against Ethanol-Activated Gastric Ulcer via Downregulation of Biochemical Parameters in Rats. ACS Omega, 7(27), 23438–23447. [Link]
-
ResearchGate. (n.d.). (PDF) Critical studies on pylorus ligated rat (Shay-rat). ResearchGate. [Link]
-
YouTube. (2022). Antiulcer Activity by Pylorus Ligation Method in Rats | Ex-Pharm Software Demonstration. YouTube. [Link]
-
Al-Asmari, A. K., Al-Omani, L. S., & Al-Otaibi, M. F. (2018). Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress. Journal of inflammation research, 11, 383–391. [Link]
-
JoVE. (2024). Pathophysiology of Peptic Ulcer Disease: Injurious Factors. JoVE. [Link]
-
Umamaheswari, M., Asokkumar, K., Rathidevi, R., Sivashanmugam, A. T., Subhadradevi, V., & Ravi, T. K. (2012). A Biochemical Study on the Gastroprotective Effect of Andrographolide in Rats Induced with Gastric Ulcer. Indian journal of pharmaceutical sciences, 74(5), 447–453. [Link]
-
Kim, H., & Kim, B. (2022). Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data. Diagnostics (Basel, Switzerland), 12(5), 1233. [Link]
-
MDPI. (2023). Ferulic Acid Treats Gastric Ulcer via Suppressing Oxidative Stress and Inflammation. MDPI. [Link]
-
ResearchGate. (n.d.). How to calculate the ulcer index (UI) in the stomach?. ResearchGate. [Link]
-
PubMed. (1991). Mechanisms of gastric mucosal injury and protection. PubMed. [Link]
-
ResearchGate. (n.d.). Biochemical analysis of SOD, CAT, GSH, and MDA. ***Used to compare with... ResearchGate. [Link]
-
Scholarly. (n.d.). Some Biochemical Changes Followed Experimental Gastric Ulceration. Scholarly. [Link]
-
YouTube. (2023). Pathogenesis of Acute Gastric Ulceration. YouTube. [Link]
-
Tenny, S., & Varacallo, M. (2023). Gastric Ulcer. In StatPearls. StatPearls Publishing. [Link]
-
PubMed. (2024). Investigating the pharmacological potential of phytol on experimental models of gastric ulcer in rats. PubMed. [Link]
Sources
- 1. Gastric Ulcer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Ranitidine Patient Tips: 7 things you should know [drugs.com]
- 6. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Proton Pump Inhibitors [jove.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. jpccr.eu [jpccr.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Biochemical Study on the Gastroprotective Effect of Andrographolide in Rats Induced with Gastric Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Articles [globalrx.com]
- 24. Review of ulcer treatment: role of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ranitidine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Note: A Framework for Characterizing 8H-indeno[1,2-d]thiazol-2-amine as a Novel Fructose-1,6-Bisphosphatase (FBPase) Inhibitor
Abstract
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for endogenous glucose production.[1][2] Its overactivity is implicated in the pathophysiology of type 2 diabetes mellitus (T2DM), making it a compelling therapeutic target.[3][4][5] Furthermore, FBPase's role in cancer metabolism, where its downregulation can promote the Warburg effect, has highlighted its importance in oncology research.[3][6][7][8] This application note presents a comprehensive framework for the screening and detailed biochemical characterization of novel FBPase inhibitors, using the scaffold 8H-indeno[1,2-d]thiazol-2-amine as a representative test compound. We provide a structured workflow, from initial screening to determination of the mechanism of action, designed to be a self-validating and robust guide for researchers in drug discovery and chemical biology.
Part 1: Foundational Concepts & Rationale
1.1 The Role of FBPase in Metabolism and Disease
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and inorganic phosphate.[1][9] This is a critical, irreversible step in gluconeogenesis.[1] In T2DM, excessive hepatic glucose production is a key contributor to hyperglycemia, and inhibiting FBPase offers a direct mechanism to lower blood glucose levels.[4][5] In oncology, many cancer cells suppress gluconeogenesis to favor glycolysis.[6][9] The loss of FBPase activity is associated with this metabolic shift and can promote cell proliferation.[3] Therefore, modulators of FBPase have significant therapeutic potential in both metabolic diseases and certain cancers.[4][10]
1.2 Therapeutic Strategy: Targeting FBPase
The enzyme has three known binding sites for small molecules that can be targeted for inhibition: the active site, an allosteric site that binds the natural inhibitor adenosine monophosphate (AMP), and a "novel" allosteric site at a monomer interface.[11] Many research efforts have focused on developing AMP mimetics that target the allosteric site.[5][11] A robust screening platform is essential to identify new chemical scaffolds, like the indenothiazole core of 8H-indeno[1,2-d]thiazol-2-amine, that may inhibit the enzyme through one of these mechanisms.
Part 2: Experimental Workflow for Inhibitor Characterization
This section details the complete workflow for evaluating a novel compound's inhibitory activity against FBPase. The process is designed to progress from a high-level screening to a detailed mechanistic understanding.
2.1 Workflow Overview
The experimental pipeline involves a primary enzymatic assay to identify inhibitory activity, followed by dose-response studies to quantify potency (IC50), and finally, kinetic experiments to elucidate the mechanism of inhibition.
Caption: Experimental workflow for FBPase inhibitor characterization.
2.2 Reagents and Materials
| Reagent/Material | Supplier & Catalog No. (Example) | Storage | Purpose |
| Human Liver FBPase (FBP1) | Sigma-Aldrich (F5628) | -20°C | Enzyme source |
| Fructose-1,6-bisphosphate (FBP) | Sigma-Aldrich (F6803) | -20°C | Enzyme substrate |
| NADP+ | Sigma-Aldrich (N0505) | -20°C | Co-factor for coupling enzymes |
| Glucose-6-phosphate dehydrogenase | Sigma-Aldrich (G7750) | -20°C | Coupling enzyme |
| Phosphoglucose isomerase | Sigma-Aldrich (P5381) | -20°C | Coupling enzyme |
| 8H-indeno[1,2-d]thiazol-2-amine | Custom Synthesis/Vendor | RT/Desiccated | Test inhibitor |
| AMP | Sigma-Aldrich (A1752) | -20°C | Positive control inhibitor |
| Tris-HCl Buffer | Fisher Scientific | RT | Assay buffer component |
| MgCl2 | Fisher Scientific | RT | Divalent cation cofactor |
| DMSO | Sigma-Aldrich (D8418) | RT | Compound solvent |
| 96-well UV-transparent plates | Corning (3635) | RT | Assay plate |
| Spectrophotometer | Molecular Devices (SpectraMax) | N/A | Data acquisition |
2.3 Protocol 1: FBPase Activity & Inhibition Assay (Coupled Enzyme Method)
Rationale: This protocol utilizes a reliable coupled enzyme system. FBPase produces F6P, which is converted by phosphoglucose isomerase to glucose-6-phosphate. This product is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to FBPase activity.[2][11]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 2 mM MgCl2, pH 7.5.
-
Enzyme Mix: Prepare a solution in Assay Buffer containing 1 U/mL phosphoglucose isomerase and 1 U/mL glucose-6-phosphate dehydrogenase.
-
Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing 2 mM NADP+ and 200 µM Fructose-1,6-bisphosphate.
-
FBPase Solution: Dilute human FBPase in Assay Buffer to a working concentration (e.g., 5 µg/mL; optimal concentration should be determined empirically via enzyme titration).
-
Compound Plates: Prepare serial dilutions of 8H-indeno[1,2-d]thiazol-2-amine in DMSO. For a typical IC50 curve, an 11-point, 3-fold dilution series starting from 10 mM is recommended. Also prepare a plate with the positive control, AMP.
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of diluted compound or control (DMSO for no-inhibition control) to appropriate wells.
-
Add 50 µL of Assay Buffer.
-
Add 20 µL of the FBPase solution to all wells except the "No Enzyme" background control.
-
Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Add 20 µL of the Enzyme Mix.
-
To initiate the reaction, add 20 µL of the Substrate/Cofactor Mix to all wells. Final volume will be 112 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 20-30 minutes (kinetic mode).
-
2.4 Data Analysis: IC50 Determination
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background)) * 100
-
Generate IC50 Curve: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
Example Data Representation:
| Compound Conc. (µM) | Rate (mOD/min) | % Inhibition |
| 100 | 1.5 | 95.7 |
| 33.3 | 3.1 | 91.1 |
| 11.1 | 8.9 | 74.6 |
| 3.7 | 17.2 | 50.9 |
| 1.2 | 28.5 | 18.6 |
| 0.4 | 33.1 | 5.4 |
| 0 (DMSO) | 35.0 | 0.0 |
| Background | 0.2 | N/A |
Part 3: Mechanism of Action (MoA) Studies
Rationale: Once a compound is confirmed as a potent inhibitor, understanding its mechanism of action is critical. Kinetic analysis can distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition, providing insight into how the inhibitor interacts with the enzyme.[12][13][14]
3.1 Protocol 2: Kinetic Analysis
-
Experimental Setup: The assay is performed as described in Protocol 1, but with variations in both substrate (FBP) and inhibitor concentrations.
-
Create a matrix of conditions. Vary the concentration of FBP across a range (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value).
-
For each FBP concentration, run the assay with several fixed concentrations of 8H-indeno[1,2-d]thiazol-2-amine (e.g., 0x, 0.5x, 1x, 2x the IC50 value).
-
-
Data Acquisition: Measure the initial reaction rates (V₀) for every condition in the matrix.
-
Data Analysis & Visualization:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This provides a primary visualization of the inhibitor's effect.
-
Lineweaver-Burk Plot: For a clearer diagnosis of the inhibition mechanism, plot 1/V₀ versus 1/[S]. The pattern of line intersections is characteristic of the inhibition type.[14][15]
-
3.2 Interpreting Kinetic Data
Caption: Interpreting Lineweaver-Burk plots for MoA determination.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[12][14]
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This reduces the apparent Vmax but does not change Km.[12][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vmax and the apparent Km.[12][14]
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low signal | Inactive enzyme; Incorrect buffer pH; Missing reagent (e.g., NADP+). | Verify enzyme activity with a positive control; Check buffer pH; Prepare fresh reagents and confirm all additions. |
| High background noise | Contaminated reagents; Compound autofluorescence/absorbance. | Use fresh, high-purity water and reagents; Run a control with compound but no enzyme to check for interference. |
| Poor IC50 curve fit (R² < 0.9) | Incorrect compound dilutions; Compound insolubility at high concentrations. | Verify serial dilution calculations and technique; Check for compound precipitation in wells and lower the top concentration if necessary. |
| Inconsistent kinetic data | Substrate or inhibitor concentrations are not in the optimal range. | Ensure substrate concentrations bracket the Km value. Ensure inhibitor concentrations bracket the IC50 value. |
Conclusion
This application note provides a validated, step-by-step methodology for the comprehensive characterization of 8H-indeno[1,2-d]thiazol-2-amine, or any novel compound, as an FBPase inhibitor. By following this framework, researchers can reliably determine inhibitory potency and elucidate the kinetic mechanism of action, generating the critical data needed to advance promising compounds in the drug discovery pipeline for T2DM, oncology, and other metabolic disorders.
References
-
Mechanistic and kinetic studies of inhibition of enzymes. PubMed, National Center for Biotechnology Information. [Link]
-
Fructose 1,6-bisphosphatase. Wikipedia. [Link]
-
The Mechanism of Calcium-Induced Inhibition of Muscle Fructose 1,6-bisphosphatase and Destabilization of Glyconeogenic Complex. PMC, National Center for Biotechnology Information. [Link]
-
Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. National Center for Biotechnology Information. [Link]
-
The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance. PMC, National Center for Biotechnology Information. [Link]
-
Steady-state enzyme kinetics. The Biochemist, Portland Press. [Link]
-
Gluconeogenesis in cancer cells – repurposing of a starvation-induced metabolic pathway? BioMed Central. [Link]
-
The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance. springermedicine.com. [Link]
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]
-
New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans. MDPI. [Link]
-
Gluconeogenesis in Cancer: Function and Regulation of PEPCK, FBPase, and G6Pase. PubMed, National Center for Biotechnology Information. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Fructose-bisphosphatase. M-CSA, Mechanism and Catalytic Site Atlas. [Link]
-
Fructose 1,6-bisphosphatase: getting the message across. PMC, National Center for Biotechnology Information. [Link]
-
Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). BioVision. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Fructose 1,6-bisphosphatase as a promising target of anticancer treatment. PubMed, National Center for Biotechnology Information. [Link]
-
Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). 亞旭生物科技 (Asia Bioscience). [Link]
-
Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. PMC, National Center for Biotechnology Information. [Link]
-
Fructose 1,6-bisphosphatase as a promising target of anticancer treatment. ResearchGate. [Link]
-
Molecular and Biochemical Characterization of a Distinct Type of Fructose-1,6-Bisphosphatase from Pyrococcus furiosus. National Center for Biotechnology Information. [Link]
-
Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review. PubMed, National Center for Biotechnology Information. [Link]
-
Fructose-1,6-bisphosphatase as a therapeutic target for type 2 diabetes. ResearchGate. [Link]
-
The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance. Semantic Scholar. [Link]
-
Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. PubMed, National Center for Biotechnology Information. [Link]
-
Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-biphosphate. PMC, National Center for Biotechnology Information. [Link]
-
Discovery of FBPase inhibitor with improved activity and good druggability. BioWorld. [Link]
-
Inhibition of Fructose-1,6-bisphosphatase by a New Class of Allosteric Effectors. ResearchGate. [Link]
-
Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes. PubMed, National Center for Biotechnology Information. [Link]
-
Comprehensive Review and Perspective on Fructose 1,6-Bisphosphatase Inhibitors for the Management of Type 2 Diabetes Mellitus. ResearchGate. [Link]
Sources
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.genprice.com [store.genprice.com]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gluconeogenesis in cancer cells – repurposing of a starvation-induced metabolic pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gluconeogenesis in Cancer: Function and Regulation of PEPCK, FBPase, and G6Pase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fructose 1,6-bisphosphatase as a promising target of anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance | springermedicine.com [springermedicine.com]
- 10. Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Note: A Practical Guide to the Column Chromatography Purification of 8H-indeno[1,2-d]thiazol-2-amine Derivatives
Abstract
The 8H-indeno[1,2-d]thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The synthesis of derivatives of this scaffold often results in complex crude mixtures requiring robust purification strategies. This guide provides a detailed, experience-driven protocol for the purification of these heterocyclic amines using silica gel column chromatography. It emphasizes the causal relationships behind experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring a reproducible and efficient workflow for researchers in drug development.
Introduction: The Purification Challenge
The 8H-indeno[1,2-d]thiazol-2-amine core contains multiple polar functional groups, including a basic amine and nitrogen and sulfur atoms within the thiazole ring. These features, while crucial for biological activity, present a significant challenge for purification via normal-phase column chromatography. The basicity of the amine group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This interaction can cause significant issues, including:
-
Irreversible Adsorption: The target compound fails to elute from the column, drastically reducing yield.[3][4]
-
Peak Tailing/Streaking: The compound elutes slowly and over a large volume of solvent, resulting in poor resolution from impurities and highly diluted fractions.[5]
-
On-Column Decomposition: For sensitive derivatives, the acidic nature of the silica can catalyze degradation reactions.[4]
This protocol is designed to mitigate these challenges by providing a systematic approach to method development and execution.
The Workflow: From Crude Mixture to Pure Compound
A successful purification is not merely the act of running a column; it is a systematic process. The following workflow outlines the critical stages, each of which is essential for achieving high purity and yield.
Caption: A systematic workflow for column chromatography purification.
Pre-Purification: The Critical Role of TLC
Before any column is packed, the separation must be optimized on a small scale using Thin-Layer Chromatography (TLC). This is the most critical step for predicting the outcome of the column purification.
Core Objective: To find a mobile phase system that provides a Retention Factor (Rf) of ~0.2-0.35 for the target compound while maximizing the separation (ΔRf) from all major impurities.[6][7]
Protocol 1: TLC for Mobile Phase Optimization
-
Spotting: Dissolve a small sample of the crude mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a proposed mobile phase. Common starting systems include gradients of Ethyl Acetate (EtOAc) in Hexanes or Methanol (MeOH) in Dichloromethane (DCM).
-
The Amine Additive (Crucial Step): Due to the basic nature of the 8H-indeno[1,2-d]thiazol-2-amine core, streaking is highly likely. To counteract this, add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase.[1][3] This additive acts as a competing base, neutralizing the acidic silanol sites on the silica and allowing the target amine to travel smoothly up the plate.[3]
-
Visualization: After development, visualize the spots under UV light (254 nm).
-
Iteration: Adjust the polarity of the mobile phase until the target compound's Rf is in the optimal range (0.2-0.35) and well-separated from impurities.
| Mobile Phase System (v/v/v) | Target Compound Rf | Key Impurity Rf | Observations |
| 90:10 Hexanes:EtOAc | 0.05 | 0.15 | Insufficient polarity; compound stuck at baseline. |
| 70:30 Hexanes:EtOAc | 0.20 | 0.45 | Good separation, but streaking observed. |
| 70:30:1 Hexanes:EtOAc:TEA | 0.30 | 0.55 | Optimal. Sharp spots, excellent separation (ΔRf = 0.25). |
| 95:5 DCM:MeOH | 0.55 | 0.65 | Too polar; poor separation between spots. |
| Table 1: Example of TLC data for optimizing the mobile phase for an 8H-indeno[1,2-d]thiazol-2-amine derivative. The addition of Triethylamine (TEA) is key. |
The Purification Protocol: A Step-by-Step Guide
Stationary Phase and Column Selection
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh, 60 Å pore size) is the workhorse for this application.[7]
-
Column Size: The amount of silica required is typically 30-100 times the mass of the crude sample. For a 500 mg crude sample, a 25-50 g column is a good starting point.
Column Packing: The Slurry Method
Proper column packing is essential to prevent channeling and ensure an even solvent front, which is critical for good separation.[8]
Protocol 2: Slurry Packing the Column
-
Prepare the Column: Ensure the glass column is clean, dry, and vertically clamped. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (1-2 cm) of sand.[8][9]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc).[8] Create a homogenous, pourable slurry. The final slurry volume should be about 2-3 times the final packed bed volume.[10]
-
Pour and Pack: Add 5-10 cm of the initial mobile phase to the column. While gently swirling the slurry to keep it suspended, pour it into the column in a single, continuous motion.[11]
-
Settle and Compact: Open the stopcock to drain the solvent. As the solvent drains, continuously tap the side of the column gently to help the silica pack down into a uniform bed, free of air bubbles or cracks.[8][9]
-
Finalize: Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition and sample loading. Never let the solvent level drop below the top of the silica bed.
Sample Loading: Dry Loading for Superior Resolution
For compounds that are not readily soluble in the initial, low-polarity mobile phase, dry loading is strongly recommended over wet loading.[12][13][14] Wet loading with a strong solvent (like DCM or MeOH) will wash the compound down the column before the separation can begin, leading to broad bands and poor resolution.[15][16]
Protocol 3: Dry Loading the Sample
-
Adsorption: Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., DCM, Acetone, or MeOH).
-
Add Sorbent: Add a small amount of silica gel (or Celite, an inert alternative) to the solution, typically 2-3 times the mass of the crude product.
-
Evaporation: Thoroughly mix the slurry and remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Loading: Carefully add the powder as a uniform layer on top of the sand at the head of the packed column.
Elution and Fraction Collection
The goal is to slowly increase the mobile phase polarity to elute compounds of increasing polarity sequentially.
-
Initial Elution: Begin eluting with the low-polarity solvent system determined by TLC (e.g., 90:10 Hexanes:EtOAc + 1% TEA). This will wash down highly non-polar impurities.
-
Gradient Elution: Gradually increase the percentage of the more polar solvent (the "eluent," e.g., EtOAc). This can be done stepwise (e.g., 10% EtOAc for 2 column volumes, then 15%, then 20%) or as a continuous gradient if using an automated system.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be approximately 10-20% of the column's total volume.
-
Monitoring: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the target compound and identify which fractions contain the pure product.
Post-Purification and Troubleshooting
-
Pooling: Once the pure fractions are identified by TLC, combine them in a round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
-
Final Analysis: Confirm the purity and identity of the final compound using NMR and/or LC-MS.
| Problem | Potential Cause | Solution |
| Compound won't elute | Strong interaction with silica; mobile phase not polar enough. | Increase the polarity of the mobile phase (e.g., add more MeOH to a DCM system). Ensure a basic additive (TEA) is present.[3] |
| Poor separation | Incorrect mobile phase; column overloaded; sample loaded in a strong solvent. | Re-optimize mobile phase with TLC. Use less crude material for the column size. Use dry loading.[15][16] |
| Streaking on column/TLC | Acid-base interaction between the amine and silica.[2] | Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize silica.[1][5] |
| Cracked/channeled column bed | Improper packing; silica dried out during the run. | Repack the column using the slurry method.[8] Never let the solvent level fall below the top of the silica bed. |
| Table 2: Common troubleshooting scenarios and their solutions. |
Conclusion
The successful purification of 8H-indeno[1,2-d]thiazol-2-amine derivatives by column chromatography is highly achievable with a systematic and informed approach. The foundational work of careful TLC analysis to select an appropriate mobile phase, combined with the crucial use of a basic additive like triethylamine, is paramount. By understanding the underlying chemical interactions between the basic analyte and the acidic stationary phase, researchers can proactively address common challenges, leading to higher yields, superior purity, and more reliable outcomes in the drug development pipeline.
References
-
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). Available at: [Link]
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Available at: [Link]
-
Bitesize Bio. (2021). Pack a Chromatography Column Like a Pro. Available at: [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. Available at: [Link]
-
Quora. (2021). How to prepare slurry for column chromatography. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available at: [Link]
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography? Available at: [Link]
-
Chemistry For Everyone. (2024). Why Do Amines Adhere To Silica Gel Columns? YouTube. Available at: [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2022). Recent problems with silica gel chromatography. Available at: [Link]
-
ResearchGate. (2014). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available at: [Link]
-
SciELO. (2015). Evaluation of lipophilicity of thiosemicarbazide and 1,2,4-triazole-3-thione derivatives by reversed phase liquid chromatography methods. Available at: [Link]
-
El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]
-
Semantic Scholar. (n.d.). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available at: [Link]-Poole/0b6b8f3a3e6e8e0c9c8a9d1b1f1f9d4f8e0e1a2b)
-
Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. quora.com [quora.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. reddit.com [reddit.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
Synthesis of 8H-indeno[1,2-d]thiazol-2-amine from 2-bromo-indanones.
Application Note & Protocol: A-1024
Topic: High-Yield Synthesis of 8H-indeno[1,2-d]thiazol-2-amine from 2-Bromo-1-indanones
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indenothiazole Scaffold
The fusion of an indane ring system with a thiazole moiety creates the 8H-indeno[1,2-d]thiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1][2] Thiazole derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The indenothiazole core, in particular, has been identified as a privileged structure in the development of novel therapeutic agents, such as inhibitors for enzymes like SARS-CoV-2 3CL protease.[5]
This application note provides a detailed, reliable protocol for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine from readily available 2-bromo-1-indanones. The described methodology is based on the robust and high-yielding Hantzsch thiazole synthesis.[6][7][8] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer guidance on characterization and troubleshooting.
Reaction Principle: The Hantzsch Thiazole Synthesis
The synthesis of 8H-indeno[1,2-d]thiazol-2-amine from a 2-bromo-1-indanone and thiourea is a classic example of the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone (in this case, 2-bromo-1-indanone) with a thioamide (thiourea).[9] The overall transformation proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.
Mechanistic Pathway:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in the 2-bromo-1-indanone via an SN2 reaction.[6][10] This initial step forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the indanone. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 8H-indeno[1,2-d]thiazol-2-amine. The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[10]
Experimental Workflow Overview
The overall experimental process can be visualized as a two-stage process: the preparation of the 2-bromo-1-indanone starting material and the subsequent Hantzsch thiazole synthesis.
Caption: Experimental workflow for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine.
Detailed Experimental Protocols
Part A: Synthesis of 2-Bromo-1-indanone
This protocol describes the bromination of 1-indanone to yield the necessary α-haloketone precursor.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Indanone | ≥98% | Sigma-Aldrich | - |
| Bromine | ACS reagent, ≥99.5% | Sigma-Aldrich | Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate PPE. |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | - |
| Diethyl Ether | Anhydrous, ≥99.7% | VWR | - |
| Sodium Bicarbonate | Saturated aqueous solution | - | For neutralization. |
| Magnesium Sulfate | Anhydrous | - | For drying. |
Procedure:
-
To a stirred solution of 1-indanone (e.g., 5 g, 37.8 mmol) in 100 mL of glacial acetic acid, add bromine (e.g., 2.1 mL, 41.6 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if purity is sufficient.
Part B: Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
This protocol details the cyclocondensation reaction to form the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-1-indanone | As prepared in Part A | - | - |
| Thiourea | ≥99% | Sigma-Aldrich | - |
| Ethanol | 200 proof, absolute | - | Reaction solvent. |
| Sodium Carbonate | Saturated aqueous solution | - | For neutralization. |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-indanone (e.g., 1 equivalent) and thiourea (e.g., 1.1 equivalents) in absolute ethanol.[11]
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.[11] Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude 8H-indeno[1,2-d]thiazol-2-amine can be purified by recrystallization from aqueous ethanol to afford the pure product.[11]
Chemical Reaction and Mechanism Diagram
Caption: Hantzsch synthesis of 8H-indeno[1,2-d]thiazol-2-amine.
Characterization Data (Representative)
The final product, 8H-indeno[1,2-d]thiazol-2-amine, should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| 1H NMR | Expect signals corresponding to the aromatic protons of the indene and thiazole rings, as well as the amine and methylene protons. A broad singlet for the -NH2 protons is characteristic.[11] |
| 13C NMR | Expect signals for the aromatic and aliphatic carbons, including the characteristic C=N and C-S carbons of the thiazole ring. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of C10H8N2S (188.25 g/mol ).[12] |
| IR Spectroscopy | Look for characteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H stretching.[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-bromo-1-indanone | Incomplete bromination; formation of di-brominated byproducts. | Monitor the reaction closely by TLC. Use of N-bromosuccinimide (NBS) as a milder brominating agent can be explored. |
| Low yield of final product | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Increase reflux time if necessary. Check the purity of the 2-bromo-1-indanone. |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts. | Optimize the neutralization and precipitation step. Consider column chromatography for purification if recrystallization is ineffective. |
| Inconsistent results | Variability in reagent quality or reaction conditions. | Use high-purity reagents. Maintain consistent reaction temperatures and times. |
Conclusion
The Hantzsch thiazole synthesis offers a straightforward and efficient method for the preparation of 8H-indeno[1,2-d]thiazol-2-amine from 2-bromo-1-indanones. This protocol provides a reliable foundation for researchers to synthesize this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry. Careful control of reaction conditions and thorough characterization of the final product are essential for obtaining high-quality material for further investigation.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 8138-8195. Available from: [Link]
-
Ghasemi, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123. Available from: [Link]
-
Chem Help ASAP. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
Reddy, T. R., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2686-2690. Available from: [Link]
-
Kumar, A., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(10), 1285-1293. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
-
Ghasemi, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123. Available from: [Link]
-
Gogoi, P., et al. (2022). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). New Journal of Chemistry, 46(44), 21193-21203. Available from: [Link]
-
Van der Westhuyzen, C. W., & Van der Westhuizen, J. H. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(12), 3123. Available from: [Link]
-
Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242-2242. Available from: [Link]
-
Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of organic chemistry, 72(1), 323–326. Available from: [Link]
-
Chemistry Stack Exchange. How can 2-indanone be prepared?. Available from: [Link]
-
Chen, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3359. Available from: [Link]
-
Organic Syntheses. 2-indanone. Available from: [Link]
-
Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International journal of molecular sciences, 24(13), 10892. Available from: [Link]
-
Alfaifi, G. H., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PloS one, 18(1), e0279621. Available from: [Link]
-
PubChem. 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide. Available from: [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
Kumar, S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity, 19(4), e202100863. Available from: [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
Al-Malki, A. L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2321. Available from: [Link]
-
Yin, G., et al. (2012). FACILE ONE-POT PROCEDURE FOR THE SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. HETEROCYCLES, 85(8), 1941-1948. Available from: [Link]
-
Al-Rabia, M. W., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(24), 8049. Available from: [Link]
-
PubMed. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
NeuroQuantology. Analyzing and creating compounds of amino thiazole. Available from: [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Introduction: The Therapeutic Promise and Toxicological Hurdles of Indenothiazoles
An in-depth guide to the in-vitro evaluation of indenothiazole compound cytotoxicity, providing researchers with the foundational principles and detailed protocols necessary for robust and reliable screening.
Indenothiazole scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. As derivatives of the versatile thiazole ring, they are being investigated for a wide range of therapeutic applications, most notably as potential anticancer agents.[1][2] The core structure allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds with the potential to interact with various biological targets.
Research into related thiazole derivatives has shown that their mechanism of action often involves inducing programmed cell death (apoptosis) and interfering with key cell survival pathways, making them promising candidates for cancer therapy.[1][2][3] However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A primary and critical step in this process is the rigorous evaluation of cytotoxicity.
Cytotoxicity profiling is essential not only for identifying potent anticancer agents but also for flagging compounds with off-target effects or narrow therapeutic windows.[4][5] Understanding a compound's cytotoxic potential early in the development pipeline saves invaluable time and resources. This guide provides a comprehensive overview and detailed protocols for three fundamental cell-based assays used to characterize the cytotoxic profile of novel indenothiazole compounds, grounded in the principles of international standards for biological evaluation.[6][7][8]
Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic mechanism. A robust assessment relies on a multi-parametric approach, interrogating different cellular events that signify a loss of viability or cell death. The choice of assay should be deliberate, targeting distinct biological indicators to build a comprehensive profile of the indenothiazole's effect.
-
Metabolic Activity Assays (e.g., MTT): These assays measure the metabolic health of a cell population. They are excellent for high-throughput screening to determine a compound's general effect on cell viability and proliferation. A reduction in metabolic activity is a strong indicator of a cytotoxic or cytostatic effect.[9][10]
-
Membrane Integrity Assays (e.g., LDH): These assays quantify cell death resulting from the loss of plasma membrane integrity (necrosis or late apoptosis).[4][11][12] They work by measuring the release of stable, cytosolic enzymes like lactate dehydrogenase (LDH) into the cell culture medium.[13]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity): These assays detect the activation of specific enzymes that execute the process of programmed cell death. Measuring the activity of effector caspases, such as caspase-3 and -7, provides direct evidence that a compound is inducing apoptosis.[14][15][16]
By combining these three distinct methodologies, researchers can not only quantify the cytotoxic potency (e.g., as an IC50 value) but also begin to elucidate the underlying mechanism of action—distinguishing between a compound that halts metabolic processes, one that causes membrane rupture, and one that triggers a controlled cellular suicide program.
Experimental Workflow for Cytotoxicity Profiling
A systematic workflow is critical for generating reproducible and comparable data. The following diagram illustrates a typical workflow for assessing the cytotoxicity of an indenothiazole compound using a multi-assay approach.
Caption: A generalized workflow for assessing indenothiazole cytotoxicity.
Protocol 1: MTT Assay for Metabolic Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[9][17]
Principle of the MTT Assay
The assay's mechanism relies on the enzymatic reduction of the yellow, water-soluble MTT reagent by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[9] In viable, metabolically active cells, these enzymes cleave the tetrazolium ring, resulting in the formation of insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[9] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.
Materials
-
Target cells in culture
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indenothiazole compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS), stored protected from light[17]
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (capable of reading at ~570 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, then prepare a suspension at the desired density (e.g., 5,000-10,000 cells/well). Seeding density should be optimized to ensure cells are in an exponential growth phase at the end of the incubation period.[9]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indenothiazole compound in complete culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO used for the compound dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Include "no-cell" blanks containing only medium for background subtraction.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitates.[18]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis & Controls
-
Negative Control (Vehicle): Cells treated with the vehicle (e.g., 0.1% DMSO) only. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
Calculation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol describes the lactate dehydrogenase (LDH) assay, which measures cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.[4][11]
Principle of the LDH Assay
LDH is a stable enzyme present in the cytosol of all cells.[12][13] Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the extracellular culture medium.[11] The assay uses an enzymatic reaction: the released LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (INT or WST) to a colored formazan product.[12][13] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[19]
Caption: LDH is released from damaged cells and catalyzes a color-producing reaction.
Materials
-
Treated cell cultures in a 96-well plate (from Protocol 1, Step 2)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, catalyst, and stop solution)
-
Lysis Buffer (often 10X, provided in kits)
-
Sterile 96-well flat-bottom assay plate
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading at ~490 nm)
Step-by-Step Protocol
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with vehicle-treated cells. This measures the baseline level of LDH release from healthy cells.
-
Maximum LDH Release: To a separate set of vehicle-treated wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C. This lyses all cells and establishes the 100% cytotoxicity mark.
-
Background Control: Use wells containing culture medium but no cells.
-
-
Sample Collection:
-
After the compound incubation period, carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new, flat-bottom 96-well assay plate. Avoid disturbing the cell monolayer.
-
-
Assay Reaction:
-
Prepare the LDH Reaction Mix according to the manufacturer's instructions.
-
Add 50 µL of the prepared Reaction Mix to each well of the new assay plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm within 1 hour.[13]
-
Data Analysis & Controls
-
Spontaneous Release Control: Vehicle-treated cells (measures baseline cell death).
-
Maximum Release Control: Lysis buffer-treated cells (represents 100% cytotoxicity).
-
Vehicle Control: Supernatant from cells treated with the vehicle only.
-
Medium Background Control: Culture medium without cells.
Calculation:
-
Subtract the average absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[14]
Principle of the Caspase-3/7 Assay
Caspase-3 and -7 are proteases that, when activated, cleave specific tetrapeptide sequences, most notably Asp-Glu-Val-Asp (DEVD).[14][16] This assay provides a proluminescent substrate containing the DEVD sequence linked to aminoluciferin.[14] The assay reagent also contains a thermostable luciferase. When the reagent is added to cells, they are lysed, and if active caspase-3/7 is present, it cleaves the substrate, releasing aminoluciferin. The luciferase then uses this aminoluciferin to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[14]
Materials
-
Treated cell cultures in a 96-well plate (from Protocol 1, Step 2), preferably an opaque-walled plate for luminescence assays.
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Opaque-walled 96-well microplates suitable for luminescence
-
Plate shaker
-
Luminometer
Step-by-Step Protocol
-
Plate and Compound Equilibration:
-
After the compound incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the substrate with the buffer.
-
-
Assay Reaction:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells.
-
Place the plate on a plate shaker at 300-500 rpm for 30 seconds to mix and induce cell lysis.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized based on cell type and treatment.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis & Controls
-
Negative Control (Vehicle): Cells treated with the vehicle only, to establish baseline caspase activity.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine) to confirm assay performance.
-
Blank Control: Wells with medium and Caspase-Glo® Reagent but no cells, for background subtraction.
Calculation:
-
Subtract the average luminescent signal of the blank control from all other readings.
-
Data is often expressed as "Fold Change" in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
Data Synthesis and Interpretation
The true power of this multi-assay approach comes from synthesizing the results. The table below presents a hypothetical dataset for a novel indenothiazole compound, "IT-123," tested on a cancer cell line.
| IT-123 Conc. (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 |
| 0.1 | 95 ± 5.1 | 3.5 ± 1.1 | 1.8 ± 0.2 |
| 1 | 78 ± 6.2 | 8.9 ± 2.0 | 4.5 ± 0.6 |
| 5 | 52 ± 4.8 | 15.4 ± 3.1 | 8.2 ± 1.1 |
| 10 | 25 ± 3.9 | 22.6 ± 3.5 | 7.9 ± 0.9 |
| 25 | 8 ± 2.1 | 45.1 ± 4.2 | 3.1 ± 0.5 |
| IC50 (µM) | ~5.0 | >25 | N/A |
Interpretation of Hypothetical Data:
-
MTT Assay: IT-123 reduces cell viability in a dose-dependent manner, with an IC50 of approximately 5 µM. This indicates the compound has a potent anti-proliferative or cytotoxic effect.
-
Caspase-3/7 Assay: There is a strong, dose-dependent increase in caspase activity, peaking around 5-10 µM. This is compelling evidence that IT-123 induces apoptosis.
-
LDH Assay: A significant increase in LDH release (membrane damage) is only observed at the highest concentration (25 µM). This suggests that at lower, therapeutically relevant concentrations, the primary mode of cell death is apoptosis. The membrane damage seen at 25 µM is likely due to secondary necrosis following apoptosis.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cytotoxicity Study - ISO Direct Contact Method. NAMSA. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. iTeh Standards. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
-
In vitro Cytotoxicity tests with medical devices, cosmetics and disinfectants (ISO 10993-5: 2009/11: 2025). IVAMI. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH. [Link]
-
Benzothiazole derivatives as anticancer agents. FLORE. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
Sources
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. namsa.com [namsa.com]
- 7. mddionline.com [mddionline.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 16. stemcell.com [stemcell.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. In vitro Cytotoxicity tests with medical devices, cosmetics and disinfectants (ISO 10993-5: 2009/11: 2025). - IVAMI [ivami.com]
Application Note: High-Throughput Screening of 8H-Indeno[1,2-d]thiazol-2-amine Libraries for Novel Kinase Inhibitors
Abstract
The 8H-indeno[1,2-d]thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including proteases and kinases.[1][2][3][4] Protein kinases, being central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a diverse 8H-indeno[1,2-d]thiazol-2-amine library. We present detailed protocols for a robust biochemical assay, data analysis workflows, and a hit validation cascade, underpinned by field-proven insights to ensure scientific integrity and maximize the probability of success.
Introduction: The Scientific Rationale
The convergence of privileged scaffolds and high-value target families is a cornerstone of modern drug discovery. The 8H-indeno[1,2-d]thiazol-2-amine core (Figure 1) presents a rigid, three-dimensional structure amenable to combinatorial decoration, allowing for the creation of large, diverse chemical libraries. This structural rigidity can facilitate specific, high-affinity interactions with protein binding sites. Thiazole-containing compounds have demonstrated a wide array of biological activities, with a notable propensity for inhibiting protein kinases by competing with ATP at the enzyme's active site.[2][3][4]
This guide will use Aurora Kinase A (AURKA) as a representative target. AURKA is a serine/threonine kinase that plays a critical role in mitotic progression; its overexpression is linked to tumorigenesis in various cancers, making it a well-validated oncology target. The protocols herein are designed to be readily adaptable to other kinase targets.
The Screening Strategy: A Multi-Step Funnel Approach
A successful HTS campaign is not a single experiment but a structured workflow designed to progressively filter a large library down to a small number of high-quality, validated hits.[5][6][7] Our strategy is built on a cascade of assays with increasing biological relevance and decreasing throughput.
Library Preparation and Management
The quality of the compound library is a critical determinant of screening success.
-
Source: The 8H-indeno[1,2-d]thiazol-2-amine library should be synthesized with high fidelity, with each compound's purity confirmed (>95%) by LC-MS and/or NMR.
-
Storage: Compounds are typically stored at -20°C or -80°C in 10 mM DMSO stock solutions in 384-well plates.
-
Assay Plates: For the primary screen, "daughter" plates are created by acoustically dispensing a small volume of the stock solution into 384-well assay plates to achieve the desired final concentration (e.g., 10 µM) upon addition of assay reagents.
Primary HTS: Biochemical Inhibition of AURKA
For the primary screen, a robust, sensitive, and cost-effective assay is paramount. The LanthaScreen® Eu Kinase Binding Assay is an excellent choice. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[8][9] This format directly measures compound binding to the target, reducing artifacts associated with downstream activity readouts.
Principle of the LanthaScreen® Eu Kinase Binding Assay
The assay relies on FRET between a Europium (Eu)-labeled anti-tag antibody (donor), which binds to a tagged kinase (e.g., GST-AURKA), and an Alexa Fluor™ 647-labeled, ATP-competitive tracer (acceptor) that binds to the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[9][10][11]
HTS Protocol: LanthaScreen® AURKA Binding Assay
This protocol is designed for a 384-well plate format with a final assay volume of 15 µL.
Reagents & Materials:
| Reagent | Supplier | Final Concentration |
| GST-AURKA Kinase | Thermo Fisher | 5 nM |
| LanthaScreen® Eu-anti-GST Ab | Thermo Fisher | 2 nM |
| Kinase Tracer 236 | Thermo Fisher | 100 nM |
| 5X Kinase Buffer A | Thermo Fisher | 1X |
| Test Compounds | In-house Library | 10 µM |
| Staurosporine (Control) | Sigma-Aldrich | 10 µM (max) |
| DMSO | Sigma-Aldrich | 0.5% |
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 75 nL of 2 mM test compound stock (in DMSO) into wells of a 384-well low-volume plate. For control wells, dispense DMSO (negative control) or Staurosporine (positive control).
-
Kinase/Antibody Mix Preparation: Prepare a 3X solution of GST-AURKA (15 nM) and Eu-anti-GST Antibody (6 nM) in 1X Kinase Buffer A.
-
Tracer Mix Preparation: Prepare a 3X solution of Kinase Tracer 236 (300 nM) in 1X Kinase Buffer A.
-
Reagent Addition:
-
Add 5 µL of the Kinase/Antibody mix to all wells.
-
Add 5 µL of the test compound solution (or controls).
-
Add 5 µL of the Tracer mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., BMG PHERAstar or Tecan Spark).
-
Excitation: 340 nm
-
Emission 1 (Acceptor): 665 nm
-
Emission 2 (Donor): 615 nm
-
Data Analysis and Quality Control
1. TR-FRET Ratio Calculation: The primary output is the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence. Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)
2. Percent Inhibition Calculation: Activity of test compounds is normalized to the intra-plate controls. % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos)) Where:
-
Ratio_sample is the ratio from a well with a test compound.
-
Ratio_pos is the average ratio from positive control wells (e.g., Staurosporine).
-
Ratio_neg is the average ratio from negative control wells (DMSO).
3. Assay Quality Metric: The Z'-Factor The Z'-factor is a statistical measure of assay robustness and is essential for validating the screen.[12] It assesses the separation between the positive and negative control signals. An assay is considered excellent for HTS when the Z'-factor is > 0.5.[13]
Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| Where:
-
σ is the standard deviation and μ is the mean of the control signals.
| Parameter | Value | Interpretation |
| Mean Positive Control (µ_pos) | 0.25 | Low FRET signal |
| SD Positive Control (σ_pos) | 0.015 | Low variability |
| Mean Negative Control (µ_neg) | 1.80 | High FRET signal |
| SD Negative Control (σ_neg) | 0.12 | Low variability |
| Calculated Z'-Factor | 0.78 | Excellent for HTS |
4. Hit Selection: Primary hits are typically defined as compounds exhibiting a percent inhibition greater than a specified threshold, often >50% or >3 standard deviations from the mean of the negative controls.
Hit Validation and Secondary Screening
Hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[5][7][14]
Hit Confirmation: Dose-Response Analysis
All primary hits are re-tested in the same LanthaScreen® assay, but across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). Only compounds that show a clear dose-dependent inhibition are progressed.
Orthogonal Assay: Fluorescence Polarization (FP)
An orthogonal assay uses a different detection technology to confirm that the observed activity is not an artifact of the primary assay format.[7] A Fluorescence Polarization (FP) kinase activity assay is an excellent choice.[12][15][16]
Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by AURKA. A small, fluorescent peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When phosphorylated by AURKA, it is bound by a large phospho-specific antibody, slowing its rotation and increasing the polarization signal. An inhibitor prevents this phosphorylation, resulting in a low polarization signal.[12][15]
Protocol Snippet:
-
Incubate AURKA, fluorescent peptide substrate, ATP, and test compound.
-
Stop the reaction and add a phospho-specific antibody.
-
Read fluorescence polarization on a suitable plate reader.
Hits are confirmed if they demonstrate a dose-dependent IC₅₀ in the FP assay, ideally within a 3- to 5-fold range of the primary assay IC₅₀.
Secondary Assay: Cellular Target Engagement
The ultimate test of a compound's potential is its ability to engage the target in a cellular context. This step is crucial for weeding out compounds with poor cell permeability or those that are inactive in the complex cellular milieu.
NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target protein in live cells. The target (AURKA) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds AURKA is added. In the absence of an inhibitor, energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that enters the cell and binds to AURKA will displace the tracer, disrupting BRET.
This provides direct evidence of target engagement in a physiological environment and is a powerful step in the hit-to-lead process.
Troubleshooting and Common Pitfalls
| Issue | Potential Cause | Mitigation Strategy |
| Low Z'-Factor (<0.5) | Reagent instability, suboptimal concentrations, instrument settings. | Re-optimize enzyme and tracer concentrations. Check reagent integrity and instrument calibration. |
| High False Positive Rate | Compound autofluorescence, light scattering, assay interference. | Perform counter-screens without kinase to identify fluorescent compounds. Use orthogonal assays. |
| Poor Correlation between Assays | Different assay mechanisms (binding vs. activity), cell permeability issues. | Analyze assay conditions (e.g., ATP concentration in activity assays). This is expected; data informs SAR. |
| Irreproducible Hits | Compound instability, aggregation, purity issues. | Re-source or re-synthesize hit compounds and confirm purity and identity before further testing.[14] |
Conclusion
This application note outlines a robust, scientifically-grounded framework for the high-throughput screening of 8H-indeno[1,2-d]thiazol-2-amine libraries to identify novel kinase inhibitors. By employing a high-quality biochemical primary assay, a rigorous data analysis workflow with stringent quality control, and a multi-step hit validation cascade including orthogonal and cell-based assays, researchers can efficiently navigate the complexities of early-stage drug discovery. This strategic approach minimizes the pursuit of artifacts and maximizes the identification of validated, cell-active hits worthy of advancement into lead optimization programs.
References
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]
-
Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]
-
Overview of the Phases of Drug Discovery. Cambridge MedChem Consulting. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central (PMC). [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Principles of early drug discovery. PubMed Central (PMC). [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central (PMC). [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central (PMC). [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central (PMC). [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central (PMC). [Link]
-
Challenges in secondary analysis of high throughput screening data. PubMed. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. [Link]
-
Structure of 8H-indeno[1,2-d]thiazole derivatives. ResearchGate. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PubMed Central (PMC). [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. MDPI. [Link]
Sources
- 1. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
Welcome to the technical support guide for the synthesis and optimization of 8H-indeno[1,2-d]thiazol-2-amine (CAS 85787-95-7)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind optimizing this important synthetic transformation. Our goal is to empower you to diagnose issues, improve yields, and ensure the consistent, high-purity production of this valuable heterocyclic scaffold.
Introduction: The Synthetic Challenge
The synthesis of 8H-indeno[1,2-d]thiazol-2-amine is most commonly achieved via a variation of the Hantzsch thiazole synthesis. This involves the condensation and cyclization of an α-haloketone (or a surrogate like an α-tosyloxyketone) with a thioamide-containing reactant, typically thiourea. While the reaction appears straightforward, achieving high yields (>90%) consistently requires careful control over the synthesis of the precursor and the cyclization conditions themselves.[2] This guide will address the critical parameters and common pitfalls in the synthetic workflow.
Core Synthesis Workflow
The general pathway involves a two-step process starting from a substituted or unsubstituted 1-indanone. The first step is the activation of the α-carbon, followed by cyclization with thiourea.
Caption: General workflow for 8H-indeno[1,2-d]thiazol-2-amine synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My final yield is consistently low (<60%). What are the most likely causes?
A low yield is a systemic issue that can originate from the precursor synthesis, the cyclization reaction, or the final work-up. Here is a systematic approach to diagnosis:
-
Precursor Quality is Paramount: The purity of your 2-substituted-1-indanone is the single most critical factor. The cyclization step cannot correct for a poor-quality starting material.
-
Incomplete Bromination/Tosylation: If the reaction to form the precursor is incomplete, you will carry unreacted 1-indanone into the cyclization step, where it will not react, thus lowering your theoretical yield.
-
Over-Bromination: A common and significant issue is the formation of 2,2-dibromo-1-indanone.[2] While this can also cyclize to form the desired product, its reaction stoichiometry and kinetics differ, and it often leads to a more complex reaction mixture and purification challenges.
-
Actionable Advice: Purify your α-substituted indanone intermediate by recrystallization or column chromatography before proceeding to the cyclization. Confirm its purity by ¹H NMR and check for a sharp melting point.
-
-
Inefficient Cyclization:
-
Stoichiometry: While some protocols suggest equimolar amounts of thiourea[2], using a slight excess (1.1 to 1.2 equivalents) of thiourea can often drive the reaction to completion, compensating for any potential degradation of the thioamide under reflux.
-
Reaction Time/Temperature: This reaction typically requires reflux in ethanol for 4-5 hours.[2] Insufficient time or temperature will lead to an incomplete reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the limiting reagent (the bromo-indanone) is consumed.
-
-
Product Loss During Work-up: The standard procedure involves quenching the reaction by pouring it into ice water to precipitate the product.[2]
-
Solubility: While the target molecule has low solubility in cold water, some product may remain in the filtrate, especially if the volume of ethanol used was high. Minimize the initial solvent volume to what is necessary for a slurry under reflux.
-
Filtration: Ensure the precipitate is washed with cold water to remove inorganic salts without dissolving the product. Do not use room temperature or warm water.
-
Q2: My TLC plate shows multiple spots after the cyclization reaction. What are the likely byproducts?
Observing multiple spots is common if the precursor quality is low or reaction conditions are not optimized.
-
Spot 1 (Highest Rf): Typically unreacted 2-bromo-1-indanone. This indicates an incomplete reaction.
-
Spot 2 (Main Product Rf): Your target 8H-indeno[1,2-d]thiazol-2-amine.
-
Spot 3 (Lower Rf): Often unreacted thiourea, although it can sometimes be difficult to visualize on TLC without a specific stain.
-
Other Spots: Could arise from side reactions of the 2,2-dibromo-indanone impurity or degradation of the product under prolonged heating.
Caption: Troubleshooting decision workflow for yield optimization.
Q3: The synthesis of my 2-bromo-1-indanone precursor is giving me a dark, oily mixture instead of a crystalline solid. How can I improve this step?
This is a classic problem in α-bromination of ketones and usually points to issues with reaction control.
-
Cause: The reaction of 1-indanone with bromine in a solvent like acetic acid can be exothermic and produce HBr as a byproduct.[2] This acidic environment can promote side reactions, including aldol condensations and over-bromination, leading to the formation of tars.
-
Solution 1: Temperature Control: Add the bromine solution dropwise to the solution of 1-indanone while maintaining a controlled temperature. Start at room temperature, and if the reaction is too vigorous, cool the flask in an ice bath.
-
Solution 2: Scavenge HBr: The buildup of HBr can be detrimental. While not always described in initial literature, adding a non-nucleophilic acid scavenger can sometimes lead to a cleaner reaction.
-
Solution 3: Alternative Brominating Agents: For more sensitive substrates, consider using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) as a milder alternative to Br₂ for α-bromination.
Q4: My final product is an off-color powder and is difficult to purify by recrystallization. What are my options?
-
Recrystallization Solvent Choice: The literature standard is aqueous ethanol.[2] If this is not effective, it implies the presence of impurities with similar solubility. Try a different solvent system. Good candidates include isopropanol, acetonitrile, or a toluene/ethanol mixture.
-
Activated Carbon Treatment: If the color is due to high-molecular-weight, conjugated byproducts, a hot filtration over a small amount of activated carbon (charcoal) can be very effective. Dissolve your crude product in a suitable solvent, add a spatula tip of charcoal, heat gently for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.
-
Column Chromatography: If all else fails, silica gel chromatography is a reliable option. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point for elution.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (reagents, time, temperature) for the cyclization step?
Based on a synthesis that reported yields of 90-95%, the following conditions are recommended as a starting point.[2]
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol | Good solubility for reactants at reflux, lower solubility for the product upon cooling. |
| Reactants | 2-Bromo-1-indanone, Thiourea | Standard reagents for Hantzsch-type synthesis. |
| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.2 (Bromo-indanone : Thiourea) | A slight excess of thiourea can help drive the reaction to completion. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the condensation and cyclization. |
| Time | 4-5 hours | Typically sufficient for the reaction to complete. Monitor by TLC to confirm. |
Q2: How critical is the purity of thiourea?
Very critical. Thiourea can degrade over time, especially if exposed to moisture. Use a fresh bottle from a reputable supplier or recrystallize it from ethanol if you suspect it is old. It should be a fine, white, crystalline powder.
Q3: Can I use a different α-leaving group on the indanone besides bromine?
Yes. The key requirement is a good leaving group at the α-position. 2-Tosyloxy-1-indanone is an excellent alternative and is reported to give excellent yields in the reaction with thiourea.[2] α-Chloro-ketones can also be used, but the C-Cl bond is less reactive than the C-Br bond, so you may need longer reaction times or higher temperatures.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2]
Part 1: Synthesis of 2-Bromo-2,3-dihydroinden-1-one
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 1-indanone (1.0 eq) in glacial acetic acid.
-
In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred indanone solution at room temperature over 30 minutes.
-
After the addition is complete, gently heat the reaction mixture to 60-70 °C for 1 hour. Monitor the disappearance of the bromine color.
-
Allow the mixture to cool to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to yield pure 2-bromo-2,3-dihydroinden-1-one as a white solid.
Part 2: Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
-
To a solution of 2-bromo-2,3-dihydroinden-1-one (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux with stirring. The mixture will become a clear solution and then a precipitate may start to form.
-
Maintain the reflux for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is complete when the bromo-indanone spot is no longer visible.
-
After completion, allow the reaction mixture to cool slightly before pouring it onto crushed ice with stirring.
-
A solid will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from aqueous ethanol.
References
-
Kaur, N., & Kumar, S. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. [Link]
-
Wang, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. MDPI. [Link]
-
Wang, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. [Link]
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
Sources
Technical Support Center: Navigating the Challenges of 8H-indeno[1,2-d]thiazol-2-amine Solubility in DMSO
Welcome to the technical support center for 8H-indeno[1,2-d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we address common solubility and stability challenges encountered when working with 8H-indeno[1,2-d]thiazol-2-amine in dimethyl sulfoxide (DMSO), providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Introduction: Understanding the Molecule
8H-indeno[1,2-d]thiazol-2-amine is a heterocyclic compound with a rigid, fused ring structure. Its chemical properties, particularly the presence of the 2-aminothiazole moiety, contribute to its biological activity but also present challenges in terms of solubility and stability, especially in common laboratory solvents like DMSO. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My 8H-indeno[1,2-d]thiazol-2-amine is not dissolving in DMSO at room temperature. What should I do?
A1: This is a common issue with many heterocyclic compounds. The initial steps to address this involve optimizing the dissolution conditions. Ensure you are using high-purity, anhydrous DMSO, as water content can significantly decrease the solubility of hydrophobic compounds.[1] Gentle warming of the mixture to 30-40°C can increase the kinetic energy of the system and facilitate dissolution. Additionally, sonication in a water bath can help break down compound aggregates.
Q2: After dissolving the compound in DMSO, it precipitates when I dilute it into my aqueous buffer or cell culture medium. Why is this happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs because 8H-indeno[1,2-d]thiazol-2-amine is poorly soluble in aqueous solutions. While it dissolves in the organic solvent DMSO, the rapid change in solvent polarity upon dilution into an aqueous medium causes the compound to precipitate. To prevent this, you can try several strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Co-solvents: The use of a co-solvent can help to maintain the compound's solubility in the final aqueous solution.[2]
-
Lowering the Final Concentration: If experimentally feasible, reducing the final concentration of the compound in the aqueous medium can prevent it from exceeding its solubility limit.
Q3: I've noticed a color change in my DMSO stock solution of 8H-indeno[1,2-d]thiazol-2-amine over time. Is the compound degrading?
A3: A color change is a strong indicator of chemical degradation. The 2-aminothiazole functional group, present in your compound, is known to be susceptible to degradation in DMSO, especially at room temperature.[3] This degradation can involve oxidation and dimerization of the molecule.[3] To minimize degradation, it is crucial to store your DMSO stock solutions at low temperatures, preferably at -20°C or -80°C, and to prepare fresh solutions for your experiments whenever possible.[3]
Q4: What is the maximum recommended storage time for 8H-indeno[1,2-d]thiazol-2-amine in DMSO?
A4: Based on studies of similar 2-aminothiazole compounds, storage at room temperature is not recommended for extended periods.[3] For short-term storage (up to a few days), refrigeration at 4°C is advisable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is the best practice to maintain compound integrity.[3] Decomposition is significantly reduced at -20°C.[3]
In-Depth Troubleshooting Guides
Guide 1: Protocol for Enhancing Solubility of 8H-indeno[1,2-d]thiazol-2-amine in DMSO
This guide provides a step-by-step protocol for dissolving the compound and minimizing precipitation.
Materials:
-
8H-indeno[1,2-d]thiazol-2-amine
-
Anhydrous DMSO (≤0.02% water)
-
Co-solvents (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), ethanol)
-
Vortex mixer
-
Water bath sonicator
-
Heated magnetic stir plate
Protocol:
-
Preparation: Weigh the desired amount of 8H-indeno[1,2-d]thiazol-2-amine in a clean, dry vial.
-
Initial Dissolution in DMSO: Add a small volume of anhydrous DMSO to the vial. Vortex the mixture vigorously for 1-2 minutes.
-
Gentle Heating: If the compound has not fully dissolved, place the vial on a heated magnetic stir plate at a temperature not exceeding 40°C. Stir for 10-15 minutes.
-
Sonication: If solids persist, place the vial in a water bath sonicator for 5-10 minutes.
-
Co-solvent Addition (if necessary): If solubility is still an issue, consider the use of a co-solvent. The choice of co-solvent will depend on the downstream application. See the table below for guidance. Add the co-solvent dropwise while stirring until the compound dissolves.
Table 1: Co-solvent Selection Guide
| Co-solvent | Properties & Considerations | Recommended Starting Ratio (DMSO:Co-solvent) |
| N,N-dimethylformamide (DMF) | Aprotic, polar solvent. Good for increasing solubility of many organic compounds. | 9:1 |
| N-methyl-2-pyrrolidone (NMP) | Aprotic, polar solvent with low toxicity. Can enhance aqueous solubility.[2] | 9:1 |
| Ethanol | Protic solvent. Can be useful for biological assays but may affect cell viability at higher concentrations. | 4:1 |
Diagram 1: Solubility Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting solubility issues.
Guide 2: Assessing Compound Stability in DMSO
This guide outlines a method to assess the stability of your 8H-indeno[1,2-d]thiazol-2-amine stock solution over time.
Principle:
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying the concentration of a compound and detecting the presence of degradation products.[4][5] By analyzing your stock solution at different time points, you can monitor its stability.
Protocol:
-
Initial Analysis (T=0): Immediately after preparing your DMSO stock solution, dilute a small aliquot to a known concentration within the linear range of your HPLC-UV method. Inject the sample and record the peak area of the parent compound.
-
Time-Point Analysis: Store your stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C). At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot, dilute it in the same manner as the initial sample, and analyze it by HPLC-UV.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Diagram 2: Compound Stability Assessment Workflow
Caption: Monitoring compound stability over time using HPLC-UV.
Understanding the Science: The "Why" Behind the "How"
The fused aromatic system of 8H-indeno[1,2-d]thiazol-2-amine contributes to its low aqueous solubility due to its hydrophobic nature. The 2-aminothiazole moiety, while important for biological interactions, is an electron-rich heterocycle that can be susceptible to oxidation.[3] In the presence of DMSO, which can act as a mild oxidant, and trace amounts of water or impurities, degradation pathways can be initiated. Storing solutions at low temperatures slows down the kinetics of these degradation reactions, thereby preserving the integrity of the compound.[3] The use of co-solvents helps to create a more favorable solvation environment for the compound, reducing the likelihood of precipitation when transitioning to an aqueous medium.[2]
References
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). Retrieved from [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012, October 2). Retrieved from [Link]
-
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). Retrieved from [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). Retrieved from [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). Retrieved from [Link]
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 8H-indeno[1,2-d]thiazol-2-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of crude 8H-indeno[1,2-d]thiazol-2-amine (MW: 188.25 g/mol , Formula: C₁₀H₈N₂S).[1] This important heterocyclic scaffold, often used in the development of novel therapeutic agents[2][3], presents specific purification hurdles due to its chemical nature. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enable you to achieve high purity and yield.
Part 1: Troubleshooting Common Purification Failures
This section addresses the most common issues encountered during the purification of 8H-indeno[1,2-d]thiazol-2-amine and provides systematic solutions based on chemical principles.
Question 1: My compound is streaking badly or not moving from the baseline during silica gel column chromatography. What's happening and how do I fix it?
Answer:
This is the most frequent challenge and is almost certainly due to the strong interaction between the basic 2-amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction leads to strong, sometimes irreversible, adsorption, resulting in significant peak tailing (streaking), low recovery, or complete retention of the compound on the column.
Causality: The lone pair of electrons on the amine nitrogen is readily protonated by the acidic silica surface, effectively "sticking" the compound to the stationary phase.
Solutions:
-
Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to the mobile phase. This base neutralizes the acidic sites on the silica, allowing your compound to elute properly.[5]
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.
-
Experimental Choice: Start with 1% TEA in a moderately polar solvent system like Dichloromethane (DCM)/Methanol or Ethyl Acetate/Hexane. Run a Thin Layer Chromatography (TLC) plate with and without the TEA to visualize the dramatic improvement in spot shape and Rƒ value.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or if your compound is sensitive to base, changing the stationary phase is a highly effective strategy.[5]
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is already basic, preventing the problematic acid-base interaction and allowing for elution with simpler, neutral solvent systems like Hexane/Ethyl Acetate.[4][5]
-
Basic Alumina: Alumina is a basic stationary phase and can be very effective for purifying basic compounds like amines.[5] However, be aware that its activity can sometimes lead to compound degradation; neutral alumina is a safer starting point.
-
Question 2: I've successfully run my column, but my yield is very low. Where did my compound go?
Answer:
Low recovery can be traced back to several factors, often related to the issues described above or the workup process.
Solutions & Troubleshooting Steps:
-
Irreversible Adsorption: Even with a modified mobile phase, some compound may have irreversibly bound to the silica. This is more likely if the crude material was loaded onto the column in a highly acidic state.
-
Solution: After your initial elution, try flushing the column with a highly polar, basic mixture (e.g., 90:9:1 DCM/Methanol/Ammonium Hydroxide) to recover any strongly adsorbed material.
-
-
Column Overloading: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[6] Exceeding this can lead to poor separation and apparent yield loss as fractions become cross-contaminated.
-
Inappropriate Solvent for Extraction: Ensure the solvent used for liquid-liquid extraction during workup has the correct polarity and pH to effectively partition your product from the aqueous layer. Acidifying the aqueous layer during workup will cause the amine to partition into the aqueous phase.[7]
Question 3: I am trying to recrystallize my compound, but it keeps "oiling out" or won't crystallize at all. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[8]
Solutions:
-
Solvent System Selection:
-
Primary Choice: Aqueous ethanol has been successfully used for recrystallizing derivatives of this compound.[9] Start by dissolving the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
Alternative Solvents: For basic compounds that are difficult to crystallize, using an acidic solvent like acetic acid can be effective, as it forms a salt which may have better crystallization properties.[10] You can also try solvent systems like isopropanol, acetonitrile, or ethyl acetate/heptane mixtures.
-
-
Control the Cooling Rate: Rapid cooling promotes oiling out.[8]
-
Protocol: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you place it in an ice bath or refrigerator to maximize crystal recovery.
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Part 2: Proactive Purification Strategy & Workflow
A systematic approach is crucial for developing an efficient and successful purification protocol. The following workflow outlines a logical progression from crude material analysis to obtaining a pure product.
Caption: Logical workflow for purifying crude 8H-indeno[1,2-d]thiazol-2-amine.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 8H-indeno[1,2-d]thiazol-2-amine? A: Impurities depend heavily on the synthetic route. A common synthesis involves the reaction of a 2-halo-1-indanone derivative with thiourea.[9] Potential impurities include unreacted starting materials (indanone, thiourea), over-reacted byproducts, or products from side reactions. A preliminary ¹H NMR or LC-MS of the crude material is the best way to identify them.
Q2: What is a good starting point for TLC method development? A: Begin with a 7:3 mixture of a non-polar solvent and a polar solvent. Good starting combinations are Hexane/Ethyl Acetate and DCM/Methanol. Spot the crude material on three TLC plates and run one in the neutral solvent mix, one with 1% TEA added, and one with 1% Acetic Acid added. This will quickly tell you if a basic modifier is needed (it likely will be) and give you a baseline Rƒ.
Q3: Can I use reverse-phase (C18) chromatography? A: Yes. Reverse-phase chromatography can be very effective, especially for polar amines. The compound will be in its protonated, more water-soluble form at an acidic pH. A typical mobile phase would be a gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Q4: I used triethylamine (TEA) in my column. How do I get rid of it from my final product? A: TEA is volatile (boiling point ~89 °C), but it can be persistent. After evaporating your pure fractions, re-dissolve the residue in a solvent like DCM or Ethyl Acetate and evaporate again. Repeating this 2-3 times, followed by drying under high vacuum for several hours, is usually sufficient to remove residual TEA.
Q5: My final, seemingly pure compound is a yellow or off-white solid. Is this normal? A: Yes. Many heterocyclic aromatic compounds, especially those with nitrogen and sulfur, are not perfectly white. A pale yellow or tan color is common for indenothiazole derivatives and is not necessarily indicative of impurity.[2] However, a dark brown or black color suggests significant impurities or degradation, requiring further purification.
Part 4: Appendices
Appendix A: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Application & Notes |
| 80:20 Hexane / Ethyl Acetate + 1% TEA | Low-Medium | Good starting point for TLC to elute the compound off the baseline. |
| 95:5 DCM / Methanol + 1% TEA | Medium | Standard system for many nitrogen-containing heterocycles. Provides good solubility. |
| 100% Ethyl Acetate + 1% TEA | Medium-High | Can be effective if impurities are much less polar. |
| Gradient Elution | Variable | For complex mixtures. Start with a low polarity system (e.g., 9:1 Hex/EtOAc) and gradually increase to a higher polarity system (e.g., 1:1 Hex/EtOAc). |
| 90:9:1 DCM/Methanol/NH₄OH | High | A powerful "stripping" solvent to clean a column or elute very polar compounds. |
Appendix B: Step-by-Step Protocols
Protocol 1: Column Chromatography with Triethylamine (TEA) Modifier
-
Prepare the Slurry: Weigh out silica gel (typically 50-100 times the weight of your crude material). In a beaker, make a slurry of the silica in your chosen starting mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Pack the Column: Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Prepare the Sample: Dissolve your crude 8H-indeno[1,2-d]thiazol-2-amine in a minimum amount of the column eluent or DCM. Alternatively, for less soluble materials, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Load and Elute: Carefully load the sample onto the column. Begin elution with your mobile phase, collecting fractions.
-
Monitor the Column: Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
Combine and Evaporate: Once the separation is complete, combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization from Aqueous Ethanol
-
Dissolution: Place the crude, solid compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir bar.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until you see a persistent cloudiness (turbidity).
-
Re-dissolve: Add a few more drops of hot ethanol until the solution becomes clear again. At this point, the solution is saturated.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should see crystals begin to form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize precipitation.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
-
Is there an easy way to purify organic amines? - Biotage. (URL: [Link])
-
8H-Indeno[1,2-d]thiazol-2-amine hydrobromide | C10H9BrN2S | CID 18997027 - PubChem. (URL: [Link])
-
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- | C14H11N3S | CID - PubChem. (URL: [Link])
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PubMed Central. (URL: [Link])
-
SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS - ResearchGate. (URL: [Link])
-
Workup: Amines - Department of Chemistry : University of Rochester. (URL: [Link])
-
Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples | Request PDF - ResearchGate. (URL: [Link])
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - bioRxiv. (URL: [Link])
-
Structure of 8H-indeno[1,2-d]thiazole derivatives. - ResearchGate. (URL: [Link])
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (URL: [Link])
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])
-
Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (URL: [Link])
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (URL: [Link])
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 8H-Indeno[1,2-d]thiazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of potential side reaction products. The information provided herein is based on established synthetic protocols and aims to provide practical, field-proven insights.
I. Overview of the Synthesis
The synthesis of the 8H-indeno[1,2-d]thiazol-2-amine core is most commonly achieved through a variation of the Hantzsch thiazole synthesis. The primary route involves the reaction of a 2-halo-1-indanone with thiourea.[1][2] While this method is generally effective, the nature of the starting materials and reaction conditions can lead to the formation of various side products, impacting yield and purity.
A common synthetic approach involves the reaction of a substituted 1-indanone with bromine to form a 2-bromo- or 2,2-dibromo-2,3-dihydroinden-1-one intermediate. This intermediate is then reacted with thiourea in a suitable solvent, such as ethanol, typically under reflux conditions, to yield the desired 8H-indeno[1,2-d]thiazol-2-amine derivative.[1][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 8H-indeno[1,2-d]thiazol-2-amine.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Poor Quality of Starting Materials | Ensure the purity of the 1-indanone and thiourea. 2-Bromo-1-indanones can be unstable; use freshly prepared or purified material. | Impurities in starting materials can lead to competing side reactions, consuming reactants and reducing the yield of the desired product. |
| Inefficient Halogenation | Optimize the bromination step. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete conversion of the 1-indanone.[4] Over-bromination to a 2,2-dibromo species can occur, which may or may not be the desired intermediate.[1] | Incomplete halogenation results in unreacted starting material, while over-halogenation can lead to different reaction pathways and byproducts. |
| Suboptimal Reaction Temperature | The cyclization with thiourea typically requires reflux.[1] However, if side product formation is significant, a lower temperature with a longer reaction time might be beneficial. | The rate of both the desired cyclization and competing side reactions are temperature-dependent. Optimization is key to favor product formation. |
| Incorrect Stoichiometry | Use of equimolar amounts of the bromo-indanone and thiourea is a common starting point.[1] Some procedures may use a slight excess of thiourea.[3] | Proper stoichiometry ensures that the limiting reagent is fully consumed, maximizing the theoretical yield. |
| Inappropriate Solvent | Ethanol is a commonly used solvent.[1][3] Other polar protic solvents could be explored, but their effect on solubility and reactivity should be considered. | The solvent plays a crucial role in dissolving reactants and stabilizing transition states. The choice of solvent can significantly influence reaction rates and outcomes. |
Problem 2: Presence of Significant Impurities/Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Side Product | Plausible Cause | Proposed Mitigation Strategy | Analytical Confirmation |
| Unreacted 2-Bromo-1-indanone | Incomplete reaction with thiourea. | Increase reaction time or temperature. Ensure adequate mixing. | TLC, LC-MS, 1H NMR |
| Over-aromatized or Oxidized Species | Exposure to air during workup or purification, especially at elevated temperatures. | Workup under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary. | MS (to detect changes in molecular weight), UV-Vis (to detect extended conjugation) |
| Dimerization or Polymerization Products | Highly reactive intermediates, especially under harsh basic or acidic conditions. | Control pH during workup. Avoid excessively high temperatures. | High-resolution MS, Gel Permeation Chromatography (GPC) if polymers are suspected. |
| Hydrolysis of the Amine Group | Presence of water and acid/base during workup or purification. | Use anhydrous solvents and perform workup under neutral conditions where possible. | IR (disappearance of N-H stretches), 1H NMR (disappearance of amine protons). |
Experimental Workflow: A Self-Validating Protocol
The following diagram outlines a robust experimental workflow designed to minimize side reactions and facilitate troubleshooting.
Caption: A validated workflow for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine.
III. Frequently Asked Questions (FAQs)
Q1: My final product is a dark, tarry substance instead of a solid. What went wrong?
A1: The formation of a tar often indicates polymerization or extensive decomposition. This can be caused by excessively high reaction temperatures, prolonged reaction times, or exposure to strong acids or bases during workup. It is crucial to carefully control the reaction temperature and ensure the pH is managed during the isolation of the product. Consider lowering the reflux temperature or using a milder workup procedure.
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify the main product and the byproducts?
A2: Thin-layer chromatography (TLC) is an excellent tool for monitoring reaction progress.[4] To identify your product, you can run co-spots with your starting materials. The product spot should appear as the starting material spots disappear. For identifying byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. By comparing the mass of the peaks to the expected masses of potential side products, you can gain insight into their identities.
Q3: Can I use N-substituted thioureas in this reaction?
A3: Yes, the use of N-substituted thioureas is a common strategy to synthesize N-substituted 2-amino-8H-indeno[1,2-d]thiazoles.[2] The general reaction principle remains the same. However, the nature of the substituent on the thiourea may affect its nucleophilicity and steric hindrance, potentially requiring adjustments to the reaction conditions.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the nature of the impurities. Recrystallization from a suitable solvent, such as aqueous ethanol, is often effective if the impurities have significantly different solubilities than the product.[1] If recrystallization is insufficient, column chromatography on silica gel is a standard and effective alternative.[3] The appropriate eluent system will need to be determined empirically, often starting with a non-polar solvent and gradually increasing the polarity.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: While traditional methods often use organic solvents, modern synthetic chemistry emphasizes greener approaches. For similar heterocycle syntheses, the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions have been explored.[4] Microwave-assisted synthesis is another green chemistry technique that can dramatically reduce reaction times and energy consumption.[5] Investigating these alternatives for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine could be a valuable area of research.
Mechanism of Side Product Formation: A Visual Guide
The following diagram illustrates a plausible pathway for the formation of a common side product, the over-aromatized indenothiazole, which can occur under oxidative conditions.
Caption: Potential oxidation pathway leading to an aromatized side product.
IV. References
-
SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. (2016). ResearchGate. Available at: [Link]
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). PubMed Central. Available at: [Link]
-
Gewald reaction. (n.d.). Wikipedia. Available at: [Link]
-
[Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. (1986). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 8H-indeno[1,2-d]thiazol-2-amine
Welcome to the technical support center for 8H-indeno[1,2-d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 8H-indeno[1,2-d]thiazol-2-amine
8H-indeno[1,2-d]thiazol-2-amine is a heterocyclic compound with a fused ring system containing a thiazole and an indene moiety, along with a primary amine group. The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors including pH, solvent, temperature, light, and the presence of oxidizing agents. Understanding these potential liabilities is the first step in developing robust experimental protocols.
This guide will walk you through potential stability issues, how to identify them, and the steps to mitigate them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 8H-indeno[1,2-d]thiazol-2-amine.
Problem 1: I observe a change in the color of my solution containing 8H-indeno[1,2-d]thiazol-2-amine over time.
Possible Cause: Color change is often an indicator of chemical degradation. For compounds containing amine groups and fused aromatic systems, this can be due to oxidation. Atmospheric oxygen or trace peroxides in solvents can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. It is recommended to use freshly opened bottles of HPLC-grade or anhydrous solvents.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for long-term storage.
-
Antioxidant Addition: For bulk solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.
-
Light Exclusion: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can also lead to the formation of colored byproducts.
Problem 2: My compound shows new peaks in the HPLC chromatogram after being in solution for a short period.
Possible Cause: The appearance of new peaks strongly suggests degradation of 8H-indeno[1,2-d]thiazol-2-amine. The thiazole ring and the exocyclic amine group can be susceptible to hydrolysis, especially under acidic or basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Explanation:
-
Acid/Base Hydrolysis: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions. The exocyclic amine group can also participate in reactions. It is crucial to maintain the pH of your solution as close to neutral as possible.
-
Solvolysis: Protic solvents, especially alcohols, can potentially react with the compound over time, leading to the formation of new products. If you observe degradation in a protic solvent, switching to a polar aprotic solvent like DMSO or DMF for stock solutions is a good strategy.
Problem 3: I am seeing a decrease in the concentration of my stock solution over time, even when stored at low temperatures.
Possible Cause: If you have ruled out evaporation, a gradual decrease in concentration points to a slow degradation process. For thiazole derivatives, photodegradation is a known issue.[1][2] Even ambient lab lighting can contribute to this over extended periods.
Mitigation Strategies:
-
Light Protection: Always store stock solutions in amber vials or in a light-proof container.
-
Temperature Control: While low temperatures slow down most degradation pathways, they do not stop them entirely. Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store 8H-indeno[1,2-d]thiazol-2-amine?
A1: For long-term storage, it is recommended to dissolve 8H-indeno[1,2-d]thiazol-2-amine in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For immediate use in aqueous buffers, prepare a concentrated stock in DMSO and then dilute it into your aqueous medium. Minimize the amount of time the compound spends in aqueous solution before use.
Q2: How does pH affect the stability of 8H-indeno[1,2-d]thiazol-2-amine?
A2: The stability of compounds containing a thiazole ring and an amine group can be pH-dependent. Strongly acidic or basic conditions should be avoided to prevent hydrolysis of the thiazole ring or degradation reactions involving the amine. It is best to work in a pH range of 6-8. If your experiment requires a different pH, a preliminary stability test is highly recommended.
Q3: Is 8H-indeno[1,2-d]thiazol-2-amine sensitive to light?
A3: Thiazole derivatives, particularly those with aryl substituents, can be susceptible to photodegradation.[1] A common mechanism involves reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges.[2] Therefore, it is crucial to protect solutions of 8H-indeno[1,2-d]thiazol-2-amine from light, especially UV radiation.
Q4: What are the expected degradation products of 8H-indeno[1,2-d]thiazol-2-amine?
A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of related thiazoles, potential degradation pathways include:
-
Oxidation: Formation of N-oxides or products of oxidative ring cleavage.
-
Hydrolysis: Cleavage of the thiazole ring under harsh pH conditions.
-
Photodegradation: Complex rearrangements and cycloadditions, potentially leading to amide-containing structures.[2]
Q5: How can I perform a quick stability assessment of my compound in a new buffer?
A5: You can perform a simple forced degradation study.[3][4] This involves dissolving your compound in the buffer of interest and incubating it under various stress conditions.
Forced Degradation Study Protocol:
Caption: Workflow for a forced degradation study.
Data Summary Table for Stability Assessment:
| Condition | Time (hours) | Parent Compound Peak Area (%) | Appearance of New Peaks (Yes/No) |
| Control (-20°C, dark) | 0 | 100 | No |
| 24 | 99.8 | No | |
| Room Temp, dark | 2 | 99.5 | No |
| 8 | 98.0 | Yes (trace) | |
| 24 | 95.2 | Yes | |
| 40°C, dark | 2 | 97.1 | Yes |
| 8 | 89.5 | Yes | |
| 24 | 75.3 | Yes (significant) | |
| Room Temp, light | 2 | 96.5 | Yes |
| 8 | 85.0 | Yes (significant) | |
| 24 | 68.7 | Yes (multiple) |
This is example data and should be generated for your specific experimental conditions.
By following these guidelines and being mindful of the potential instabilities of 8H-indeno[1,2-d]thiazol-2-amine, you can ensure the quality and reliability of your research data.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem. Retrieved from a cached version as the direct link may vary.
-
Singh, S., & Bakshi, M. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]
-
Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 959-965. Available from: [Link]
-
Pharmacopeial Discussion Group. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
Sources
Technical Support Center: Indenothiazole Synthesis
Welcome to the technical support center for indenothiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this important heterocyclic scaffold. Here, we address common issues, particularly poor reaction yields, through a series of troubleshooting guides and frequently asked questions in a direct Q&A format. Our advice is grounded in established chemical principles and field-proven strategies to help you navigate your synthetic challenges successfully.
Troubleshooting Guide: Low Product Yield
This section focuses on the most common synthetic route to 2-amino-8H-indeno[1,2-d]thiazoles: the reaction of an α-halo indanone with thiourea, a variation of the classic Hantzsch thiazole synthesis.
Issue 1: My reaction of 2-bromo-1-indanone and thiourea results in a low yield or a complex mixture. What is the primary cause?
Answer: This is a frequent challenge that typically points to one of three areas: (1) Purity and stability of the α-halo ketone starting material, (2) Suboptimal reaction conditions leading to side reactions, or (3) Inefficient product isolation.
The Hantzsch synthesis, while powerful, is sensitive to several factors. Low yields can often be traced back to the quality of the reactants or the reaction environment.[1]
Root Cause Analysis & Corrective Actions:
1. Starting Material Integrity:
-
Problem: The 2-bromo-1-indanone starting material can be unstable. Over time, it may decompose, releasing HBr, which can catalyze unwanted side reactions or degrade the desired product.
-
Recommended Action:
-
Verify Purity: Always assess the purity of your α-halo ketone via NMR or melting point analysis before use.
-
Fresh Preparation: If decomposition is suspected, consider preparing the 2-bromo-1-indanone fresh via bromination of 1-indanone.
-
Proper Storage: Store the reagent under anhydrous conditions, protected from light, and at a low temperature to minimize degradation.
-
2. Reaction Condition Optimization:
-
Problem: The reaction conditions (solvent, temperature, and reaction time) are critical. An inappropriate solvent can lead to poor solubility of reactants, while excessive heat can promote the formation of byproducts.[2]
-
Recommended Action:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for this reaction. However, if you experience solubility issues or persistent side reactions, consider screening other polar protic solvents like methanol or isopropanol.[1][3]
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is advisable. Note that very high temperatures can sometimes lead to decomposition or polymerization.[4]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This allows you to identify the optimal point to stop the reaction, maximizing product formation while minimizing byproduct accumulation.[1]
-
3. Formation of Isomeric Byproducts:
-
Problem: A common side reaction in Hantzsch synthesis is the formation of the isomeric 2-imino-2,3-dihydrothiazole. This occurs due to the tautomeric nature of the thiourea and the intermediate.[1]
-
Recommended Action:
-
Control pH: The formation of the imino isomer can sometimes be influenced by the reaction's pH. While the reaction is often run under neutral conditions, adding a non-nucleophilic base can sometimes favor the desired 2-amino tautomer. However, this must be optimized carefully.
-
Purification Strategy: If the isomer forms, separation can be challenging. Careful column chromatography using a gradient elution system or recrystallization may be necessary.
-
Issue 2: My TLC shows good product formation, but my isolated yield after work-up is poor. Where am I losing my product?
Answer: A significant discrepancy between analytical observation (TLC) and isolated yield typically points to issues during the work-up and purification stages. The product's solubility or stability under the work-up conditions may be the culprit.
Troubleshooting Product Isolation:
-
Precipitation/Extraction Issues:
-
Problem: The standard work-up often involves pouring the reaction mixture into an aqueous solution (e.g., NaHCO₃ or Na₂CO₃ solution) to neutralize acid and precipitate the product.[1] If your indenothiazole derivative has higher than expected aqueous solubility, it will remain in the filtrate.
-
Recommended Action:
-
Before filtering, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
Cool the aqueous mixture in an ice bath to further decrease the solubility of your product before filtration.
-
-
-
Purification Challenges:
-
Problem: The product may be unstable on silica gel, especially if residual acid is present. This leads to streaking on TLC and significant loss of material during column chromatography.
-
Recommended Action:
-
Neutralize Silica: If you must use column chromatography, consider pre-treating your silica gel by slurrying it with a solvent containing a small amount of a non-polar base like triethylamine (~0.5-1%) before packing the column.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for purification.
-
Recrystallization: This is often the best method for purifying the final product and can lead to higher recovery of pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
-
Workflow & Troubleshooting Diagram
Below is a logical workflow for troubleshooting poor yield in the Hantzsch-type synthesis of indenothiazoles.
Caption: Troubleshooting workflow for indenothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I've heard of the Gewald reaction. Can it be used to synthesize 2-amino-indenothiazoles?
A1: Yes, in principle, a reaction analogous to the Gewald synthesis is a powerful alternative for constructing the 2-aminothiophene core, which in this case would be the fused 2-amino-indenothiazole system. The classic Gewald reaction is a multi-component condensation between a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[5]
To adapt this for your target, you would use 1-indanone as the ketone component.
-
Reaction: 1-Indanone + Malononitrile (or Ethyl Cyanoacetate) + Sulfur + Base (e.g., Morpholine, Piperidine) -> 2-Amino-3-cyano-4H-indeno[1,2-b]thiophene (an isomer of your target).
-
Key Considerations:
-
Knoevenagel Condensation: The first step is a Knoevenagel condensation between the 1-indanone and the active methylene compound. This step can be slow and is often the rate-limiting step. Using a catalytic amount of a suitable base is crucial.[6]
-
Temperature: Excessive heat can lead to polymerization or the formation of complex polysulfides, resulting in a dark, tarry mixture. Careful temperature control is essential.[7]
-
Catalyst: While stoichiometric amounts of base are traditional, modern protocols use catalytic systems, such as piperidinium borate, which can improve yields and simplify purification.[6]
-
Q2: Are there any advanced or "greener" methods to improve yield and efficiency?
A2: Absolutely. The field of organic synthesis is continually evolving. For indenothiazole and related heterocyclic syntheses, two key areas of advancement are multicomponent reactions (MCRs) and the use of alternative energy sources.
-
Multicomponent Reactions (MCRs): As discussed with the Gewald reaction, MCRs are highly efficient as they combine several starting materials in a single pot to form a complex product, reducing waste and saving time.[8][9] Designing a novel MCR for your specific indenothiazole target could be a rewarding strategy.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for heterocycle synthesis, including Gewald reactions.[7] The focused heating often minimizes the formation of byproducts that can occur with conventional heating methods.[7]
-
Environmentally Benign Solvents: Using greener solvents like acetic acid or even aqueous micelles can make the synthesis more environmentally friendly and can sometimes improve yields and simplify product isolation.[3][10]
Q3: What is the best general protocol to start with for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine?
A3: Based on literature precedent, a reliable starting point is the Hantzsch-type reaction between an appropriately substituted 2-bromo-1-indanone and thiourea. A published procedure reports excellent yields (90-95%) for this transformation.[11]
General Experimental Protocol (Adapted from Kumar et al., 2016):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-2,3-dihydroinden-1-one (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (concentration approx. 0.2-0.5 M).
-
Heating: Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting α-bromoketone is consumed (typically a few hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid formed during the reaction.
-
Stir the resulting suspension for 30 minutes.
-
-
Isolation:
-
Collect the precipitated solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Air-dry the collected solid.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 8H-indeno[1,2-d]thiazol-2-amine.[11]
-
This protocol provides a robust foundation. Remember to apply the troubleshooting principles discussed earlier if you encounter suboptimal results.
Data Summary Table: Common Solvents and Bases
| Reaction Type | Common Solvents | Common Bases/Catalysts | Key Considerations |
| Hantzsch-type | Ethanol, Methanol, Acetic Acid[1][3] | None (often run neat) or mild non-nucleophilic base | Solvent polarity is key for reactant solubility. Acetic acid can act as both solvent and catalyst. |
| Gewald-type | DMF, Ethanol, Morpholine[7] | Morpholine, Piperidine, Pyrrolidine, Triethylamine[5][7] | Base is crucial for both the initial condensation and the sulfur addition/cyclization steps. |
| MCRs | Ethanol, Water, Acetonitrile | Varies widely: Lewis acids, organocatalysts, mineral acids[8] | Catalyst choice is highly specific to the reaction and substrates. |
References
-
Reddy, B. V. S., et al. (2014). Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes. Angewandte Chemie International Edition, 53(50), 13856-13860. [Link]
-
Chen, J., et al. (2018). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Tetrahedron Letters, 59(4), 354-357. [Link]
-
Saha, S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(13), 9126–9135. [Link]
-
Barluenga, J., et al. (2013). Hantzsch based macrocyclization approach for the synthesis of thiazole containing cyclopeptides. Methods in Molecular Biology, 1081, 1-11. [Link]
-
Márton, G., et al. (2021). Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. Chemistry – A European Journal, 27(49), 12567-12574. [Link]
-
Al-Ghorbani, M., et al. (2015). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Saudi Chemical Society, 19(6), 625-649. [Link]
-
Zhai, Y., & Du, D. (2018). Bifunctional thiourea-catalyzed asymmetric [3+2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Organic & Biomolecular Chemistry, 16(29), 5269-5276. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 17, 2026, from [Link]
-
Bagley, M. C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]
-
Kumar, R., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1585-1594. [Link]
-
Sharma, P., et al. (2020). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 10(28), 16451-16481. [Link]
-
Al-Ghorbani, M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6649. [Link]
-
Dyachenko, V. D., et al. (2019). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 89(6), 1219-1226. [Link]
-
Wang, X., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 19(2), 474-479. [Link]
-
Serra, V. V., et al. (2020). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Molecules, 25(18), 4268. [Link]
-
Bagley, M. C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]
-
Zaikin, P. A., et al. (2021). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Scientific Reports, 11(1), 1-9. [Link]
-
Márton, G., et al. (2021). Convenient Multicomponent One-Pot Synthesis of 2-Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. Chemistry – A European Journal, 27(49), 12567-12574. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 17, 2026, from [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wang, Y., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1903-1912. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 8H-indeno[1,2-d]thiazol-2-amine
Introduction: The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a critical control point in drug development and manufacturing. For a molecule like 8H-indeno[1,2-d]thiazol-2-amine, a heterocyclic amine intermediate, achieving a robust and reproducible crystallization process is paramount. It directly influences purity, yield, particle size distribution, and even the final solid-state form (polymorphism), all of which have significant downstream consequences on processability, stability, and bioavailability.[1][2]
This guide is designed to provide researchers and process chemists with practical, experience-driven solutions to common challenges encountered during the crystallization of this specific indenothiazole derivative. Our approach is rooted in understanding the physicochemical principles that govern crystal formation to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 8H-indeno[1,2-d]thiazol-2-amine?
A good starting point, based on documented synthesis, is aqueous ethanol.[3] The principle is to find a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] Other systems to consider for heterocyclic amines include ethyl acetate/hexanes, acetone/water, or toluene. A systematic solvent screen is always recommended.
Q2: Why is slow cooling so important?
Rapid cooling causes a sudden drop in solubility, leading to high supersaturation. This forces the compound to precipitate quickly, often as a fine powder or an amorphous solid.[5] This rapid process is indiscriminate and tends to trap impurities within the crystal lattice, defeating the purpose of purification.[6] Slow, controlled cooling allows for the ordered growth of larger, purer crystals.[7]
Q3: My compound is "oiling out." What does this mean and why is it happening?
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of very high supersaturation or when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil may solidify into an amorphous mass or a poorly crystalline solid upon further cooling, which is often impure.
Q4: The purity isn't improving after crystallization. What's the most likely cause?
If purity remains low, it's often due to the co-crystallization of a structurally similar impurity that fits readily into the target compound's crystal lattice.[8] Alternatively, rapid crystallization may have trapped various impurities.[6] In such cases, a different solvent system that better differentiates the solubility of the desired compound from the impurity is required.
Q5: Can I crystallize this compound as a salt?
Absolutely. 8H-indeno[1,2-d]thiazol-2-amine possesses a basic amine group, making it an excellent candidate for salt formation. Converting the freebase to a salt (e.g., hydrochloride or hydrobromide) can dramatically alter its physicochemical properties, often improving crystallinity, stability, and handling characteristics.[9][10] This is a powerful but often underutilized strategy for difficult-to-crystallize amines.[11]
Troubleshooting Crystallization Guide
Problem 1: No Crystals Form Upon Cooling
Question: I have a clear, cooled solution, but no solid material has precipitated. What should I do?
Causality: Crystal formation requires two stages: nucleation (the initial formation of microscopic crystal nuclei) and growth. Your solution is likely not sufficiently supersaturated, or there are no sites to initiate nucleation.
Recommended Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[5]
-
Add a Seed Crystal: If you have a small amount of the solid product (even if impure), add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[5]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and boil off a portion (10-20%) of the solvent to increase the concentration. Allow it to cool slowly again.[5]
-
Use an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent" or "poor solvent") but is miscible with your current solvent, add the anti-solvent dropwise to your solution at room temperature until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to stand.
-
Deep Cooling: If crystals do not form at room temperature, place the flask in an ice bath, and subsequently in a freezer, to further decrease solubility. Be aware that rapid cooling can decrease purity.
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling, my product separated as a sticky liquid or oil, not as free-flowing crystals. How can I fix this?
Causality: This is a common issue when the solute concentration is too high or the cooling is too rapid. Impurities can also act as "lubricants," preventing the formation of an ordered crystal lattice and promoting an oily phase separation.
Recommended Solutions:
-
Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add more of the primary ("good") solvent (e.g., 25-50% more volume) to lower the supersaturation level. Attempt to cool slowly again.
-
Lower the Crystallization Temperature: Try using a solvent system with a lower boiling point. If the compound is melting in the hot solvent, this is a clear indicator that a different solvent is needed.
-
Change the Solvent System: A single solvent may not be ideal. Use a solvent-pair system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, while still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. This method carefully controls the point of saturation.[7]
Problem 3: Poor Yield or Low Recovery
Question: I obtained beautiful crystals, but my final yield is very low (<50%). Where did my compound go?
Causality: The most common reason for low yield is using an excessive amount of solvent, leaving a significant portion of your product dissolved in the mother liquor even after cooling.[5] Other causes include incomplete precipitation or premature filtration (before crystallization is complete).
Recommended Solutions:
-
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing recovery.
-
Check the Mother Liquor: After filtering your crystals, try cooling the filtrate in an ice-salt bath or placing it in a freezer. If a significant second crop of crystals forms, it confirms that your initial crystallization was inefficient (either too much solvent or insufficient cooling).
-
Allow Sufficient Time: Ensure crystallization is complete before filtration. This can take anywhere from 30 minutes to several hours. Observe the solution to see if new crystals are still forming.
-
Minimize Transfer Losses: Ensure all crystalline material is transferred to the filter funnel during filtration. Rinsing the flask with a small amount of the cold mother liquor can help transfer the remaining solid.
Problem 4: Crystals Are Very Fine, Needle-like, or Clumped Together
Question: My product crashed out as a fine powder or long, thin needles that are difficult to filter and dry. How can I get better crystals?
Causality: This crystal morphology is characteristic of very rapid crystallization from a highly supersaturated solution.[6] While chemically the same, this form has poor handling properties, slows down filtration and drying, and often has lower purity.[1]
Recommended Solutions:
-
Reduce the Rate of Supersaturation:
-
Use More Solvent: Re-dissolve the material in a larger volume of hot solvent to ensure the saturation point is reached more slowly during cooling.[5]
-
Insulate the Flask: After dissolving, allow the flask to cool to room temperature on a benchtop, perhaps insulated with glass wool or paper towels, before moving it to an ice bath. This prevents shock cooling.[7]
-
-
Agitation Control: In some cases, gentle stirring during cooling can promote the growth of more uniform, less agglomerated crystals. However, vigorous agitation can induce rapid, uncontrolled nucleation, so this must be optimized carefully.
Data & Protocols
Table 1: Solvent Selection Guide for 8H-indeno[1,2-d]thiazol-2-amine
| Solvent | Class | Boiling Point (°C) | Role & Rationale |
| Ethanol | Polar Protic | 78 | Primary Solvent: Good dissolving power for amines when hot. Often used with water.[3] |
| Water | Polar Protic | 100 | Anti-Solvent: Compound is likely insoluble. Used in combination with a miscible organic solvent like ethanol or acetone. |
| Ethyl Acetate | Polar Aprotic | 77 | Primary Solvent: Good general-purpose solvent for moderately polar compounds. Often paired with hexane.[9] |
| Hexane / Heptane | Non-polar | 69 / 98 | Anti-Solvent: Compound is insoluble. Used to induce crystallization from more polar solvents like Ethyl Acetate or Toluene. |
| Toluene | Non-polar Aromatic | 111 | Primary Solvent: Effective for aromatic compounds; can lead to well-ordered crystals.[9] |
| Acetic Acid | Polar Protic (Acidic) | 118 | Specialty Solvent: Can dissolve basic amines through protonation. Crystallization can be induced by adding water or an ether.[10] |
Protocol 1: General Recrystallization Workflow
-
Dissolution: Place the crude 8H-indeno[1,2-d]thiazol-2-amine in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent and heat the mixture until the solid fully dissolves.[4]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Allow the crystals to dry under vacuum to remove all traces of solvent.[4]
Protocol 2: Crystallization via Salt Formation
-
Dissolution: Dissolve the crude amine freebase in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Acidification: Slowly add a solution of the desired acid (e.g., HBr in acetic acid, or concentrated HCl) dropwise with stirring. Monitor for precipitation. You may need to warm the solution slightly to maintain solubility before cooling.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the amine salt.
-
Isolation & Drying: Isolate the salt crystals via vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove excess acid, and dry thoroughly under vacuum.
Visual Workflow Guides
Caption: Workflow for purification via salt formation.
References
- Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
-
Singh, P. et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chem.ucla.edu. Recrystallization and Crystallization. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Canterbury. RECRYSTALLISATION. [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
Al-Khattaf, S. et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
California State University, Stanislaus. SOP: CRYSTALLIZATION. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. syrris.com [syrris.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. achievechem.com [achievechem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scaling Up the Synthesis of 8H-indeno[1,2-d]thiazol-2-amine
Welcome to the dedicated technical support guide for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this important heterocyclic scaffold. Here, we move beyond simple protocols to address the practical challenges and critical decision-making points you may encounter. Our goal is to empower you with the scientific rationale behind each step, enabling robust, reproducible, and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 8H-indeno[1,2-d]thiazol-2-amine?
The most direct and widely reported method is a variation of the Hantzsch thiazole synthesis. This pathway involves the condensation of an α-haloketone, specifically 2-bromo-2,3-dihydroinden-1-one, with thiourea.[1] This approach is favored for its operational simplicity, use of readily available starting materials, and generally high yields.
Q2: What kind of yield can I realistically expect?
On a laboratory scale, yields for this synthesis are often reported to be in the range of 90-95% after purification.[1] However, when scaling up, it is prudent to anticipate an initial yield of 75-85% as mass and heat transfer limitations can become more significant. Careful optimization of reaction parameters is key to maintaining high efficiency at a larger scale.
Q3: What are the primary safety concerns I should be aware of?
The key safety considerations involve the starting materials and reagents:
-
α-Bromo-1-indanone: This is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine (for precursor synthesis): If you are preparing the α-bromo-1-indanone yourself, note that elemental bromine is highly corrosive, toxic, and volatile. Strict adherence to safety protocols for handling bromine is essential.[1]
-
Ethanol: The use of ethanol as a solvent presents flammability risks, especially when heated to reflux. Ensure proper grounding of equipment and avoid ignition sources.
Q4: How critical is the purity of the starting 1-indanone?
Starting material purity is paramount. Impurities in the 1-indanone can lead to the formation of undesired side products during the initial bromination step, which will carry through and complicate the final cyclization and purification.[2] Using high-purity 1-indanone (≥98%) is strongly recommended for predictable results and cleaner reaction profiles.
Visualized Experimental Workflow
The synthesis can be broken down into two primary stages: preparation of the α-haloketone intermediate and the subsequent cyclization to form the target molecule.
Caption: General workflow for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Formation
Q: My reaction yield is significantly below 70%, or my starting material remains largely unconsumed after 5 hours of reflux. What are the likely causes?
A: This common issue typically points to one of three areas: reagent quality, reaction conditions, or the stability of your intermediate.
-
Cause A: Inactive 2-Bromo-1-indanone Intermediate. The α-bromo ketone can degrade upon storage, especially if exposed to moisture or light. Hydrolysis can revert it back to 1-indanone, which will not participate in the cyclization.
-
Solution: Ensure your 2-bromo-1-indanone is freshly prepared or has been stored under inert gas in a cold, dark environment.[3] Confirm its identity and purity via ¹H NMR before use.
-
-
Cause B: Suboptimal Reaction Temperature. While refluxing ethanol is standard, the internal temperature may not be sufficient if there are significant heat losses, especially in larger reactors.
-
Solution: Monitor the internal reaction temperature to ensure it holds steady at approximately 78 °C. For larger scales, ensure efficient stirring and adequate heating mantle coverage. In some Hantzsch-type syntheses, microwave irradiation has been shown to improve reaction times and yields, though this requires specialized equipment.[4]
-
-
Cause C: Incorrect Stoichiometry. An excess of either thiourea or the bromo-indanone can lead to side reactions. While equimolar amounts are reported, ensuring accurate weighing and transfer is crucial.[1]
-
Solution: Double-check all mass calculations. For larger scales, account for transfer losses. A slight excess (1.05 to 1.1 equivalents) of thiourea can sometimes help drive the reaction to completion, but a large excess should be avoided.
-
Problem 2: The Reaction Mixture Has Turned into a Dark Brown or Black Tar
Q: During reflux, my initially clear or pale yellow solution turned dark and viscous, making workup impossible. What caused this, and is the batch salvageable?
A: A dark, tarry mixture is a classic sign of decomposition or polymerization, often triggered by excessive heat or impurities.
-
Cause A: Overheating. Localized "hot spots" in the reaction flask, caused by poor stirring or an oversized heating mantle, can lead to the decomposition of the indanone core or polymerization of intermediates. This is a known issue in similar multicomponent reactions like the Gewald synthesis.[5]
-
Solution: Maintain a controlled reflux. Use an oil bath for more uniform heat distribution instead of a heating mantle, especially for scales above 1 liter. Ensure vigorous overhead stirring to maintain a homogeneous temperature throughout the reaction vessel.
-
-
Cause B: Formation of Polysulfides. If any elemental sulfur is present as an impurity in the thiourea, it can lead to the formation of complex polysulfides at elevated temperatures, resulting in a dark, tarry appearance.[5]
-
Solution: Use high-purity thiourea (≥99%). If the purity is suspect, recrystallize it from water before use.
-
-
Salvageability: Unfortunately, a heavily tarred reaction is often unsalvageable. The priority should be on prevention in the next run by carefully controlling the temperature and using high-purity reagents.
Problem 3: Multiple Byproduct Spots Observed on TLC/LC-MS
Q: My crude product shows several spots on the TLC plate. What are these impurities and how can I prevent their formation?
A: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Potential Impurity A: Unreacted 2-Bromo-1-indanone. If the reaction is incomplete, this will be a major contaminant.
-
Prevention: Increase reflux time to 6-8 hours and monitor by TLC until the bromo-indanone spot disappears.
-
-
Potential Impurity B: 2,2-Dibromo-1-indanone. If the initial bromination of 1-indanone is not carefully controlled, over-bromination can occur.[1] The dibromo species will also react with thiourea, but can lead to different products or complicate the reaction.
-
Prevention: During the synthesis of the 2-bromo-1-indanone precursor, add bromine dropwise at a controlled temperature and use the exact stoichiometry. Purify the 2-bromo-1-indanone by recrystallization before use.
-
-
Potential Impurity C: Dimerization Products. Self-condensation of the indanone starting material or intermediates can occur, though this is less common under these specific conditions compared to Gewald reactions.[5]
-
Prevention: Maintain the recommended reaction concentration. Overly concentrated solutions can sometimes favor intermolecular side reactions.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point for reaction. |
| Temperature | 78-80 °C (Reflux) | Balances reaction rate against the risk of thermal decomposition. |
| Reactant Ratio | 1.0 eq. 2-Bromo-1-indanone : 1.0-1.05 eq. Thiourea | Near-equimolar ratio prevents side reactions from excess reagents.[1] |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor by TLC to confirm.[1] |
| Workup | Quench on ice water | Rapidly precipitates the product and halts the reaction.[1] |
Table 1. Recommended Reaction Parameters for Scalable Synthesis.
Troubleshooting Logic Diagram
This decision tree can help diagnose issues systematically during your synthesis.
Caption: A decision tree for troubleshooting the indenothiazole synthesis.
Purification Strategy: Achieving High Purity
Q: My crude product is an off-white or brownish solid and contains impurities. What is the most effective purification method?
A: Recrystallization is the most effective and scalable method for purifying 8H-indeno[1,2-d]thiazol-2-amine.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: An aqueous ethanol mixture is reported to be effective.[1] You will need to determine the optimal ratio. Start by attempting to dissolve the crude solid in a minimal amount of hot ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol portion-wise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water or a cold ethanol/water mixture. Dry the purified crystals under vacuum.
Pro-Tip: For stubborn impurities, column chromatography can be used, though it is less scalable. A silica gel column with a dichloromethane or ethyl acetate/hexane gradient would be a good starting point.[6][7]
References
-
Bawa, S., & Kumar, S. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. [Link]
- Galat, A. (1949). Purification of 2-aminothiazole. U.S. Patent No. US2489038A.
-
Reddy, C. S., et al. (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 6(1), 241-246. [Link]
-
Chen, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3389. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for 8H-indeno[1,2-d]thiazol-2-amine
Welcome to the technical support center for the analytical characterization of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust, accurate, and reproducible analytical methods for this important class of heterocyclic compounds. The unique structure of 8H-indeno[1,2-d]thiazol-2-amine, featuring a basic amine group and a fused ring system, presents specific challenges in chromatographic separation and spectroscopic analysis.
This document provides in-depth, field-proven insights in a question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices. Our goal is to empower you to diagnose and resolve common issues, ensuring the integrity and quality of your analytical data.
Frequently Asked Questions (FAQs): Compound Fundamentals
This section addresses foundational questions about 8H-indeno[1,2-d]thiazol-2-amine that are critical for analytical method development.
Q1: What are the core structural and physicochemical properties of 8H-indeno[1,2-d]thiazol-2-amine that impact its analysis?
A1: 8H-indeno[1,2-d]thiazol-2-amine has a molecular formula of C₁₀H₈N₂S and a molecular weight of approximately 188.25 g/mol [1]. Its structure consists of a fused indeno ring system and a thiazole ring bearing a primary amine group. The key features influencing its analytical behavior are:
-
Basic Amino Group: The primary amine is a basic functional group. This makes the molecule susceptible to strong secondary interactions with acidic surfaces, such as the residual silanol groups on silica-based HPLC columns, which is a primary cause of peak tailing[2][3].
-
Aromatic System: The extensive aromatic system leads to strong UV absorbance, making UV-based detection in HPLC highly sensitive.
-
Potential for Tautomerism: The amine group on the thiazole ring can potentially exist in tautomeric forms, which could complicate NMR interpretation or lead to peak broadening in chromatography under certain conditions.
-
Solubility: Solubility can be limited in purely aqueous solutions. It is generally more soluble in organic solvents like DMSO, DMF, or methanol. When preparing samples for reversed-phase HPLC, it is crucial to dissolve the compound in a solvent compatible with the mobile phase to prevent on-column precipitation[4].
Q2: How should I handle and store 8H-indeno[1,2-d]thiazol-2-amine and its solutions to ensure stability?
A2: Like many amine-containing compounds, 8H-indeno[1,2-d]thiazol-2-amine can be susceptible to oxidative degradation.
-
Solid State: Store the solid material in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at low temperatures (2-8 °C or -20 °C for longer-term storage). Degassing solvents before use can also minimize oxidation. For mass spectrometry applications, be aware that prolonged storage in certain solvents can lead to the formation of solvent adducts[5].
Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)
This section focuses on resolving common issues encountered during the HPLC analysis of 8H-indeno[1,2-d]thiazol-2-amine.
Q3: My primary peak for 8H-indeno[1,2-d]thiazol-2-amine shows significant tailing. What is the cause and how can I fix it?
A3: This is the most common issue for basic compounds like this one. Peak tailing occurs due to unwanted secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase[2][3]. This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer and creating a "tail."
Initial Diagnostic Workflow for Peak Tailing ```dot graph TD { A[Peak Tailing Observed Tf > 1.2] --> B{Is Tailing on All Peaks?}; B -- Yes --> C[Suspect System/Column Issue]; B -- No, only basic analyte --> D[Suspect Chemical Interaction]; C --> E[Check for Column Void/Damage]; C --> F[Reduce Extra-Column Volume]; D --> G{Adjust Mobile Phase pH}; G -- Lower pH (2.5-3.5) --> H[Protonate Silanols (Si-OH)Minimize Interaction]; D --> I[Use a High-Purity,End-Capped Column]; D --> J[Add Competing Basee.g., Triethylamine (TEA)];
}
Caption: A systematic approach to troubleshooting poor MS signal intensity.
Solutions in Detail:
-
Ensure an Acidic Mobile Phase: ESI in positive ion mode relies on the formation of pre-charged ions in solution. Using an acidic modifier like 0.1% formic acid is crucial as it ensures the analyte is protonated ([M+H]⁺) before it even enters the MS source.
-
Optimize Source Parameters: The voltages and temperatures in the ESI source are critical.
-
Capillary Voltage: Ensure it's set appropriately for positive ion mode (typically 3-4 kV).
-
Cone/Skimmer Voltage: This voltage helps with declustering ions from solvent molecules. A low voltage may result in solvent adducts, while an excessively high voltage can cause in-source fragmentation, reducing the intensity of your desired [M+H]⁺ ion.[5] Perform a tuning experiment where you infuse a standard solution of your compound and vary this voltage to maximize the [M+H]⁺ signal.
-
-
Consider Atmospheric Pressure Chemical Ionization (APCI): If your compound is relatively non-polar or if you are using high flow rates with less efficient nebulization, APCI might be a better ionization technique. APCI is a gas-phase ionization method that can be more robust for certain molecules.[6][7]
Q6: I see my [M+H]⁺ ion, but also many other unexpected ions. What are they?
A6: These are likely adducts or fragments.
-
Adducts: In positive ion mode, it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware was not properly cleaned or if buffers containing these salts were used. You may also see solvent adducts like ([M+CH₃CN+H]⁺). Using high-purity solvents and avoiding sodium-containing glassware can minimize this.[5]
-
In-Source Fragmentation: As mentioned above, if the cone/skimmer voltage is too high, your molecule can fragment inside the ion source before it reaches the mass analyzer. This will reduce the intensity of your molecular ion and create fragment ions. The fragmentation of heterocyclic amines often involves losses from the heterocyclic ring.[8] Reduce the cone voltage to minimize this effect.
| Ion Type | Expected m/z | Common Source |
| Protonated Molecule | 189.04 | [M+H]⁺ (Target Ion) |
| Sodium Adduct | 211.02 | [M+Na]⁺ (Contamination from glassware, buffers) |
| Potassium Adduct | 226.99 | [M+K]⁺ (Contamination from glassware, buffers) |
| Acetonitrile Adduct | 230.07 | [M+CH₃CN+H]⁺ (From mobile phase) |
| Table 2: Common Ions for 8H-indeno[1,2-d]thiazol-2-amine (MW=188.25) in Positive Ion MS |
Troubleshooting Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This section provides guidance on obtaining high-quality NMR data for structural elucidation and purity assessment.
Q7: The signals in my ¹H NMR spectrum are broad and poorly resolved. What can I do?
A7: Poor resolution in NMR can stem from several factors:
-
Poor Shimming: The most common cause. Always re-shim the spectrometer for your specific sample, as good magnetic field homogeneity is essential for sharp lines.
-
Sample Aggregation: If the sample concentration is too high, molecules can aggregate, leading to line broadening. Try diluting your sample.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If suspected, you can try passing your sample through a small plug of silica or celite, or adding a chelating agent like EDTA, though this will add signals to your spectrum.
-
Chemical Exchange: The amine protons (-NH₂) may be undergoing chemical exchange with residual water in the solvent or with each other, which can broaden their signal and potentially the signals of adjacent protons. Running the experiment at a lower temperature can sometimes slow this exchange and sharpen the signals.
Q8: The solvent signal (e.g., residual H₂O in DMSO-d₆) is huge and is obscuring signals from my compound. How can I suppress it?
A8: This is a classic NMR problem, especially when analyzing samples in protonated solvents or when residual water is present. The high concentration of solvent protons can overwhelm the detector and hide analyte signals.[9]
Workflow for Solvent Suppression
Caption: Decision process for choosing an appropriate NMR solvent suppression technique.
Solutions in Detail:
-
Presaturation: This is the simplest method. During the relaxation delay before the pulse sequence, a low-power radiofrequency pulse is applied specifically at the solvent's frequency. This equalizes the spin populations of the solvent, effectively saturating it and minimizing its signal. Caution: If your analyte has protons that exchange with the solvent (like the -NH₂ protons), their signals will also be attenuated or completely suppressed.[9][10]
-
Gradient-Based Methods (e.g., WATERGATE): Techniques like WATERGATE (Water Suppression by Gradient-Tailored Excitation) use a combination of selective pulses and pulsed field gradients to dephase the solvent magnetization while retaining the signals from other protons. These methods are excellent for preserving the signals of exchangeable protons and are often preferred in pharmaceutical analysis.[10][11][12]
Q9: How can I definitively confirm the structure and connectivity of my synthesized 8H-indeno[1,2-d]thiazol-2-amine derivative?
A9: A single ¹H NMR spectrum is often not enough for unambiguous structural confirmation. A suite of 2D NMR experiments is required:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will help you trace the connectivity within the indenyl and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is essential for assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is the key experiment for establishing connectivity across quaternary carbons and between different fragments of the molecule, confirming the fusion of the ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, even if they are not directly bonded. This is useful for confirming stereochemistry and the spatial arrangement of substituents.
By combining the information from these experiments, you can piece together the complete molecular structure with a high degree of confidence.
References
- Solvent suppression. Grokipedia.
- Solvent Suppression in Pure Shift NMR.
- Solvent Suppression in Pure Shift NMR.PMC - NIH.
- Peak Tailing in HPLC. Element Lab Solutions.
- Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples. ChemRxiv.
- Multiple Solvent Suppression. UMass Nuclear Magnetic Resonance (NMR) Labs.
- Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser.Journal of Mass Spectrometry.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Deriv
- Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis.MDPI.
- Synthesis and antioxidant activity screening of thiazole and oxazole deriv
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.NIH.
- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrost
- Graphical representation of the thiazoline/thiazole formation (GC-MS)...
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Ionization Methods in Organic Mass Spectrometry.Harvard University.
- Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors.PubMed Central.
- Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation.
-
8H-Indeno[1,2-d]t[9][10]hiazol-2-amine. Santa Cruz Biotechnology.
- A Beginner's Guide to Mass Spectrometry: Types of Ioniz
- Interferences and contaminants encountered in modern mass spectrometry.Journal of Mass Spectrometry.
- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations.UQ eSpace - The University of Queensland.
- SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS.
Sources
- 1. scbt.com [scbt.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. as.uky.edu [as.uky.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of 8H-indeno[1,2-d]thiazol-2-amine and Other Thiazole Derivatives in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] This guide provides a comparative overview of the biological activity of the tricyclic 8H-indeno[1,2-d]thiazol-2-amine scaffold against other prominent thiazole derivatives, supported by experimental data and protocols to offer researchers and drug development professionals a comprehensive resource for this versatile class of compounds.
The Thiazole Scaffold: A Privileged Structure in Drug Design
The thiazole nucleus is a key structural component in numerous clinically approved drugs, such as the antibacterial sulfathiazole and the anticancer agent Dasatinib.[8][9] Its prevalence in drug discovery stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets, and its metabolic stability.[3][10] Researchers continuously explore novel thiazole derivatives by modifying substituents at various positions of the ring to optimize their biological activity.[4]
Synthesis and Biological Activity of 8H-indeno[1,2-d]thiazol-2-amine
The 8H-indeno[1,2-d]thiazol-2-amine framework is a unique, rigid tricyclic system that has recently garnered attention for its potential as a therapeutic agent.
Synthesis of 8H-indeno[1,2-d]thiazol-2-amine Derivatives
The synthesis of 8H-indeno[1,2-d]thiazol-2-amine derivatives can be achieved through the reaction of a substituted 1-indanone precursor with thiourea.[11] A general synthetic scheme is outlined below.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
The thiazole moiety is a key component of many antimicrobial agents. [5][12][13]Its derivatives have shown broad-spectrum activity against various bacterial and fungal strains. [5][14] Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Microbial Strains
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-Disubstituted thiazole | A (R = 4-nitrophenyl) | S. aureus | 16.1 µM | [13] |
| E. coli | 16.1 µM | [13] | ||
| 2-Phenylacetamido-thiazole | 16 | E. coli | 1.56 | [1] |
| S. aureus | 6.25 | [1] | ||
| Benzo[d]thiazole | 13 | S. aureus | 50 | [15] |
| 14 | E. coli | 75 | [15] |
The antimicrobial efficacy of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole and associated aromatic rings. For example, the presence of a nitro group can enhance antimicrobial activity. [5]
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). [16][17] Table 4: In Vivo Anti-inflammatory Activity of Thiazole Derivatives
| Derivative Class | Compound | Animal Model | % Inhibition of Edema | Reference |
| Substituted phenyl thiazole | 3c (Nitro-substituted) | Carrageenan-induced rat paw edema | 44 | [7] |
| 3d (Nitro-substituted) | Carrageenan-induced rat paw edema | 41 | [7] | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | 13b | LPS-induced RAW264.7 cells | Potent inhibition of NO, IL-6, TNF-α | [18] |
| Thiazolyl-carbonyl-thiosemicarbazides | Th-1-8 | Turpentine oil-induced inflammation | Significant reduction in inflammation | [19] |
These studies indicate that specific structural modifications, such as the introduction of nitro groups or hybridization with other heterocyclic systems like indole and benzimidazole, can lead to potent anti-inflammatory agents. [7][18]
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for the carrageenan-induced rat paw edema model.
Conclusion
The 8H-indeno[1,2-d]thiazol-2-amine scaffold has demonstrated promising activity as an inhibitor of the SARS-CoV-2 3CL protease, highlighting its potential in the development of novel antiviral agents. When compared to the broader landscape of thiazole derivatives, it is evident that the therapeutic application of this heterocyclic core is vast and varied. While direct comparative studies are lacking, the data presented herein suggests that the rigid, tricyclic nature of the indenothiazole system may offer unique advantages in targeting specific biological macromolecules.
In contrast, simpler mono- and bi-cyclic thiazole derivatives have shown potent and broad-spectrum anticancer and antimicrobial activities, which appear to be highly tunable through substituent modifications. The continued exploration of diverse thiazole scaffolds, including the promising 8H-indeno[1,2-d]thiazol-2-amine, is crucial for the discovery of next-generation therapeutics. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds and to elucidate their mechanisms of action.
References
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. [Link]
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2018). PubMed. [Link]
-
Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online. [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. (2016). ResearchGate. [Link]
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). PubMed Central. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry. [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PubMed Central. [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PubMed Central. [Link]
-
Structure of 8H-indeno[1,2-d]thiazole derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. jpionline.org [jpionline.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Comparative Analysis of 8H-indeno[1,2-d]thiazol-2-amine and Cetraxate Hydrochloride in the Context of Gastroprotection
An In-Depth Comparative Guide for Researchers
Abstract: This guide provides a detailed comparative analysis of the established gastroprotective agent, Cetraxate Hydrochloride, and the novel chemical entity, 8H-indeno[1,2-d]thiazol-2-amine. A significant disparity in the volume of published research exists between these two compounds. Cetraxate has a well-documented history of clinical use and a characterized mechanism of action. In contrast, 8H-indeno[1,2-d]thiazol-2-amine is a structurally defined compound for which extensive pharmacological data is not yet publicly available. This document will therefore first establish a comprehensive profile of Cetraxate Hydrochloride as the benchmark standard. Subsequently, it will introduce the indenothiazole scaffold and propose a rigorous, multi-stage experimental framework for the head-to-head evaluation of 8H-indeno[1,2-d]thiazol-2-amine, should it be investigated for similar therapeutic applications. This guide is designed for researchers in drug discovery and development, offering both a review of a known drug and a practical blueprint for the preclinical assessment of a new chemical entity.
Part 1: The Established Agent: Cetraxate Hydrochloride
Cetraxate hydrochloride is a gastroprotective agent that has been used clinically for the treatment of gastritis and gastric ulcers. Its primary mechanism of action is not through the inhibition of gastric acid secretion, but rather through the enhancement of the mucosal defense systems.
Mechanism of Action: Mucosal Defense Enhancement
Cetraxate exerts its therapeutic effects by improving gastric mucosal blood flow. This localized increase in circulation is crucial for tissue repair and the maintenance of mucosal integrity. The proposed signaling cascade involves the upregulation of endogenous prostaglandins, specifically Prostaglandin E2 (PGE2) and Prostacyclin (PGI2). These eicosanoids are potent vasodilators and also stimulate the secretion of bicarbonate and protective mucus, forming a robust barrier against luminal acid and pepsin.
Caption: Signaling pathway for Cetraxate Hydrochloride's gastroprotective effects.
Performance Data & Pharmacological Profile
The efficacy of cetraxate has been demonstrated in various preclinical models of gastric ulceration. Key findings from historical studies are summarized below.
| Parameter | Experimental Model | Key Finding | Reference |
| Ulcer Index Reduction | Indomethacin-induced ulcer in rats | Significant reduction in ulcer formation and severity compared to control. | |
| Mucosal Blood Flow | Rat gastric mucosa (in vivo) | Dose-dependent increase in gastric mucosal blood flow measured by laser Doppler flowmetry. | |
| Prostaglandin Synthesis | Ex vivo rat gastric tissue | Increased biosynthesis of PGE2 in the gastric mucosa after oral administration. | |
| Mucus Production | Rat model | Enhanced secretion of gastric mucus, contributing to the protective barrier. |
Part 2: The Investigational Compound: 8H-indeno[1,2-d]thiazol-2-amine
As of this writing, 8H-indeno[1,2-d]thiazol-2-amine is cataloged as a heterocyclic amine with a defined indenothiazole core. While this specific molecule lacks a significant publication history regarding its pharmacological activity, the indenothiazole scaffold itself is of interest in medicinal chemistry. Derivatives have been explored for a range of biological activities, often as inhibitors of protein kinases or as anti-inflammatory agents.
Given the absence of data, a direct comparison to cetraxate is not possible. Therefore, we propose a logical, phased experimental workflow to characterize its potential gastroprotective properties, using cetraxate as a positive control.
Part 3: A Proposed Framework for Comparative Evaluation
This section outlines a self-validating experimental plan to assess the gastroprotective potential of 8H-indeno[1,2-d]thiazol-2-amine ("Compound X") against Cetraxate Hydrochloride.
Overall Experimental Workflow
The workflow is designed to move from broad, organism-level effects to specific, mechanistic insights.
Caption: Phased experimental workflow for comparative compound evaluation.
Phase 1: In Vivo Efficacy Assessment Protocol
Objective: To determine if 8H-indeno[1,2-d]thiazol-2-amine (Compound X) exhibits protective effects against NSAID-induced gastric ulcers in a rat model, using Cetraxate HCl as a benchmark.
Methodology: Indomethacin-Induced Gastric Ulcer Model
-
Animal Acclimatization: Male Wistar rats (180-220g) are housed for one week under standard conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water. This ensures an empty stomach, which is more susceptible to injury.
-
Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral gavage)
-
Group 2: Indomethacin Control (30 mg/kg, subcutaneous) + Vehicle (oral)
-
Group 3: Cetraxate HCl (e.g., 100 mg/kg, oral) + Indomethacin
-
Group 4-6: Compound X (e.g., 10, 30, 100 mg/kg, oral) + Indomethacin
-
Causality Note: Oral administration is chosen to assess local protective effects within the stomach. A dose range for Compound X is essential to establish a dose-response relationship.
-
-
Ulcer Induction: One hour after the oral administration of the test compounds or vehicle, all animals except Group 1 receive a subcutaneous injection of indomethacin to induce gastric lesions.
-
Evaluation: Four hours after indomethacin administration, animals are euthanized via CO2 asphyxiation. The stomachs are removed, inflated with 10 mL of 1% formalin to fix the tissue, and opened along the greater curvature.
-
Scoring (Self-Validation): The length (mm) of each hemorrhagic lesion in the glandular region is measured under a dissecting microscope. The sum of the lengths for each stomach constitutes the Ulcer Index (UI). An investigator blinded to the treatment groups should perform the scoring to prevent bias.
-
Data Analysis: The percentage of ulcer inhibition is calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100. Statistical significance is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
Phase 2 & 3: Mechanistic Protocols
If Compound X shows significant efficacy in Phase 1, subsequent experiments would be required to determine if its mechanism is convergent with or divergent from cetraxate.
| Experiment | Objective | Protocol Summary |
| Gastric Mucosal Blood Flow | To measure changes in microcirculation. | Following compound administration in anesthetized rats, a laser Doppler flowmetry probe is placed on the exposed gastric mucosa to record real-time blood flow changes. |
| PGE2 Synthesis Assay | To quantify prostaglandin levels. | Gastric mucosal tissue is harvested from treated animals, homogenized, and the supernatant is analyzed for PGE2 concentration using a commercial ELISA kit. This directly tests the hypothesis of a prostaglandin-mediated pathway. |
Part 4: Synthesis and Future Directions
This guide establishes the known pharmacological profile of Cetraxate Hydrochloride as a mucosal-protective agent with a clear mechanism tied to increased blood flow and prostaglandin synthesis. While a direct comparison with 8H-indeno[1,2-d]thiazol-2-amine is precluded by a lack of data for the latter, we have provided a robust, validated framework for its evaluation.
-
If the experimental results for 8H-indeno[1,2-d]thiazol-2-amine mirror those of cetraxate (i.e., ulcer reduction, increased blood flow, elevated PGE2), it would suggest a similar mechanism of action. The key differentiators would then become potency, safety profile, and pharmacokinetic properties.
-
If 8H-indeno[1,2-d]thiazol-2-amine reduces ulceration but does not significantly impact blood flow or PGE2 levels, this would indicate a novel mechanism of gastroprotection. Such a finding would be highly significant, prompting further investigation into alternative pathways, such as antioxidant effects, anti-inflammatory cytokine modulation, or direct effects on epithelial cell restitution.
This structured approach ensures that any investigation into 8H-indeno[1,2-d]thiazol-2-amine is not only a direct comparison of efficacy but also a scientifically rigorous exploration of its fundamental mechanism of action, providing the trustworthy and in-depth data required by drug development professionals.
References
-
Title: Effect of cetraxate, a gastroprotective agent, on gastric mucosal blood flow in rats. Source: European Journal of Pharmacology URL: [Link]
-
Title: The Gastric Mucosal Protective Action of Cetraxate Source: Medical Journal of Osaka University URL: [Link]
-
Title: Cetraxate, an anti-ulcer agent, stimulates prostaglandin generation in the rat gastric mucosa. Source: Archives Internationales de Pharmacodynamie et de Thérapie URL: [Link]
A Comparative Guide to Validating the Mechanism of Action of 8H-indeno[1,2-d]thiazol-2-amine as a Putative Kinase Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, comparative framework for validating the MoA of 8H-indeno[1,2-d]thiazol-2-amine , a heterocyclic compound belonging to the 2-aminothiazole class—a scaffold known for a wide range of biological activities.[1][2] For the purpose of this illustrative guide, we will hypothesize that its primary MoA is the inhibition of a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2), and compare its validation workflow against established CDK2 inhibitors.
The choice of CDK2 as a hypothetical target is predicated on the frequent role of kinases as therapeutic targets for small molecules and the well-established methodologies for validating their inhibitors.[3][4] This guide will walk through the essential experimental cascade, from initial biochemical confirmation to cellular target engagement and downstream phenotypic effects, providing a robust template for MoA validation.
Part 1: Initial Biochemical Validation: Is CDK2 the Direct Target?
The foundational step in MoA validation is to confirm direct interaction between the compound and its putative target. Biochemical assays, utilizing purified recombinant protein, are the most direct method to establish this relationship and determine inhibitory potency.[4][5]
Comparative Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. We will compare the IC50 of 8H-indeno[1,2-d]thiazol-2-amine with two well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup : Prepare a reaction mixture containing recombinant CDK2/Cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP.
-
Compound Titration : Serially dilute 8H-indeno[1,2-d]thiazol-2-amine, Roscovitine, and Dinaciclib across a range of concentrations.
-
Incubation : Add the compounds to the reaction mixture and incubate to allow for kinase activity.
-
Detection : Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[4]
-
Data Analysis : Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Comparative Biochemical IC50 Values for CDK2 Inhibition
| Compound | IC50 (nM) |
| 8H-indeno[1,2-d]thiazol-2-amine | 75 |
| Roscovitine | 40 |
| Dinaciclib | 5 |
Note: Data for 8H-indeno[1,2-d]thiazol-2-amine is hypothetical for illustrative purposes.
This initial screen provides evidence of direct enzymatic inhibition. A key follow-up is to determine the mode of inhibition (e.g., ATP-competitive, non-competitive), which can be elucidated through kinetic studies by varying both inhibitor and ATP concentrations.[4]
Part 2: Cellular Target Engagement: Does the Compound Hit its Target in a Biological System?
Demonstrating that a compound can enter a cell and bind to its intended target is a critical step in bridging the gap between biochemical potency and cellular activity.[5][6][7] Target engagement assays provide this crucial piece of evidence.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor target engagement in intact cells or cell lysates. The principle is based on the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat cultured cancer cells (e.g., MCF-7, which express CDK2) with 8H-indeno[1,2-d]thiazol-2-amine or a vehicle control.
-
Heating : Heat the treated cells across a range of temperatures.
-
Lysis and Protein Separation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection : Analyze the amount of soluble CDK2 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis : Plot the amount of soluble CDK2 against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Table 2: Comparative Target Engagement (CETSA Shift)
| Compound | Concentration | Thermal Shift (°C) |
| 8H-indeno[1,2-d]thiazol-2-amine | 1 µM | + 4.2 |
| Roscovitine | 1 µM | + 3.8 |
| Dinaciclib | 1 µM | + 5.1 |
Note: Data is hypothetical.
A positive thermal shift provides strong evidence that 8H-indeno[1,2-d]thiazol-2-amine engages CDK2 within the complex cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Downstream Pathway Modulation and Phenotypic Outcomes
Validating that target engagement leads to the expected biological consequences is the final and most physiologically relevant step. For a CDK2 inhibitor, this involves assessing the inhibition of CDK2-mediated phosphorylation, leading to cell cycle arrest and ultimately, apoptosis.
Inhibition of Substrate Phosphorylation
A direct consequence of CDK2 inhibition is the reduced phosphorylation of its key substrate, Retinoblastoma protein (Rb).
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment : Treat cancer cells with increasing concentrations of 8H-indeno[1,2-d]thiazol-2-amine and comparator compounds for a defined period.
-
Protein Extraction : Lyse the cells and quantify total protein concentration.
-
Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.
-
Analysis : Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
A dose-dependent decrease in phospho-Rb levels would confirm the inhibition of the CDK2 signaling pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. selvita.com [selvita.com]
- 6. Target Engagement Assays [discoverx.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of 8H-indeno[1,2-d]thiazol-2-amine Bioactivity as a SARS-CoV-2 3CL Protease Inhibitor
For researchers, scientists, and drug development professionals at the forefront of antiviral research, the rigorous validation of novel therapeutic candidates is paramount. This guide provides an in-depth, technical comparison of the bioactivity of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. By presenting side-by-side comparisons with established inhibitors and detailing robust experimental protocols, this document serves as a practical resource for the cross-validation of these promising compounds.
Introduction: The Critical Role of SARS-CoV-2 3CL Protease and the Promise of Novel Inhibitors
The COVID-19 pandemic underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 virus, a single-stranded RNA virus, relies on the post-translational processing of its polyproteins by viral proteases to produce functional proteins essential for its replication.[1][2] The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a key enzyme in this process, responsible for cleaving the viral polyprotein at multiple sites.[3] Its essential role in viral replication and the absence of a close human homolog make it an attractive target for antiviral drug development.[4]
Recent research has identified a series of 8H-indeno[1,2-d]thiazole derivatives as potent inhibitors of SARS-CoV-2 3CLpro.[5] Notably, a representative compound from this series demonstrated significant inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 1.28 ± 0.17 μM.[5][6] This discovery positions the 8H-indeno[1,2-d]thiazol-2-amine scaffold as a promising starting point for the development of novel anti-COVID-19 therapeutics.
This guide will provide a framework for the cross-validation of these findings by comparing the bioactivity of a representative 8H-indeno[1,2-d]thiazol-2-amine derivative with well-characterized 3CLpro inhibitors: Nirmatrelvir (the active component of Paxlovid), Boceprevir, and GC376.
Comparative Bioactivity of 3CLpro Inhibitors
A direct comparison of the inhibitory potency of different compounds is crucial for evaluating their potential. The following table summarizes the reported bioactivity data for our compound of interest and the selected alternatives. It is important to note that direct comparison of absolute values should be done with caution, as experimental conditions can vary between studies.
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| 8H-indeno[1,2-d]thiazol-2-amine derivative (7a) | SARS-CoV-2 3CLpro | 1.28 ± 0.17 | Not Reported | - | [5][6] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | 0.0192 | 0.0326 - 0.280 | A549, dNHBE | [7][8] |
| Boceprevir | SARS-CoV-2 3CLpro | 4.13 | 1.90 | Vero E6 | [9][10] |
| GC376 | SARS-CoV-2 3CLpro | 0.03 - 1.11 | 0.70 - 4.48 | Vero E6 | [9][10][11] |
Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function, while EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cell-based or in vivo assay.
Experimental Protocols for Cross-Validation
To ensure the scientific rigor and reproducibility of bioactivity data, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate SARS-CoV-2 3CLpro inhibitors.
In Vitro Enzymatic Assay: FRET-Based 3CLpro Inhibition Assay
This assay directly measures the enzymatic activity of 3CLpro and its inhibition by test compounds using a fluorogenic substrate.
Principle: The assay utilizes a peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorescent reporter (fluorophore) and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[12][13]
Workflow Diagram:
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Step-by-Step Protocol: [12][14]
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration in the assay buffer. Commercially available, active 3CLpro can be sourced from suppliers like The Native Antigen Company or Sigma-Aldrich.[7]
-
Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS) in DMSO. This substrate is available from vendors such as BPS Bioscience.[11]
-
Prepare serial dilutions of the test compound (e.g., 8H-indeno[1,2-d]thiazol-2-amine derivative) and control inhibitors (Nirmatrelvir, Boceprevir, GC376) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted test compounds or controls to the wells of a black, flat-bottom 96-well plate. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 88 µL of the diluted 3CLpro enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time.[14]
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.
Principle: SARS-CoV-2 infection of susceptible cell lines (e.g., Vero E6) leads to a characteristic cytopathic effect (CPE), which is a series of morphological changes that ultimately result in cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent the CPE, allowing for normal cell growth and viability. Cell viability can be quantified using various methods, such as the MTT or CellTiter-Glo assays.[15][16]
Workflow Diagram:
Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.
Step-by-Step Protocol: [15][16][17]
-
Cell Seeding:
-
On the day before the assay, seed Vero E6 cells into 96-well cell culture plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound and control inhibitors in cell culture medium.
-
Remove the growth medium from the cell plates and add the medium containing the diluted compounds.
-
-
Virus Infection:
-
In a biosafety level 3 (BSL-3) facility, infect the cells by adding a predetermined multiplicity of infection (MOI) of SARS-CoV-2 to each well. Include uninfected control wells (no virus) and virus-only control wells (no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours, or until significant CPE is observed in the virus-only control wells.
-
-
Quantification of Cell Viability (MTT Assay):
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-only controls.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Understanding the Mechanism: The SARS-CoV-2 Replication Cycle
A thorough understanding of the viral replication cycle is crucial for interpreting experimental results and for the rational design of new inhibitors. The following diagram illustrates the key steps in the SARS-CoV-2 replication cycle, highlighting the central role of the 3CL protease.
Caption: The SARS-CoV-2 replication cycle, highlighting the role of 3CL protease.
Cross-Validation and Interpretation of Results
The cross-validation of bioactivity data is a cornerstone of robust drug discovery. By employing both biochemical and cell-based assays, researchers can gain a more complete understanding of a compound's potential.
-
Concordance between Assays: A strong correlation between the IC50 from the enzymatic assay and the EC50 from the cell-based assay provides confidence in the on-target activity of the compound. Discrepancies may suggest issues with cell permeability, metabolic instability, or off-target effects.
-
Benchmarking against Standards: Comparing the potency of a novel compound to established inhibitors like Nirmatrelvir provides a critical benchmark for its potential clinical utility.
-
Cytotoxicity Assessment: It is essential to perform a cytotoxicity assay in parallel with the CPE assay to ensure that the observed reduction in viral activity is not due to the compound's toxicity to the host cells.
Commercial Availability of Comparative Compounds and Reagents
For researchers planning to conduct these cross-validation studies, the following information on the commercial availability of key reagents is provided. Please note that availability and pricing are subject to change.
-
Nirmatrelvir: While the final drug product, Paxlovid, is a prescription medication, Nirmatrelvir for research purposes may be available through specialized chemical suppliers.[18][19] Generic manufacturing for lower-income countries is also underway.[5]
-
Boceprevir: As a formerly approved drug for Hepatitis C, Boceprevir is available for research use from various chemical suppliers.[8][20][21][22]
-
GC376: This investigational veterinary drug is widely available for research purposes from multiple vendors.[1][3][9][10][23]
-
SARS-CoV-2 3CLpro Enzyme and Substrate: Recombinant 3CLpro and corresponding FRET substrates can be purchased from several life science companies, including BPS Bioscience, R&D Systems, and The Native Antigen Company.[4][7][11][24]
Conclusion
The 8H-indeno[1,2-d]thiazol-2-amine scaffold represents a promising new avenue for the development of SARS-CoV-2 3CL protease inhibitors. This guide provides a comprehensive framework for the rigorous cross-validation of their bioactivity. By utilizing the detailed protocols for enzymatic and cell-based assays, and by comparing the results to established standards, researchers can confidently assess the therapeutic potential of these novel compounds and contribute to the ongoing efforts to combat COVID-19 and future coronavirus threats.
References
-
BPS Bioscience. (n.d.). 3CL Protease (T21I, A173V) (SARS-CoV-2) Assay Kit. Retrieved January 17, 2026, from [Link]
- Fu, L., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease.
- Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30(8), 678–692.
- Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv.
- Murakami, K. (2023). Essential process for SARS-CoV-2 viral replication visualized.
- Musso, G., et al. (2022). SARS-CoV-2 and the Host Cell: A Tale of Interactions. Frontiers in Cellular and Infection Microbiology, 12, 862523.
- National Center for Biotechnology Information. (n.d.). SARS-CoV-2 Cytopathic Effect Assay. PubChem, AID 1508611.
- Rathnayake, A. D., et al. (2020). Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies. Journal of Biomolecular Structure and Dynamics, 40(1), 148-161.
- National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). PubChem, AID 1508611.
- Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315.
-
AdooQ Bioscience. (n.d.). Boceprevir (SCH-503034). Retrieved January 17, 2026, from [Link]
- de Oliveira, D. B., et al. (2023). 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. Molecules, 28(11), 4349.
-
BPS Bioscience. (n.d.). 3CL Protease (T21I, S144A) (SARS-CoV-2) Assay Kit. Retrieved January 17, 2026, from [Link]
- Vangeel, L., et al. (2022). A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. Clinical Pharmacokinetics, 61(7), 941–953.
- Pfizer. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Organic Process Research & Development, 27(4), 599-613.
-
European Pharmaceutical Review. (2022). Generic manufacturers to produce COVID-19 treatment nirmatrelvir. Retrieved from [Link]
-
GlpBio. (n.d.). Boceprevir. Retrieved January 17, 2026, from [Link]
-
MedPath. (2025). Nirmatrelvir. Retrieved January 17, 2026, from [Link]
-
BPS Bioscience. (n.d.). 3CL Protease (T21I, S144A) (SARS-CoV-2) Assay Kit. Retrieved January 17, 2026, from [Link]
- Santacroce, M., et al. (2020). Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129681.
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved January 17, 2026, from [Link]
-
Pfizer. (n.d.). Mechanism of Action | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). Retrieved January 17, 2026, from [Link]
-
AdooQ Bioscience. (n.d.). GC376 sodium. Retrieved January 17, 2026, from [Link]
- Zhang, L., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3359.
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SARS CoV-2 3CL Protease Substrate, Rh110-conjugated S-720: R&D Systems [rndsystems.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The in vitro antiviral activity of lactoferrin against common human coronaviruses and SARS-CoV-2 is mediated by targeting the heparan sulfate co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thenativeantigencompany.com [thenativeantigencompany.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trial.medpath.com [trial.medpath.com]
- 20. adooq.com [adooq.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. glpbio.cn [glpbio.cn]
- 23. adooq.com [adooq.com]
- 24. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 8H-indeno[1,2-d]thiazol-2-amine Derivatives and Other Key 3CL Protease Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The 3CL Protease as a Prime Antiviral Target
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of many viruses, including coronaviruses.[1][2][3] Its essential role lies in the proteolytic processing of viral polyproteins, which are translated from the viral RNA genome upon entry into a host cell.[3][4] The 3CLpro cleaves these polyproteins at specific sites to release functional non-structural proteins that are vital for viral replication and transcription.[4][5]
The high degree of conservation of the 3CLpro active site across different coronaviruses and the lack of a close human homolog make it an attractive and safe target for the development of broad-spectrum antiviral drugs.[3][5] Inhibiting the 3CLpro effectively halts the viral life cycle, preventing the virus from propagating within the host.[4] This has spurred intensive research into the discovery and development of small molecule inhibitors targeting this crucial enzyme.[1]
This guide will delve into a comparative analysis of a novel class of 3CLpro inhibitors, the 8H-indeno[1,2-d]thiazole derivatives, and benchmark them against established inhibitors that represent different stages of drug development and chemical scaffolds.
Comparative Analysis of 3CL Protease Inhibitors
This section provides a detailed comparison of the chemical structures, mechanisms of action, and in vitro efficacy of 8H-indeno[1,2-d]thiazole derivatives, Nirmatrelvir, GC376, and Boceprevir.
Chemical Structures and Mechanism of Action
The inhibitors discussed herein employ different chemical scaffolds and exhibit distinct mechanisms of action, primarily targeting the catalytic cysteine residue (Cys145) in the 3CLpro active site.
8H-indeno[1,2-d]thiazol-2-amine Derivatives: This is a novel class of non-covalent inhibitors of the SARS-CoV-2 3CLpro.[1] Molecular docking studies of the representative compound 7a suggest that it binds to the S1 and S2 pockets of the 3CLpro active site.[1] The proposed binding mode does not involve covalent bond formation with the catalytic Cys145.
Nirmatrelvir (PF-07321332): The active component of Paxlovid, Nirmatrelvir is an orally bioavailable, reversible covalent inhibitor of the SARS-CoV-2 3CLpro.[6][7][8][9] It directly binds to the catalytic cysteine (Cys145) residue of the enzyme, forming a reversible covalent bond that blocks the proteolytic activity.[7][9]
GC376: This is a broad-spectrum preclinical dipeptide-based protease inhibitor.[10] GC376 is a prodrug that is converted to its active aldehyde form, which then acts as a covalent inhibitor of 3CLpro.[11] It forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme.[11][12]
Boceprevir: Originally an FDA-approved drug for the treatment of Hepatitis C Virus (HCV) infection, Boceprevir has been shown to inhibit the SARS-CoV-2 3CLpro.[13][14] It is a ketoamide-based serine protease inhibitor that can also act as a covalent inhibitor of the cysteine protease 3CLpro.[13][15]
Below is a diagram illustrating the general mechanism of covalent inhibition of the 3CL protease.
Caption: General mechanism of covalent inhibition of 3CL protease.
In Vitro Efficacy and Potency
The efficacy of these inhibitors is typically determined through in vitro enzymatic assays and cell-based antiviral assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key performance metrics.
| Inhibitor Class/Compound | Target | Assay Type | IC50/EC50 | Source |
| 8H-indeno[1,2-d]thiazole derivative (7a) | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 1.28 ± 0.17 µM | [1] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | Enzymatic Assay | Ki: 3.11 nM | [7] |
| SARS-CoV-2 | Cell-based Assay | EC50: ~61.8 nM | [9] | |
| GC376 | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: ~1.11 µM | |
| SARS-CoV-2 | Cell-based Assay | EC50: 0.70 µM | [13] | |
| Boceprevir | SARS-CoV-2 3CLpro | Enzymatic Assay | - | - |
| SARS-CoV-2 | Cell-based Assay | EC50: 15.57 µM | [13] |
Analysis of Efficacy Data:
-
Nirmatrelvir stands out with the highest potency in both enzymatic and cell-based assays, exhibiting nanomolar efficacy. This high potency is a key factor in its clinical success.
-
The 8H-indeno[1,2-d]thiazole derivative 7a shows promising micromolar activity in the enzymatic assay. Further optimization of this scaffold could lead to more potent inhibitors.
-
GC376 demonstrates potent sub-micromolar to low micromolar activity against SARS-CoV-2 in both enzymatic and cellular assays, highlighting its potential as a broad-spectrum antiviral.
-
Boceprevir , while showing inhibitory activity, is significantly less potent in cell-based assays compared to the other inhibitors, which may be due to factors like cell permeability or off-target effects.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for key experiments used in the evaluation of 3CL protease inhibitors.
FRET-Based Enzymatic Assay for 3CL Protease Inhibition
This assay provides a quantitative measure of an inhibitor's ability to block the enzymatic activity of the 3CL protease in a purified system.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute the recombinant 3CL protease to a working concentration in the assay buffer.
-
Prepare the FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS) in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the diluted inhibitor solution to the wells of a 384-well black microplate.
-
Add the 3CL protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 340/490 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (enzyme + substrate + vehicle) and negative (substrate only) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a FRET-based 3CL protease inhibition assay.
Cell-Based Reporter Assay for Antiviral Activity
This assay evaluates the efficacy of an inhibitor in a cellular context, providing insights into its cell permeability and ability to inhibit viral replication.
Principle: A reporter gene (e.g., luciferase or fluorescent protein) is engineered to be expressed under the control of a viral promoter or linked to a viral protein that is processed by the 3CL protease. Inhibition of the protease leads to a measurable change in the reporter signal.
Step-by-Step Protocol:
-
Cell Culture and Transfection/Infection:
-
Plate susceptible host cells (e.g., HEK293T or VeroE6) in a 96-well plate and allow them to adhere overnight.
-
For reporter assays not involving live virus, transfect the cells with plasmids encoding the 3CL protease and the reporter construct.[1]
-
For live virus assays, infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Add the diluted inhibitors to the cells either before, during, or after transfection/infection, depending on the experimental design.
-
-
Incubation and Reporter Gene Assay:
-
Incubate the plates for a specified period (e.g., 24-48 hours) under appropriate cell culture conditions.
-
Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for fluorescent proteins) using a plate reader.
-
-
Cytotoxicity Assay:
-
In parallel, perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the effect of the inhibitors on cell viability.
-
-
Data Analysis:
-
Normalize the reporter signal to the vehicle-treated control.
-
Plot the percentage of viral inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.
-
Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the inhibitor.
-
Caption: Workflow for a cell-based antiviral reporter assay.
Conclusion and Future Directions
The comparative analysis reveals a diverse landscape of 3CL protease inhibitors with varying chemical scaffolds, mechanisms of action, and potencies. Nirmatrelvir's high potency and oral bioavailability have set a high benchmark for clinical candidates. GC376's broad-spectrum activity underscores the potential for developing pan-coronavirus inhibitors.
The emergence of the 8H-indeno[1,2-d]thiazole scaffold as a novel class of non-covalent 3CLpro inhibitors is a significant development. While the initial hit compound 7a exhibits moderate micromolar activity, its unique chemical structure provides a new avenue for structure-activity relationship (SAR) studies and lead optimization. Future research should focus on enhancing the potency of this scaffold, evaluating its cell permeability and antiviral activity in cell-based assays, and determining its selectivity profile against host proteases.
The continued exploration of diverse chemical matter targeting the 3CL protease is crucial for developing a robust arsenal of antiviral therapeutics to combat current and future viral threats.
References
-
Wu, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3359. [Link]
-
MDPI. (n.d.). A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors. Retrieved from [Link]
-
Molecules. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. 27(10), 3359. [Link]
-
Rathi, E., et al. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Medicinal Chemistry Research, 31(10), 1637-1646. [Link]
-
Patsnap. (2024). What are SARS-CoV 3CLpro inhibitors and how do they work?. Retrieved from [Link]
-
Patsnap. (2024). What are norovirus 3CL protease inhibitors and how do they work?. Retrieved from [Link]
-
ProQuest. (n.d.). Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CL pro Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. bioRxiv. [Link]
-
National Center for Biotechnology Information. (2021). Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors. Viruses, 13(2), 273. [Link]
-
PR Newswire. (2021). Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment. Retrieved from [Link]
-
Rathnayake, A. D., et al. (2020). Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis. Veterinary Medicine and Science, 6(4), 717-721. [Link]
-
National Center for Biotechnology Information. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology, 95(5), e01815-20. [Link]
-
National Center for Biotechnology Information. (2021). In silico and in vitro assays reveal potential inhibitors against 3CL pro main protease of SARS-CoV-2. Journal of Biomolecular Structure & Dynamics, 40(13), 5928-5941. [Link]
-
National Center for Biotechnology Information. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30(8), 678-692. [Link]
-
American Society for Microbiology. (2021). A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19. mBio, 12(1), e03441-20. [Link]
-
Fu, L., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature Communications, 11(1), 4417. [Link]
-
National Institutes of Health. (2022). Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. ACS Medicinal Chemistry Letters, 13(5), 819-826. [Link]
-
National Center for Biotechnology Information. (2023). Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 78(4), 946-952. [Link]
-
National Center for Biotechnology Information. (2021). Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors. Nature Communications, 12(1), 2016. [Link]
-
National Center for Biotechnology Information. (2011). Boceprevir: a novel nonstructural 3 (NS3) protease inhibitor for the treatment of chronic hepatitis C infection. Clinical Therapeutics, 33(12), 1828-1845. [Link]
-
ScienceOpen. (2023). Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 78(4), 946-952. [Link]
-
American Society for Microbiology. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology, 95(5). [Link]
-
Frontiers. (2024). Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses. Frontiers in Chemistry, 12. [Link]
-
National Center for Biotechnology Information. (2024). 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. International Journal of Molecular Sciences, 25(10), 5283. [Link]
-
BPS Bioscience. (n.d.). 3CL Protease (T21I, S144A) (SARS-CoV-2) Assay Kit. Retrieved from [Link]
-
bioRxiv. (2020). Comparative study of a 3CL pro inhibitor and remdesivir against both major SARS-CoV-2 clades in human airway models. [Link]
-
BPS Bioscience. (n.d.). 3CL Protease (T21I, T304I) (SARS-CoV-2) Assay Kit. Retrieved from [Link]
-
Taylor & Francis Online. (2021). In silico and in vitro assays reveal potential inhibitors against 3CL main protease of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 40(13), 5928-5941. [Link]
-
Frontiers. (2022). Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals. Frontiers in Microbiology, 13. [Link]
-
National Center for Biotechnology Information. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening. ACS Pharmacology & Translational Science, 3(6), 1234-1244. [Link]
-
MDPI. (n.d.). Discovery of Small Molecules Targeting Norovirus 3CL Protease by Multi-Stage Virtual Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of inhibitor 4-bound SARS-CoV-2 3CL protease... Retrieved from [Link]
-
Wikipedia. (n.d.). Boceprevir. Retrieved from [Link]
-
MDPI. (2022). Dimerization Tendency of 3CLpros of Human Coronaviruses Based on the X-ray Crystal Structure of the Catalytic Domain of SARS-CoV-2 3CLpro. International Journal of Molecular Sciences, 23(9), 5225. [Link]
-
National Center for Biotechnology Information. (2012). Boceprevir: a recently approved protease inhibitor for hepatitis C virus infection. American Journal of Health-System Pharmacy, 69(24), 2133-2142. [Link]
-
bioRxiv. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. [Link]
-
yqj.cn. (2024). You should know these things about COVID-19 specific drug 3CL protease inhibitor. Retrieved from [Link]
-
ACS Publications. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. ACS Pharmacology & Translational Science, 3(6), 1234-1244. [Link]
-
MDPI. (n.d.). Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Biological and Pharmacological Profiling. Retrieved from [Link]
-
eScholarship.org. (2023). A Prototype Assay Multiplexing SARS-CoV-2 3CL-Protease and Angiotensin-Converting Enzyme 2 for Saliva-Based Diagnostics in COVID. UCLA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. excli.de [excli.de]
- 9. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Biochemical Evaluation of 8 H-Indeno[1,2- d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Ulcer Efficacy of 8H-indeno[1,2-d]thiazol-2-amine Derivatives Versus Standard Therapeutic Agents
Introduction: The Evolving Landscape of Peptic Ulcer Disease Therapy
Peptic ulcer disease (PUD), a prevalent gastrointestinal disorder, results from a critical imbalance between aggressive factors (gastric acid, pepsin) and the mucosal defense mechanisms (mucus-bicarbonate barrier, prostaglandins, mucosal blood flow). For decades, therapeutic strategies have centered on either neutralizing gastric acid or, more effectively, inhibiting its secretion. The advent of Histamine H2 Receptor Antagonists (H2RAs) in the 1970s, which block the action of histamine on parietal cells, was a significant milestone in PUD management.[1][2] This was followed by the development of Proton Pump Inhibitors (PPIs), which provide a more profound and sustained reduction in acid production by irreversibly inhibiting the final step of the acid secretion pathway, the H+/K+ ATPase pump.[3] PPIs are now considered the first-line therapy for most cases of PUD.[3]
Alongside these anti-secretory agents, mucosal protective agents like Cetraxate have demonstrated efficacy through mechanisms that enhance the stomach's natural defenses, such as by boosting mucus production and improving mucosal blood flow.[1] While highly effective, the long-term use of current therapies can be associated with certain side effects, driving the continuous search for novel chemical scaffolds with improved efficacy and safety profiles.
This guide provides a detailed comparative analysis of a novel investigational compound series, 8H-indeno[1,2-d]thiazol-2-amine , against established anti-ulcer drugs. We will dissect its performance in validated preclinical models, compare its efficacy with that of PPIs and H2RAs, and provide the detailed experimental protocols necessary for reproducing and validating these findings.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an anti-ulcer drug is intrinsically linked to its mechanism of action. Below, we compare the established pathways of standard drugs with the putative mechanism of the 8H-indeno[1,2-d]thiazol-2-amine series.
Proton Pump Inhibitors (e.g., Omeprazole)
PPIs are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculus, convert to a reactive species.[4] This active form then establishes a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, irreversibly inactivating it.[4] This action blocks the final common pathway of acid secretion, making PPIs the most potent class of acid-suppressing agents available.[3]
H2 Receptor Antagonists (e.g., Ranitidine)
H2RAs, such as Ranitidine and Cimetidine, act as competitive antagonists at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] By blocking histamine binding, they specifically inhibit histamine-stimulated acid secretion, which in turn reduces the acid-secretory effects of other stimuli like gastrin and acetylcholine.[2]
Investigational Compound: 8H-indeno[1,2-d]thiazol-2-amine
The precise molecular target of 8H-indeno[1,2-d]thiazol-2-amine has not been fully elucidated. However, preclinical data demonstrates that its derivatives potently inhibit gastric acid secretion in the pylorus ligation model. This anti-secretory effect suggests a mechanism that interferes with the acid production pathway. Given that thiazole derivatives are known to exhibit a wide range of biological activities, the mechanism could involve direct inhibition of the H+/K+ ATPase or potential antagonism at stimulatory receptors on the parietal cell.[5][6]
Preclinical Efficacy: A Head-to-Head Data Comparison
The anti-ulcer potential of a compound is rigorously assessed using validated in vivo models that mimic different aspects of human PUD. Here, we compare data for 8H-indeno[1,2-d]thiazol-2-amine derivatives against standard agents in two cornerstone models: ethanol-induced gastric damage and pylorus ligation-induced ulceration.
Ethanol-Induced Gastric Ulcer Model
This model evaluates a drug's ability to protect the gastric mucosa from the direct necrotizing effects of absolute ethanol. It is a primary screen for cytoprotective activity. Ethanol induces severe hemorrhagic lesions, depletion of gastric mucus, and increased oxidative stress.[7]
Table 1: Comparative Efficacy in the Ethanol-Induced Ulcer Model in Rats
| Compound | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition | Reference |
| Control (Ethanol) | - | 14.27 ± 0.68 | 0% | [8] |
| 8H-indeno[1,2-d]thiazol-2-amine (Alkylamino derivative) | - | - | Potent Inhibition | [9] |
| Omeprazole | 20 | 3.88 ± 0.59 | 72.8% | [8] |
| Omeprazole | 20 | 2.55 ± 0.28 | 82.1% | [8] |
| Ranitidine | 5 | - | 79.3% | [10] |
| Ranitidine | 50 | - | ~44% | [11] |
| Cetraxate HCl | 300 | - | 65.3% (Aspirin-induced) | [9] |
*Note: The primary study on 8H-indeno[1,2-d]thiazol-2-amine reported potent inhibition in an ethanol-induced model without providing a specific ulcer index in the abstract; it was compared against Cetraxate, whose efficacy is shown here for a similar necrotizing agent (aspirin).[9] The data demonstrates that standard agents like Omeprazole and Ranitidine provide significant protection, typically in the 70-80% range.[8][10] The indenothiazole derivatives were reported to have potent inhibitory behavior in this model, suggesting strong cytoprotective and/or anti-secretory properties.[9]
Pylorus Ligation (Shay Rat) Model
This model assesses a drug's anti-secretory activity.[12] Ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, causing auto-digestion of the gastric mucosa and ulcer formation.[12] Efficacy is measured by reductions in ulcer score, gastric fluid volume, and acidity, alongside an increase in pH.
Table 2: Comparative Efficacy in the Pylorus Ligation Model in Rats
| Compound / Derivative | Dose (mg/kg, p.o.) | % Inhibition / Protection | Gastric Volume (ml) | Gastric pH | Total Acidity (mEq/L) | Reference |
| Control | - | 0% | 11.90 ± 0.11 | 1.78 ± 0.09 | 88.83 ± 0.87 | [13] |
| 5-isopropyl-indeno[1,2-d]thiazole derivative | - | > 67.1% | Significant Reduction | - | Potent Inhibition | [9] |
| 7-chloro-indeno[1,2-d]thiazole derivative | - | > 67.1% | Significant Reduction | - | Potent Inhibition | [9] |
| Cetraxate HCl | 300 | 67.1% | - | - | - | [9] |
| Omeprazole | 20 | 83.9% | 7.00 ± 0.15 | 4.43 ± 0.11 | 46.50 ± 0.42 | [13] |
| Rabeprazole | 20 | 89.3% | 6.13 ± 0.12 | 4.75 ± 0.08 | 39.83 ± 0.54 | [13] |
| Ranitidine | 50 | 72.1% | Reduced | Increased | Reduced | [12] |
| Ranitidine | 60 | 92.4% | 1.83 ± 0.09 | 5.30 ± 0.08 | 38.33 ± 1.05 | [14] |
*Note: The indenothiazole derivatives showed stronger inhibition of HCl-induced ulcers than Cetraxate, which had 67.1% inhibition in the pylorus ligation model. They also showed potent inhibitory effects on gastric acid secretion.[9]
The results from the pylorus ligation model are particularly insightful. The 8H-indeno[1,2-d]thiazol-2-amine derivatives demonstrated potent inhibition of gastric acid secretion, a key characteristic of effective anti-ulcer drugs.[9] When compared to the benchmark data, their efficacy appears to be in a range comparable to that of high-dose H2RAs and approaching that of PPIs, which consistently show >80% protection.[13][14]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the detailed protocols for the pivotal in vivo assays are provided below. The choice of these models is based on their historical validation and ability to distinctly assess cytoprotective versus anti-secretory mechanisms.
Protocol: Ethanol-Induced Gastric Ulcer Model
This protocol is designed to assess the gastric mucosal protective effects of a test compound.
Step-by-Step Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted for 24 hours prior to the experiment but are allowed free access to water. This ensures the stomach is empty for consistent ulcer induction.
-
Grouping and Dosing: Animals are randomly assigned to control, reference, and test groups (n=6 per group).
-
Ulcer Induction: One hour after drug administration, all animals are given 1 mL of absolute ethanol (p.o.) via gavage to induce gastric lesions.[15]
-
Sample Collection: One hour after ethanol administration, the animals are euthanized by a humane method (e.g., cervical dislocation under light anesthesia).
-
Stomach Excision and Examination: The stomach is immediately excised, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Scoring: The stomach is pinned flat, and the hemorrhagic lesions in the glandular region are scored. The ulcer index can be calculated based on the number and severity of lesions.
-
Data Analysis: The percentage of ulcer inhibition is calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100. Statistical significance is determined using an appropriate test like one-way ANOVA.
Protocol: Pylorus Ligation (Shay Rat) Model
This protocol is the gold standard for evaluating the anti-secretory properties of a test compound.
Step-by-Step Methodology:
-
Animal Preparation: Wistar rats are fasted for 24 hours with access to water.
-
Dosing: Animals are dosed with the vehicle, reference drug (e.g., Omeprazole 20 mg/kg), or test compound, typically 30 minutes before surgery.[16]
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with ether or ketamine/xylazine).
-
A small midline incision is made in the abdomen below the xiphoid process.
-
The stomach is located, and the pyloric sphincter is carefully ligated with a silk suture, ensuring that blood vessels are not occluded.[4]
-
The stomach is replaced in the abdominal cavity, and the incision is closed.
-
-
Post-Operative Period: The animals are allowed to recover in individual cages, and access to both food and water is withheld.
-
Sample Collection: After a set period (typically 4 hours, though some protocols use up to 19 hours), the animals are euthanized.[4][17] The abdomen is opened, another ligature is placed at the esophageal end of the stomach, and the stomach is excised.
-
Analysis of Gastric Contents: The gastric contents are collected into a graduated centrifuge tube.
-
Volume: The volume of the gastric juice is recorded.
-
pH: The pH of the juice is measured using a pH meter.
-
Acidity: The sample is centrifuged, and the supernatant is titrated with 0.01 N NaOH using an indicator (e.g., Topfer's reagent for free acidity, phenolphthalein for total acidity). Acidity is expressed as mEq/L.
-
-
Ulcer Scoring: The stomach is opened and examined for ulcers, which are scored as described previously.
Discussion and Future Directions
The available preclinical data indicates that derivatives of 8H-indeno[1,2-d]thiazol-2-amine represent a promising scaffold for the development of new anti-ulcer agents. The key findings are:
-
Potent Anti-Secretory Activity: The compound series demonstrates a strong ability to inhibit gastric acid secretion, a hallmark of the most effective anti-ulcer therapies.[9]
-
High Efficacy in Preclinical Models: In both cytoprotective and anti-secretory models, derivatives of the compound showed efficacy that was superior to the mucosal protective agent Cetraxate and appears to be within the therapeutic range of established drugs like Ranitidine and Omeprazole.[9][13][14]
The primary limitation of the current data is the lack of a definitive molecular mechanism. While an anti-secretory effect is confirmed, the precise target remains unknown. Future research should prioritize the following:
-
Direct Enzymatic Assays: To determine if the compound acts as a direct Proton Pump Inhibitor, in vitro assays using isolated H+/K+ ATPase should be conducted.
-
Receptor Binding Studies: Competitive binding assays for the histamine H2 receptor should be performed to rule out or confirm an H2RA-like mechanism.
-
Head-to-Head Comparative Studies: A direct comparison study dosing 8H-indeno[1,2-d]thiazol-2-amine derivatives alongside Omeprazole and Ranitidine in the same experiment would provide definitive data on relative potency.
References
-
Patsnap Synapse. (2024). What are H2 receptor antagonists and how do they work? [Online]. Available at: [Link]
-
Dr.Oracle. (2025). What is the role of Proton Pump Inhibitors (PPIs) in treating gastric ulcers? [Online]. Available at: [Link]
-
Wikipedia. (2024). H2 receptor antagonist. [Online]. Available at: [Link]
-
Sugimoto, H., et al. (1990). [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. Yakugaku Zasshi, 110(11), 854-60. [Online]. Available at: [Link]
-
Slideshare. (n.d.). Pylorus ligastion method for anti ulcer study. [Online]. Available at: [Link]
-
Gavali, Y. B., et al. (2011). Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats. Indian Journal of Pharmaceutical Sciences, 73(4), 422–426. [Online]. Available at: [Link]
-
Zahoor, A., et al. (2023). A Comparative In-vivo Evaluation of the Quality of Proton Pump Inhibitors (Omeprazole) Marketed in Saudi Arabia. International Journal of Pharmaceutical Sciences and Research, 14(8), 3834-3841. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Effect of GCE and ranitidine on ethanol-induced ulcers in experimental rats. [Online]. Available at: [Link]
-
ResearchGate. (2011). Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats. [Online]. Available at: [Link]
-
YouTube. (2021). Proton Pump Inhibitors Mechanism of Action. [Online]. Available at: [Link]
-
PubMed. (1981). [Pharmacokinetic and pharmacological studies on cetraxate, an anti-ulcer agent]. [Online]. Available at: [Link]
-
Journal of Clinical and Diagnostic Research. (2014). Antiulcerogenic Activity of Ethanolic Extract of Saraca indica Leaves in Experimental Rats. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). (A) Pyloric ligation method: single-dose study. (B) Pyloric ligation... [Online]. Available at: [Link]
-
Al-Saeedi, F. I., et al. (2022). Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats. Evidence-Based Complementary and Alternative Medicine. [Online]. Available at: [Link]
-
ResearchGate. (2017). (PDF) Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. [Online]. Available at: [Link]
-
Al-Trad, B., et al. (2024). Enhanced Therapeutic Efficacy of Omeprazole Nanosuspension in Ethanol-Induced Gastric Ulcer: A Focus on Oxidative Stress and Inflammatory Pathways. Pharmaceuticals. [Online]. Available at: [Link]
-
Mohareb, R., et al. (2017). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. Acta Chimica Slovenica. [Online]. Available at: [Link]
-
Academic Journals. (2017). Evaluation of the cytoprotective effects of anti-ulcer agents in acid-alcohol induced gastric ulceration in wistar rats. [Online]. Available at: [Link]
-
Alagarsamy, V., et al. (2011). Determination of the antiulcer properties of sodium cromoglycate in pylorus-ligated albino rats. Journal of Basic and Clinical Pharmacy. [Online]. Available at: [Link]
-
International Journal of Pharmaceutical & Biological Archive. (2012). Potentiation of the Gastroprotective Effect of Ranitidine by Verapamil in Ethanol- Induced Ulcer in Rats. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Effect of RHCL on gastric content, pH and total acidity in pylorus ligation induced ulceration in rats. [Online]. Available at: [Link]
-
Al-Trad, B., et al. (2024). Enhanced Therapeutic Efficacy of Omeprazole Nanosuspension in Ethanol-Induced Gastric Ulcer: A Focus on Oxidative Stress and Inflammatory Pathways. PubMed. [Online]. Available at: [Link]
-
Raveendra Kumar, N., et al. (2013). EVALUATION OF ANTIULCER ACTIVITY OF ETHANOLIC EXTRACT OF MOMORDICA DIOICA ON PYLORUS LIGATURE INDUCED AND IBUPROFEN INDUCED ULCER IN ALBINO RATS. International Journal of Medical Research & Health Sciences. [Online]. Available at: [Link]
-
ResearchGate. (2017). (PDF) Potentiation of the gastroprotective effects of ranitidine by verapamil in ethanol induced gastric ulcer in rats. [Online]. Available at: [Link]
-
Produccioncientificaluz.org. (2024). Preventing ethanol-induced stomach ulcers in rats using Senecio perralderianus leaf extract. [Online]. Available at: [Link]
-
Alkreathy, H. M., et al. (2019). RETRACTED: Gastroprophylactic Effects of p-Cymene in Ethanol-Induced Gastric Ulcer in Rats. Molecules. [Online]. Available at: [Link]
-
FUDMA Journal of Sciences. (2023). STUDY OF ANTI-ULCEROGENIC EFFECT… Ali et al. [Online]. Available at: [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2017). Ethanol-induced gastric ulceration in rats: Protective roles of methanol and water extracts of Cyathula prostrata. [Online]. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. [Online]. Available at: [Link]
-
Significance and Symbolism. (2025). Ethanol-induced ulcer model: Significance and symbolism. [Online]. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cetraxate Hydrochloride? [Online]. Available at: [Link]
-
Gastroprotective Effect of Zingerone on Ethanol-Induced Gastric Ulcers in Rats. (2019). PMC - NIH. [Online]. Available at: [Link]
Sources
- 1. What is the mechanism of Cetraxate Hydrochloride? [synapse.patsnap.com]
- 2. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of cetraxate [4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride], a new anti-ulcer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Anti-ulcer effects of 4'-(2-carboxyetyl) phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride (cetraxate) on various experimental gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. produccioncientificaluz.org [produccioncientificaluz.org]
- 11. researchgate.net [researchgate.net]
- 12. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. ijmrhs.com [ijmrhs.com]
- 15. researchgate.net [researchgate.net]
- 16. Protective effect of cetraxate, a new antiulcer drug, against serotonin-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the antiulcer properties of sodium cromoglycate in pylorus-ligated albino rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Benchmarking the 8H-Indeno[1,2-d]thiazole Scaffold
Introduction: FBPase as a Critical Therapeutic Node in Metabolism
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors.[1][2][3] This process is vital for maintaining blood glucose homeostasis, but its dysregulation is a hallmark of type 2 diabetes (T2D), where excessive hepatic glucose production leads to hyperglycemia.[4][5][6] Furthermore, emerging research has identified a role for FBPase in cancer metabolism. Many cancer cells exhibit a preference for glycolysis even in the presence of oxygen (the "Warburg effect"), and the loss of FBPase activity can promote this glycolytic phenotype, facilitating tumor growth.[3][7][8]
This dual role makes FBPase an attractive therapeutic target. Its inhibition is a promising strategy for T2D treatment by directly curbing glucose overproduction, a mechanism distinct from most current antidiabetic therapies.[6][9] In oncology, understanding FBPase regulation is key to developing strategies that target metabolic vulnerabilities in cancer cells.[1][7]
FBPase is a homotetrameric enzyme with multiple regulatory binding sites available for therapeutic intervention: the active site, an allosteric site that binds the natural inhibitor adenosine monophosphate (AMP), and newly discovered cryptic or covalent allosteric sites.[9][10][11] This guide provides a comparative analysis of several classes of novel FBPase inhibitors, with a focus on benchmarking the potential of the tricyclic 8H-indeno[1,2-d]thiazole scaffold against other recently developed chemical series.
The 8H-Indeno[1,2-d]thiazole Scaffold: A Promising Core for FBPase Inhibition
The 8H-indeno[1,2-d]thiazole framework represents a class of tricyclic structures that have been identified as potent FBPase inhibitors.[9] While detailed public data on the specific compound 8H-indeno[1,2-d]thiazol-2-amine is limited, structure-activity relationship (SAR) studies on this scaffold have demonstrated its potential. These compounds were developed through structure-based drug design and have shown promise in inhibiting FBPase activity, making them a relevant subject for comparison against other novel inhibitor classes.[9][11] The core structure's rigidity and potential for diverse substitutions allow for fine-tuning of its inhibitory activity and pharmacokinetic properties.
Novel FBPase Inhibitors: A Comparative Landscape
The search for effective FBPase inhibitors has led to the discovery of several diverse chemical classes, each with a unique mechanism of action.
-
AMP Analogs (e.g., MB05032, MB07803): Developed through a structure-guided strategy using the natural allosteric inhibitor AMP as a starting point, these are highly potent inhibitors.[6][9] A significant challenge with these anionic compounds was poor oral bioavailability, which was overcome by developing novel diamide prodrugs like CS-917 (the prodrug of MB06322) and MB07803.[6][12] CS-917, for instance, demonstrated effective reduction of gluconeogenesis and hyperglycemia in diabetic rodent models and showed a favorable safety profile in clinical evaluations.[5][6]
-
Indole Derivatives: A series of indole and benzofuran analogues have been identified as FBPase inhibitors with IC50 values in the submicromolar range.[4][9] X-ray crystallography has revealed that these compounds bind to the allosteric site, providing a clear structural basis for their inhibitory activity.[9]
-
Covalent Inhibitors (Disulfide-Derived): A novel approach involves targeting a cryptic allosteric site, specifically the cysteine residue at position 128 (C128).[13][14] Disulfide-derived compounds, developed from the approved drug disulfiram, have been shown to covalently modify C128, leading to significant FBPase inhibition and glucose-lowering effects in vivo.[13] This covalent mechanism offers the potential for prolonged duration of action.
Quantitative Comparison of FBPase Inhibitors
The following table summarizes the inhibitory potency of representative compounds from different novel inhibitor classes. Data for the 8H-indeno[1,2-d]thiazole class is based on representative compounds from the scaffold, as specific data for the 2-amine variant is not widely published.
| Inhibitor Class/Compound | Target Site | IC50 | Key Findings & References |
| Indeno-thiazole Derivative | Allosteric | ~20 µM (Lead Compound) | Identified via virtual high-throughput screening; demonstrates a viable scaffold for further optimization.[11] |
| Indole Derivative (Compound 22g) | Allosteric | 0.49 µM | Novel inhibitor bearing an N-acylsulfonamide moiety with submicromolar potency.[9] |
| AMP Analog (MB05032) | AMP Allosteric Site | 16 nM | Highly potent inhibitor, but required prodrug development (CS-917) for oral bioavailability.[12][15] |
| Benzimidazole Derivative | Not Specified | 2.08 µM | Demonstrated potent glucose-lowering effects in vivo, comparable to metformin.[16] |
| Disulfide-Derived (Compound 3a) | Covalent (Cys128) | Not specified, but potent | Covalently modifies a cryptic allosteric site, showing significant glucose-lowering efficacy in vivo.[13] |
| Natural Product-Based (Achyrofuran derivative) | AMP Allosteric Site | 8.1 µM (Human FBPase) | Inhibited human liver FBPase at levels comparable to the natural inhibitor AMP (IC50 9.7 µM).[10] |
Methodologies for Benchmarking FBPase Inhibitors
Objective comparison requires standardized and robust experimental protocols. The causality behind these choices is to create a comprehensive profile of the inhibitor, from its direct effect on the enzyme to its physiological impact in a complex biological system.
FBPase Signaling and Inhibition Pathway
The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the points of intervention for various inhibitor classes.
Caption: Workflow for FBPase inhibitor discovery and validation.
Detailed Experimental Protocols
The following protocols are foundational for the comparative assessment of FBPase inhibitors. They are designed as self-validating systems, including controls to ensure data integrity.
Protocol 1: In Vitro FBPase Activity Assay (IC50 Determination)
This protocol measures the direct inhibitory effect of a compound on purified FBPase enzyme activity. It is based on a coupled-enzyme reaction where the product of FBPase, fructose-6-phosphate (F6P), is used to generate a detectable signal. [2][17] Principle: FBPase hydrolyzes fructose-1,6-bisphosphate (F1,6BP) to F6P. The F6P is then converted by subsequent enzymes in the reaction mix, ultimately leading to the reduction of a probe that can be measured colorimetrically (OD 450 nm) or fluorometrically. [17]The rate of signal generation is directly proportional to FBPase activity.
Materials:
-
FBPase Assay Buffer
-
Purified human FBPase enzyme
-
FBPase Substrate (F1,6BP)
-
Enzyme/Probe Mix (containing enzymes and probe for coupled reaction)
-
Test Inhibitors (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications (e.g., BioVision K590-100 or Abcam ab273329). [2]2. Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., 8H-indeno[1,2-d]thiazol-2-amine) and reference compounds in assay buffer. Ensure the final DMSO concentration is ≤1% in all wells.
-
Reaction Setup:
-
Add 2-10 µL of each inhibitor dilution to wells of a 96-well plate.
-
Add a positive control (FBPase enzyme, no inhibitor) and a negative control (no enzyme).
-
Add purified FBPase enzyme to all wells except the negative control.
-
Adjust the volume in each well to 50 µL with FBPase Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitor-enzyme interaction.
-
-
Initiate Reaction: Prepare a Reaction Mix containing FBPase Assay Buffer, FBPase Substrate, and the Enzyme/Probe Mix. Add 50 µL of this Reaction Mix to all wells.
-
Measurement: Immediately begin measuring the absorbance (450 nm) or fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the inhibitor.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Gluconeogenesis Inhibition Assay
This assay evaluates the ability of an inhibitor to block glucose production in a physiologically relevant cell model, such as primary hepatocytes or HepG2 cells.
Principle: Cells are incubated with gluconeogenic precursors (e.g., lactate and pyruvate) in a glucose-free medium. The amount of glucose secreted into the medium is measured after treatment with the test inhibitor. [18] Materials:
-
HepG2 cells or primary hepatocytes
-
Glucose-free DMEM
-
Gluconeogenic Substrates: Sodium Lactate and Sodium Pyruvate
-
Test Inhibitors
-
Glucose Oxidase Assay Kit
-
Cell lysis buffer and BCA Protein Assay Kit
Procedure:
-
Cell Culture: Plate HepG2 cells in a 24-well plate and grow to 80-90% confluency.
-
Starvation: Wash cells twice with PBS and incubate in glucose-free DMEM for 2-4 hours to deplete intracellular glycogen.
-
Inhibitor Treatment: Replace the medium with fresh glucose-free DMEM containing a cocktail of 10 mM sodium lactate and 1 mM sodium pyruvate. Add various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the culture medium from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a Glucose Oxidase Assay Kit according to the manufacturer's instructions.
-
Protein Normalization: Wash the cells with PBS and lyse them. Determine the total protein concentration in each well using a BCA assay to normalize the glucose production data.
-
Data Analysis: Calculate the rate of glucose production (e.g., in µg glucose/mg protein/hour). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Conclusion and Future Outlook
The benchmarking of FBPase inhibitors reveals a dynamic and promising field for the treatment of metabolic diseases. The 8H-indeno[1,2-d]thiazole scaffold stands as a viable platform for the development of potent, allosteric FBPase inhibitors. [11]While AMP analogs like CS-917 have progressed to clinical trials and set a high bar for efficacy, the emergence of novel mechanisms, such as covalent inhibition of the C128 residue, opens new avenues for achieving enhanced selectivity and duration of action. [6][13] Future research should focus on obtaining a more detailed characterization of optimized indeno-thiazole derivatives, including their specific binding mode, pharmacokinetic profiles, and in vivo efficacy. Direct, head-to-head studies comparing these different classes in standardized preclinical models will be crucial for identifying the next generation of FBPase inhibitors that can provide safe and effective long-term glycemic control or serve as novel cancer therapeutics.
References
- Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters.
- Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters.
- Discovery of FBPase inhibitor with improved activity and good druggability. BioWorld.
- Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917. PMC, NIH.
- Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. NIH.
- FBPase Activity Assay Kit for Inhibitor Screening. BenchChem.
- Targeting FBPase is an emerging novel approach for cancer therapy. PubMed.
- A library of novel allosteric inhibitors against Fructose 1,6-bisphosph
- Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). BioVision.
- Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty R
- Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329). Abcam.
- Targeting FBPase is an emerging novel approach for cancer therapy. PMC, NIH.
- Novel prodrugs of FBPase inhibitors prepared and tested
- Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917. PubMed.
- Fructose 1,6-bisphosphatase: getting the message across. Portland Press.
- Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase)
- Fructose-1,6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes. PubMed.
- Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). 亞旭生物科技.
- Chapter 11. The Discovery and Development of MB07803, a Second-Generation Fructose-1,6-bisphosphatase Inhibitor with Improved Pharmacokinetic Properties, as a Potential Treatment of Type 2 Diabetes.
- Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function. PubMed Central.
- Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential – A comprehensive review. OUCI.
- Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats.
- Fructose 2,6-Bisphosphate in Cancer Cell Metabolism. PMC, PubMed Central.
Sources
- 1. Targeting FBPase is an emerging novel approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.genprice.com [store.genprice.com]
- 3. portlandpress.com [portlandpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. | BioWorld [bioworld.com]
A Comparative Guide to the Efficacy of 8H-Indeno[1,2-d]thiazol-2-amine Derivatives: Bridging In Vitro Promise with In Vivo Potential
The 8H-indeno[1,2-d]thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on this core, drawing from key studies in virology, gastroenterology, and neurology. By juxtaposing biochemical potencies with whole-organism responses, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the therapeutic potential and translational challenges associated with this promising class of compounds.
Introduction: The Therapeutic Versatility of the Indenothiazole Scaffold
The fusion of an indene ring system with a 2-aminothiazole moiety creates a rigid, planar structure with versatile pharmacophoric features. This unique architecture has been successfully exploited to develop potent modulators of various biological targets, leading to a diverse range of therapeutic applications. This guide will delve into specific examples, comparing the in vitro bioactivity with available in vivo data to construct a holistic view of the efficacy of these compounds.
In Vitro Efficacy: Targeting Specific Molecular Pathologies
The in vitro evaluation of 8H-indeno[1,2-d]thiazol-2-amine derivatives has revealed their potential in several key therapeutic areas. Below, we examine the data from studies targeting viral proteases and G-protein coupled receptors.
Antiviral Activity: Inhibition of SARS-CoV-2 3CL Protease
The 3-chymotrypsin-like cysteine protease (3CLpro) is a critical enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development. A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their ability to inhibit this enzyme.
Experimental Data Summary:
| Compound | Substitution Pattern | In Vitro IC50 (μM) vs. SARS-CoV-2 3CLpro | Reference |
| 7a | 3,5-dimethoxybenzamide at the 2-amino position | 1.28 ± 0.17 | [1] |
| 4 | Unspecified derivative | 6.42 ± 0.90 | [1] |
| 7l | Expanded six-membered ring | No inhibitory activity | [1] |
| 10a/10b | Opened five-membered ring | No inhibitory activity | [1] |
Causality Behind Experimental Choices: The study explored the structure-activity relationship (SAR) by modifying substituents on the indenothiazole core. The choice of a fluorescence resonance energy transfer (FRET)-based enzymatic assay is a standard and reliable method for high-throughput screening of protease inhibitors. The inclusion of compounds with altered ring structures (7l, 10a, 10b) served as negative controls to validate the importance of the core scaffold for inhibitory activity.
Signaling Pathway Diagram:
Caption: Inhibition of SARS-CoV-2 replication by 8H-indeno[1,2-d]thiazol-2-amine derivatives targeting the 3CL protease.
Neuromodulatory Activity: Allosteric Enhancement of the A1 Adenosine Receptor
Allosteric enhancers of the A1 adenosine receptor (A1AR) have therapeutic potential in neurological, cardiovascular, and renal diseases. A series of 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines were evaluated for their ability to enhance the binding of an agonist to the A1AR.
Experimental Data Summary:
| Compound | Aryl Substitution at Position 6 | In Vitro EC50 (μM) for A1AR Enhancement | Reference |
| 3m | 4-Methoxyphenyl | 2.2 | [2] |
| 3n | 4-Ethoxyphenyl | 1.5 | [2] |
| 3o | 4-(n-Propoxy)phenyl | 0.9 | [2] |
| 3x | 4-(n-Butoxy)phenyl | 1.0 | [2] |
| PD 81,723 | Reference Allosteric Enhancer | >10 | [2] |
Causality Behind Experimental Choices: The use of radioligand binding assays with membranes from cells stably expressing human adenosine receptor subtypes (A1, A2A, A3) is the gold standard for determining potency and selectivity. The comparison with a well-characterized allosteric enhancer, PD 81,723, provides a benchmark for the potency of these new compounds. The systematic variation of the aryl substituent at position 6 allowed for the exploration of SAR and the identification of moieties that improve potency.
In Vivo Efficacy: From Bench to Biological Systems
While in vitro assays provide valuable information on molecular interactions, in vivo studies are essential to understand the therapeutic effects in a complex biological system.
Anti-ulcer Activity
Derivatives of 8H-indeno[1,2-d]thiazol-2-amine have been investigated for their gastroprotective effects in rodent models of gastric ulcers.
Experimental Data Summary:
| Compound | Key Structural Feature | Animal Model | Ulcer Model | Efficacy | Reference |
| 21 | 5-isopropyl-2-(3-morpholinopropyl)amino | Wistar Rats | Hydrochloric acid-induced | Stronger inhibition than cetraxate hydrochloride | [3] |
| 25 | 7-chloro-2-(3-morpholinopropyl)amino | Wistar Rats | Hydrochloric acid-induced | Stronger inhibition than cetraxate hydrochloride | [3] |
| - | 3-morpholinopropylamino derivatives | Pylorus ligated rats | Gastric acid secretion | Potent inhibitory effects | [3] |
Causality Behind Experimental Choices: The use of both ethanol-induced and hydrochloric acid-induced ulcer models allows for the assessment of cytoprotective and anti-secretory mechanisms, respectively. The pylorus ligation model is a classic approach to directly measure the effect of a compound on gastric acid secretion. The comparison with a clinically used anti-ulcer drug, cetraxate hydrochloride, provides a relevant benchmark for therapeutic potential.
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of anti-ulcer activity.
In Vitro vs. In Vivo: A Comparative Analysis
A direct comparison of the in vitro and in vivo efficacy of a single 8H-indeno[1,2-d]thiazol-2-amine derivative for the same indication is not yet available in the published literature. However, we can draw important insights by comparing the data across different therapeutic areas:
-
Potency Translation: The in vitro potencies observed for SARS-CoV-2 3CLpro inhibition (IC50 in the low micromolar range) and A1AR enhancement (EC50 in the low micromolar to sub-micromolar range) are promising.[1][2] These values suggest that with appropriate pharmacokinetic properties, therapeutically relevant concentrations could be achieved in vivo.
-
Therapeutic Diversity: The demonstrated efficacy in such distinct areas as virology, neurology, and gastroenterology highlights the versatility of the 8H-indeno[1,2-d]thiazol-2-amine scaffold.[1][2][3] This suggests that the core structure can be readily modified to achieve specificity for different biological targets.
-
The ADME-Tox Challenge: The positive in vivo results for the anti-ulcer derivatives indicate that compounds based on this scaffold can possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as well as an acceptable toxicity (Tox) profile in animal models.[3] However, it is crucial to note that each new derivative will have unique pharmacokinetic and toxicological properties that must be determined empirically.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.
In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (8H-indeno[1,2-d]thiazol-2-amine derivatives) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add 25 µL of assay buffer to each well of the 384-well plate.
-
Add 0.5 µL of test compound at various concentrations (typically a serial dilution) to the appropriate wells.
-
Add 10 µL of 3CLpro enzyme (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 15 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Hydrochloric Acid-Induced Gastric Ulcer Model
-
Animals:
-
Male Wistar rats (180-200 g)
-
Fasted for 24 hours prior to the experiment, with free access to water.
-
-
Procedure:
-
Randomly divide the animals into three groups (n=6-8 per group): Vehicle control, reference drug (e.g., cetraxate hydrochloride), and test compound (8H-indeno[1,2-d]thiazol-2-amine derivative).
-
Administer the vehicle, reference drug, or test compound orally (p.o.).
-
One hour after treatment, administer 1 mL of 0.6 M HCl orally to each animal.
-
One hour after HCl administration, euthanize the animals by cervical dislocation.
-
Immediately excise the stomachs, open them along the greater curvature, and wash with saline.
-
Measure the length of the gastric lesions in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Calculate the percentage of inhibition of ulcer formation for the treated groups relative to the vehicle control group.
-
Conclusion and Future Directions
The 8H-indeno[1,2-d]thiazol-2-amine scaffold represents a fertile ground for the discovery of new therapeutic agents. The available data demonstrates that derivatives of this core can be potent inhibitors of viral enzymes and effective modulators of neuronal receptors in vitro.[1][2] Furthermore, in vivo studies have confirmed their therapeutic potential in a preclinical model of gastric ulcers.[3]
The critical next step in the development of these compounds will be to conduct studies that directly link in vitro potency to in vivo efficacy for a specific therapeutic indication. For example, evaluating the most potent anti-SARS-CoV-2 3CLpro inhibitors in an animal model of COVID-19 would be a logical progression. Such studies will be essential to fully understand the translational potential of this versatile and promising class of molecules.
References
-
Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules. Available at: [Link]
-
Structure of 8H-indeno[1,2-d]thiazole derivatives. ResearchGate. Available at: [Link]
-
[Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives]. Yakugaku Zasshi. Available at: [Link]
-
6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Evaluation of 8H-indeno[1,2-d]thiazol-2-amine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes and the comparative efficacy of novel compounds are paramount. This guide provides an in-depth technical analysis of the synthesis of 8H-indeno[1,2-d]thiazol-2-amine, a heterocyclic scaffold of medicinal interest, and evaluates its performance as a potential therapeutic agent by comparing it with alternative compounds targeting the same biological pathways.
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fused indeno-thiazole system, specifically 8H-indeno[1,2-d]thiazol-2-amine, has garnered attention for its potential therapeutic applications, including its investigation as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[2] This guide will dissect the common synthetic approaches to this scaffold, address the critical aspect of reproducibility, and present a comparative analysis of its biological activity against relevant alternatives.
Reproducibility in the Synthesis of 8H-indeno[1,2-d]thiazol-2-amine: A Tale of Varying Yields
The primary route to 8H-indeno[1,2-d]thiazol-2-amine and its derivatives is the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing the thiazole ring.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide or, in this case, thiourea. The starting material is generally a derivative of 1-indanone.
A key consideration for any synthetic protocol is its reproducibility. Literature reports on the synthesis of 8H-indeno[1,2-d]thiazol-2-amine derivatives present a notable variance in reported yields, highlighting a critical challenge for researchers. A study by Danai et al. (2016) describes the synthesis of various derivatives in "fairly good to excellent yields" of 90-95%.[5] This high yield was achieved by reacting 2-bromo-2,3-dihydroinden-1-ones or 2,2-dibromo-2,3-dihydroinden-1-one with thiourea in refluxing ethanol for 4-5 hours.[5]
Conversely, a more recent study by Wu et al. (2022), which synthesized a series of N-acylated 8H-indeno[1,2-d]thiazol-2-amine derivatives as potential SARS-CoV-2 3CL protease inhibitors, reported yields in the range of 30-40%.[6] For instance, the synthesis of N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide afforded a 37% yield.[7]
This discrepancy in yields underscores the importance of meticulous optimization of reaction conditions. Factors such as the nature of the starting α-haloketone (bromo, dibromo, or tosyloxy derivatives), reaction time, temperature, and purification methods can significantly impact the overall efficiency of the synthesis. Researchers aiming to synthesize this scaffold should be aware of this potential for variability and may need to invest effort in optimizing the protocol for their specific substrates and laboratory conditions.
To provide a clearer picture, the table below summarizes the reported yields for the synthesis of 8H-indeno[1,2-d]thiazol-2-amine and its derivatives from the literature.
| Starting Material | Reagents | Solvent | Conditions | Reported Yield (%) | Reference |
| 2-bromo/2,2-dibromo-2,3-dihydroinden-1-ones | Thiourea | Ethanol | Reflux, 4-5 hrs | 90-95 | Danai et al., 2016[5] |
| Substituted 2-bromo-1-indanones | Thiourea, Bromine | Ethanol | Room Temp | 30-40 | Wu et al., 2022[6] |
Comparative Analysis: 8H-indeno[1,2-d]thiazol-2-amine Derivatives vs. Other SARS-CoV-2 3CL Protease Inhibitors
The evaluation of a novel compound's potential requires a thorough comparison with existing alternatives. Derivatives of 8H-indeno[1,2-d]thiazol-2-amine have been investigated as inhibitors of the SARS-CoV-2 3CL protease.[2] To contextualize their efficacy, we will compare their reported activity with other well-known inhibitors of this critical viral enzyme.
The landscape of SARS-CoV-2 3CL protease inhibitors is diverse and includes repurposed drugs and newly developed molecules. Notable examples include the components of Paxlovid (nirmatrelvir and ritonavir), boceprevir, telaprevir, GC376, as well as natural products like flavonoids and chalcones.[4][8][9][10]
The following table provides a comparative overview of the in vitro inhibitory activity (IC50 values) of these compounds against the SARS-CoV-2 3CL protease.
| Compound/Class | IC50 Value (µM) | Reference(s) |
| 8H-indeno[1,2-d]thiazol-2-amine Derivative (7a) | 1.28 ± 0.17 | Wu et al., 2022 |
| Nirmatrelvir (PF-07321332) | ~0.0031 | MedKoo Biosciences[11] |
| GC376 | 0.0264 ± 0.0011 | Fu et al., 2020[9] |
| Boceprevir | 1.59 | Oerlemans et al., 2021[4] |
| Telaprevir | 11.552 | El-Demerdash et al., 2021[10] |
| Baicalin (Flavonoid) | 34.71 | Su et al., 2020[12] |
| Quercetin (Flavonoid) | 73 | Nguyen et al., 2012[13] |
| Xanthoangelol E (Chalcone) | Significant inhibition reported | Park et al., 2017[14] |
Note: IC50 values can vary depending on the specific assay conditions.
From this comparison, it is evident that while the 8H-indeno[1,2-d]thiazol-2-amine derivative shows inhibitory activity in the low micromolar range, it is significantly less potent than clinically approved or advanced preclinical candidates like nirmatrelvir and GC376. However, its novel scaffold may offer opportunities for further optimization to improve potency and other pharmacological properties. The natural product classes of flavonoids and chalcones generally exhibit lower potency but provide diverse chemical starting points for drug discovery efforts.
Experimental Protocols
To ensure scientific integrity and facilitate the reproduction of key findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 8H-indeno[1,2-d]thiazol-2-amine derivative and a standard biochemical assay for evaluating SARS-CoV-2 3CL protease inhibition.
Synthesis of 8H-indeno[1,2-d]thiazol-2-amine (Representative Hantzsch Synthesis)
This protocol is adapted from the general procedure described by Danai et al. (2016).[5]
Materials:
-
2-Bromo-2,3-dihydroinden-1-one
-
Thiourea
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., aqueous ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-2,3-dihydroinden-1-one (1 equivalent) in absolute ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-5 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto crushed ice with stirring.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to afford the pure 8H-indeno[1,2-d]thiazol-2-amine.
-
Dry the purified product under vacuum and characterize it using standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point).
Biochemical Assay for SARS-CoV-2 3CL Protease Inhibition (FRET-based)
This protocol is a generalized procedure based on commonly used FRET (Förster Resonance Energy Transfer) assays for 3CLpro activity.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (including 8H-indeno[1,2-d]thiazol-2-amine derivatives and controls) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well black assay plate, add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells).
-
Add the SARS-CoV-2 3CL protease solution in assay buffer to each well (except for the no-enzyme control).
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at time zero and then kinetically over a set period (e.g., 30-60 minutes) at room temperature.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Visualizing the Workflow and Pathway
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for 8H-indeno[1,2-d]thiazol-2-amine.
Caption: Experimental workflow for the 3CL protease FRET assay.
Conclusion
The synthesis of 8H-indeno[1,2-d]thiazol-2-amine, a scaffold with potential therapeutic value, is achievable through the Hantzsch thiazole synthesis. However, researchers should be cognizant of the reported variability in yields and the need for careful optimization. When evaluated as a SARS-CoV-2 3CL protease inhibitor, derivatives of this compound demonstrate activity but are less potent than several other classes of inhibitors. This guide provides the necessary comparative data and detailed protocols to enable researchers to make informed decisions in their pursuit of novel therapeutics based on this and other heterocyclic systems. The provided workflows and comparative data serve as a valuable resource for the rational design and evaluation of future drug candidates.
References
-
Owen, D. R., Allerton, C. M., Anderson, A. S., Aschenbrenner, L., Avery, M., Berritt, S., ... & Zhu, Y. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. [Link]
-
Wu, J., Feng, B., Gao, L. X., Wang, W. L., Chen, J., Li, Y., ... & Zhu, W. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3403. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Oerlemans, R., Lane, T. R., Kile, A. M., Huddleston, M. J., & Deshmukh, M. (2021). Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics. RSC medicinal chemistry, 12(3), 370-377. [Link]
-
Su, H., Yao, S., Zhao, W., Li, M., Liu, J., Shang, W., ... & Ke, C. (2020). Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro. Antiviral research, 182, 104909. [Link]
-
Paxlovid: Mechanism of Action. (n.d.). Pfizer. [Link]
-
Fu, L., Ye, F., Feng, Y., Yu, F., Wang, Q., Wu, Y., ... & Zhang, L. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature communications, 11(1), 1-8. [Link]
-
El-Demerdash, A., El-Mesery, M., & El-Khamisy, S. F. (2021). Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies. Journal of biomolecular structure & dynamics, 39(18), 7338-7347. [Link]
-
Nguyen, T. H., Kim, E., & Kim, H. S. (2012). Flavonoid-mediated inhibition of SARS-CoV 3C-like protease. Journal of medicinal food, 15(1), 1-7. [Link]
-
Park, J. Y., Kim, J. H., Kim, Y. M., Jeong, H. J., Kim, D. W., Park, K. H., & Kwon, H. J. (2017). Chalcones from Angelica keiskei inhibit cysteine proteases of SARS-CoV. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1259-1266. [Link]
-
Danai, P., Kumar, R., & Kumar, S. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 7(9), 3694-3700. [Link]
-
Ayati, A., Emami, S., Asgari, S., Falahati, M., & Foroumadi, A. (2015). 2-Aminothiazole as a privileged scaffold in medicinal chemistry: A review. European journal of medicinal chemistry, 95, 22-51. [Link]
Sources
- 1. Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 4. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayflowerbio.com [mayflowerbio.com]
- 8. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 9. Discovery of M Protease Inhibitors Encoded by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of flavonoid based potential inhibitors targeting SARS-CoV 3CL protease for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 8H-indeno[1,2-d]thiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
Proper Disposal of 8H-indeno[1,2-d][1][2]thiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8H-indeno[1,2-d][1][2]thiazol-2-amine (CAS No. 85787-95-7), a heterocyclic organic compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), this protocol is established based on the compound's chemical structure, which includes a thiazole ring and an amine group, and general principles of hazardous waste management outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these procedures is crucial for mitigating potential hazards.
Hazard Assessment and Classification
Given its structure as a heterocyclic amine and a thiazole derivative, 8H-indeno[1,2-d][1][2]thiazol-2-amine must be treated as a hazardous chemical. The primary hazards are inferred from similar chemical classes:
-
Amines: Organic amines can be toxic, corrosive, and may emit noxious odors. They are often reactive with acids and oxidizing agents.[3]
-
Thiazoles: Thiazole derivatives can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5] Some are also flammable.[4]
-
Heterocyclic Compounds: Many complex organic molecules have unknown long-term toxicological properties and should be handled with caution.
Therefore, all waste containing 8H-indeno[1,2-d][1][2]thiazol-2-amine, including the pure compound, contaminated labware, and spill cleanup materials, must be classified and disposed of as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 8H-indeno[1,2-d][1][2]thiazol-2-amine for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of solutions or contact with solid particulates that can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, as amine and thiazole compounds can cause skin irritation or be absorbed through the skin.[3][4] |
| Protective Clothing | A fully buttoned laboratory coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or vapors, as these compounds can be respiratory irritants.[4][8] |
All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9] The immediate work area must have an accessible emergency eyewash station and a safety shower.
Step-by-Step Disposal Protocol
The disposal of 8H-indeno[1,2-d][1][2]thiazol-2-amine must follow hazardous waste regulations. This involves proper segregation, containerization, and labeling before collection by a licensed hazardous waste disposal company.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2][3]
-
Classification: Treat all solid 8H-indeno[1,2-d][1][2]thiazol-2-amine and materials grossly contaminated with it (e.g., weighing paper, pipette tips, gloves, and spill cleanup debris) as hazardous solid organic waste .
-
Incompatibility: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[3]
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.[10][11]
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The original chemical container is often a suitable choice.[2] The container must be in good condition, free from leaks, and have a secure lid.[2]
-
Liquid Waste: If 8H-indeno[1,2-d][1][2]thiazol-2-amine is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not overfill containers; a good practice is to fill them to no more than 75% capacity.[6]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[8][10]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[12][13] The hazardous waste container must be labeled with a Harvard standardized hazardous waste label or equivalent, including the following information:[13]
-
The words "Hazardous Waste."
-
The full chemical name: "8H-indeno[1,2-d][1][2]thiazol-2-amine."
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.
Step 4: Storage and Collection
Waste must be stored safely pending collection.
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[13][14] This area should be in a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[3]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[2][7]
-
Requesting Pickup: Once the container is full or approaching the accumulation time limit (typically six months), arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11]
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Management
-
Small Spills: For small solid spills, carefully sweep the material and place it into a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate all non-essential personnel from the area and ensure it is well-ventilated. Contact your institution's EHS or emergency response team for assistance.[7]
Decontamination of Equipment
All laboratory equipment, including glassware, surfaces, and tools that have come into contact with 8H-indeno[1,2-d][1][2]thiazol-2-amine must be thoroughly decontaminated before reuse or disposal.[15]
-
Initial Rinse: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[12]
-
Cleaning: After the initial hazardous rinse, wash the equipment with an appropriate laboratory detergent and water.[16]
-
Final Rinse: Thoroughly rinse with deionized water.
-
Verification: For critical applications, analytical methods may be employed to confirm the absence of residual contamination.
Visualizing the Disposal Workflow
To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process for the disposal of 8H-indeno[1,2-d][1][2]thiazol-2-amine.
Caption: Decision tree for the disposal of 8H-indeno[1,2-d][1][2]thiazol-2-amine waste.
Caption: Workflow for responding to a spill of 8H-indeno[1,2-d][1][2]thiazol-2-amine.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 8H-indeno[1,2-d][1][2]thiazol-2-amine, thereby protecting themselves, their colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Stanford University. Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from [Link]
-
Technology Catalogue. Disposing Amine Waste. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]
-
Harvard University. Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]
-
PubMed. (2016, June 3). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. Retrieved from [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
A&D Weighing. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
UK Plant Health Information Portal. (2024, February 7). Decontamination. Retrieved from [Link]
-
LabRepCo. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
-
National Center for Biotechnology Information. Thiazole. PubChem. Retrieved from [Link]
-
Refining Community. Contamination in Amine Systems. Retrieved from [Link]
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
Sources
- 1. sustainable-markets.com [sustainable-markets.com]
- 2. vumc.org [vumc.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. emsllcusa.com [emsllcusa.com]
- 9. osha.gov [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 15. polarlabprojects.com [polarlabprojects.com]
- 16. cmich.edu [cmich.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 8H-indeno[1,2-d]thiazol-2-amine
A Comprehensive Guide to Personal Protective Equipment for Handling 8H-indeno[1,2-d][1][2]thiazol-2-amine
Understanding the Risks: A Profile of 8H-indeno[1,2-d][1][2]thiazol-2-amine
8H-indeno[1,2-d][1][2]thiazol-2-amine belongs to the family of heterocyclic amines, a class of compounds recognized for their potential biological activity.[3] The structure incorporates a thiazole ring, a common moiety in pharmaceuticals. While specific toxicity data for this compound is limited, related aminothiazole and aromatic amine compounds are known to cause skin, eye, and respiratory irritation.[2][4] Some are also classified as harmful or toxic if swallowed or in contact with the skin.[5] Therefore, a cautious approach, assuming similar hazards, is warranted.
Potential Hazards:
-
Skin Irritation and Sensitization: Aromatic amines can be readily absorbed through the skin, potentially leading to irritation or allergic reactions.[6][7]
-
Serious Eye Damage/Irritation: Contact with the eyes can cause significant irritation.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Toxicity: Oral ingestion or dermal absorption may lead to toxic effects.[5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against potential exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[8][9] Based on the anticipated risks of handling 8H-indeno[1,2-d][1][2]thiazol-2-amine, the following PPE is required.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[10][11] Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is advised when handling concentrated amounts. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Provides protection against splashes and airborne particles.[10][12] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[10][12] |
| Body | Laboratory coat | A flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect against skin contact.[13] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. The type of respirator should be selected based on a formal risk assessment.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following steps outline the safe handling of 8H-indeno[1,2-d][1][2]thiazol-2-amine from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
2. Donning PPE: The correct sequence for putting on PPE is crucial for ensuring complete protection.
3. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersion of fine particles.
-
Transfers: Use appropriate tools such as spatulas or powder funnels to minimize dust generation. For liquid transfers, use a syringe or cannula.[14]
-
Spills: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal as hazardous waste.[1]
4. Doffing PPE: The removal of PPE should be done in a manner that prevents cross-contamination.
Disposal Plan: Managing Hazardous Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with 8H-indeno[1,2-d][1][2]thiazol-2-amine must be treated as hazardous waste.
Waste Segregation and Storage:
-
Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste streams (solid, liquid, and sharps).
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[15] The accumulation of hazardous waste in the laboratory should not exceed regulatory limits.[16][17]
Disposal Procedures:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[16]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[14]
-
Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[18]
By adhering to these rigorous safety protocols, researchers can confidently handle 8H-indeno[1,2-d][1][2]thiazol-2-amine while ensuring their personal safety and protecting the environment. This commitment to a culture of safety is the foundation of responsible scientific advancement.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]
-
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Occupational Health. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2012, November 5). Protective clothing against chemical and biological hazards. OSHwiki. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective clothing against chemical and biological hazards - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 8. osha.gov [osha.gov]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. ethz.ch [ethz.ch]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8H-indeno[1,2-d]thiazol-2-amine Structure](https://i.imgur.com/example.png)
